molecular formula C5H13ClN2O B1525149 2-Amino-N,2-dimethylpropanamide hydrochloride CAS No. 84827-06-5

2-Amino-N,2-dimethylpropanamide hydrochloride

Cat. No.: B1525149
CAS No.: 84827-06-5
M. Wt: 152.62 g/mol
InChI Key: NWUSHCIBKUDLAD-UHFFFAOYSA-N
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Description

2-Amino-N,2-dimethylpropanamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N,2-dimethylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N,2-dimethylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-5(2,6)4(8)7-3;/h6H2,1-3H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUSHCIBKUDLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84827-06-5
Record name 2-amino-N,2-dimethylpropanamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,2-dimethylpropanamide hydrochloride is a niche yet significant molecule in the landscape of chemical synthesis, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its structural features, comprising a sterically hindered alpha-amino acid derivative, offer unique properties that are of interest to medicinal and process chemists. This guide provides a comprehensive overview of the fundamental properties of 2-Amino-N,2-dimethylpropanamide hydrochloride, including its physicochemical characteristics, synthesis, analytical characterization, and safety considerations. The insights provided herein are intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.

Physicochemical Properties

The hydrochloride salt of 2-Amino-N,2-dimethylpropanamide exists as a stable, solid material under standard laboratory conditions. The presence of the hydrochloride salt enhances its aqueous solubility, a desirable trait for various synthetic and biological applications.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 84827-06-5[2]
Molecular Formula C₅H₁₃ClN₂O[2]
Molecular Weight 152.62 g/mol [2]
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloride[2]
Synonyms 2-Amino-N,2-dimethyl-propanamide HCl, N1,2-Dimethylalaninamide hydrochloride[2]
Appearance Solid (predicted)N/A
Melting Point Not experimentally determined. The free base, N,2-dimethylpropanamide, has a melting point of 20 °C.[3]N/A
Solubility Soluble in water.[1] Solubility in organic solvents is not extensively reported but is expected in polar protic solvents.N/A
pKa Not experimentally determined. Predicted pKa for the free base is approximately 16.36.[3]N/A

Synthesis and Characterization

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride can be approached through several synthetic strategies common in peptide and amine chemistry. A plausible and efficient method involves the amidation of a protected α-amino acid followed by deprotection and salt formation.

Proposed Synthesis Workflow

A logical synthetic route would start from a commercially available protected amino acid, such as Boc-α-aminoisobutyric acid. This approach ensures stereochemical control if a specific enantiomer is desired and prevents unwanted side reactions at the amino group during amide bond formation.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation Boc_Aib Boc-α-aminoisobutyric acid Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Boc_Aib->Coupling_Agent Activation Methylamine Methylamine (CH3NH2) Boc_Amide Boc-2-amino-N,2-dimethylpropanamide Methylamine->Boc_Amide Coupling_Agent->Methylamine Nucleophilic Attack Solvent1 Anhydrous Solvent (e.g., DMF, DCM) HCl_Ether HCl in Ether or Dioxane Boc_Amide->HCl_Ether Acidic Cleavage Final_Product 2-Amino-N,2-dimethylpropanamide hydrochloride HCl_Ether->Final_Product Applications cluster_Applications Potential Applications cluster_Pharma Drug Discovery cluster_Agro Crop Protection Start 2-Amino-N,2-dimethylpropanamide hydrochloride Pharma Pharmaceuticals Start->Pharma Building Block Agro Agrochemicals Start->Agro Scaffold Research Biochemical Research Start->Research Probe/Ligand CNS_Drugs CNS Agents (e.g., Antidepressants) Pharma->CNS_Drugs Metabolic_Drugs Metabolic Modulators Pharma->Metabolic_Drugs Herbicides Herbicides Agro->Herbicides Fungicides Fungicides Agro->Fungicides

Sources

A Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the strategic use of specialized molecular building blocks is paramount to the successful design of novel therapeutic agents. Non-proteinogenic amino acids and their derivatives offer a rich scaffold for creating compounds with enhanced pharmacological profiles. This guide provides an in-depth technical overview of 2-Amino-N,2-dimethylpropanamide hydrochloride (CAS No: 84827-06-5), a versatile building block characterized by its unique gem-dimethyl substitution pattern.[1][2][3] We will explore its fundamental chemical structure, propose a detailed and rationalized synthetic pathway, outline its strategic applications in drug discovery, and provide robust analytical protocols for its characterization and quality control. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Core Chemical Identity and Physicochemical Properties

2-Amino-N,2-dimethylpropanamide hydrochloride is the salt form of a derivative of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The defining feature of this molecule is the gem-dimethyl group at the alpha-carbon, which imparts significant conformational rigidity. This structural constraint is a highly desirable trait in medicinal chemistry for limiting the flexibility of a peptide backbone, thereby improving target affinity and metabolic stability. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more convenient for handling and use in various reaction conditions.[4]

Below is a diagram illustrating the chemical structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Caption: Chemical structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloride[1]
CAS Number 84827-06-5[1][2][3]
Molecular Formula C₅H₁₃ClN₂O[1][2][5]
Molecular Weight 152.62 g/mol [1][3]
Canonical SMILES CC(C)(C(=O)NC)N.Cl[1][2]
InChIKey NWUSHCIBKUDLAD-UHFFFAOYSA-N[1]
Appearance White to off-white solid (expected)[6]
Solubility Soluble in water[6]
Storage Sealed in a dry environment at room temperature[3]

Synthesis Pathway and Experimental Protocol

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and efficient approach starts from the readily available 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid). The workflow involves protection of the amino group, activation of the carboxylic acid for amide coupling, and subsequent deprotection to yield the final hydrochloride salt.

G start 2-Amino-2-methylpropanoic Acid (Starting Material) step1 Step 1: Amine Protection + (Boc)₂O, Base start->step1 intermediate1 Boc-Protected Amino Acid step1->intermediate1 step2 Step 2: Amide Coupling + Methylamine (aq.) + Coupling Agent (HATU) intermediate1->step2 intermediate2 Boc-Protected Amide step2->intermediate2 step3 Step 3: Deprotection & Salt Formation + HCl in Dioxane intermediate2->step3 end_product 2-Amino-N,2-dimethylpropanamide HCl (Final Product) step3->end_product cluster_0 Desired Improvements A Initial Lead Compound (e.g., a peptide) B Identify Site for Modification A->B C Incorporate Building Block (2-Amino-N,2-dimethylpropanamide HCl) B->C D Synthesize Analogs C->D E Evaluate Properties D->E E->B Further Iteration F Improved Drug Candidate E->F Optimization Achieved P1 Increased Potency E->P1 P2 Enhanced Stability E->P2 P3 Better Bioavailability E->P3

Sources

An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: A Building Block for Sterically Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N,2-dimethylpropanamide hydrochloride, a sterically hindered α,α-disubstituted amino acid derivative. While not a compound with a storied history of direct therapeutic application, its significance lies in its role as a valuable building block in medicinal chemistry. This guide will delve into the scientific rationale for its existence, its synthesis, chemical properties, and its application in the design of conformationally constrained peptides and peptidomimetics. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Steric Hindrance in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of defined secondary structure in solution. Nature overcomes this by embedding peptides in larger protein scaffolds. In drug discovery, a key strategy to impart stability and bioactivity is the introduction of conformational constraints. One of the most effective methods to achieve this is through the use of α,α-disubstituted amino acids.[1]

The incorporation of a gem-dimethyl group at the α-carbon, as seen in 2-Amino-N,2-dimethylpropanamide hydrochloride, severely restricts the rotational freedom around the N-Cα and Cα-C bonds. This steric hindrance forces the peptide backbone into a more defined and predictable conformation, often promoting the formation of stable secondary structures like β-turns or helices.[2][3] These constrained peptides are more resistant to enzymatic degradation and can present a well-defined pharmacophore to their biological targets, potentially leading to enhanced potency and selectivity.

Physicochemical Properties

2-Amino-N,2-dimethylpropanamide hydrochloride is the hydrochloride salt of the corresponding free base. The salt form enhances its stability and water solubility, making it easier to handle and use in subsequent synthetic steps.

PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloridePubChem
CAS Number 84827-06-5PubChem
Molecular Formula C5H13ClN2OPubChem
Molecular Weight 152.62 g/mol PubChem
Appearance White to off-white solid (predicted)---
Solubility Soluble in waterInferred from hydrochloride salt nature

Plausible Discovery and Historical Context: A Deductive Reconstruction

Its conceptual origin can be traced back to the foundational work on α,α-disubstituted amino acids and their profound impact on peptide conformation. As medicinal chemists sought to fine-tune the properties of peptide-based drugs, the need for simple, non-functionalized, yet sterically demanding building blocks would have become apparent. The synthesis of 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid, Aib) and its derivatives was a critical step in this field.[4] 2-Amino-N,2-dimethylpropanamide hydrochloride represents a logical extension of this work, providing a readily available amide-capped building block for solid-phase or solution-phase peptide synthesis.

Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

The synthesis of α,α-disubstituted amino acids is often challenging due to the steric hindrance at the α-carbon.[1] However, established methods can be adapted for the preparation of 2-Amino-N,2-dimethylpropanamide hydrochloride. A plausible and efficient synthetic route is a modification of the Strecker synthesis, which is a classic method for producing α-amino acids.[5][6][7]

Proposed Synthetic Pathway: A Modified Strecker Approach

The synthesis would likely proceed in three main stages: formation of an α-aminonitrile, hydrolysis to the corresponding amino acid, and subsequent amidation and salt formation.

G Acetone Acetone Ammonia_HCN NH₃, HCN Aminonitrile 2-Amino-2-methylpropanenitrile Ammonia_HCN->Aminonitrile Strecker Reaction H3O_plus H₃O⁺, Δ Aib 2-Amino-2-methylpropanoic Acid (Aib) H3O_plus->Aib Nitrile Hydrolysis SOCl2 1. SOCl₂ 2. Methylamine (CH₃NH₂) Amide 2-Amino-N,2-dimethylpropanamide SOCl2->Amide Amide Formation HCl_gas HCl (gas) in ether Final_Product 2-Amino-N,2-dimethylpropanamide Hydrochloride HCl_gas->Final_Product Salt Formation

Caption: Proposed synthetic pathway for 2-Amino-N,2-dimethylpropanamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 2-Amino-2-methylpropanenitrile. Acetone is treated with ammonia and hydrogen cyanide (or a cyanide salt like KCN with an ammonium salt like NH₄Cl). The reaction forms an intermediate imine which is then attacked by the cyanide ion to yield the α-aminonitrile.[8]

  • Step 2: Hydrolysis to 2-Amino-2-methylpropanoic Acid (Aib). The resulting 2-amino-2-methylpropanenitrile is subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl). This converts the nitrile group into a carboxylic acid, yielding 2-amino-2-methylpropanoic acid.

  • Step 3: Amide Formation. The carboxylic acid of Aib is activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂). The activated acyl chloride is then reacted with methylamine to form 2-Amino-N,2-dimethylpropanamide.

  • Step 4: Hydrochloride Salt Formation. The final free base is dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with hydrogen chloride gas or a solution of HCl in an organic solvent to precipitate the desired 2-Amino-N,2-dimethylpropanamide hydrochloride salt.

This proposed synthesis is robust and utilizes well-established chemical transformations, making it a cost-effective and scalable method for producing this building block.

Application in Drug Discovery: A Versatile Building Block

The primary utility of 2-Amino-N,2-dimethylpropanamide hydrochloride is as a C-terminal capping agent in the synthesis of short, constrained peptides. The amide cap removes the negative charge of a free carboxylate, which can be beneficial for membrane permeability.

Incorporation into Peptidomimetics

The compound can be used in both solid-phase and solution-phase peptide synthesis. The free amino group allows for its coupling to the C-terminus of a growing peptide chain or to an N-protected amino acid.

G cluster_0 Peptide Synthesis Cycle Resin Solid Support Resin Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling Agent (e.g., HATU) Fmoc_AA->Coupling Coupling Deprotection Deprotection (e.g., Piperidine) Coupling->Deprotection Deprotection Deprotection->Fmoc_AA Next Amino Acid Addition Building_Block 2-Amino-N,2-dimethylpropanamide Hydrochloride Deprotection->Building_Block Final Coupling Step Final_Peptide Constrained Dipeptide Amide on Resin Building_Block->Final_Peptide Cleavage Cleavage from Resin (e.g., TFA) Final_Peptide->Cleavage Final_Product Purified Constrained Dipeptide Amide Cleavage->Final_Product

Caption: Use as a building block in solid-phase peptide synthesis.

The resulting peptide, capped with the N,2-dimethylpropanamide moiety, will have a conformationally restricted C-terminal residue. This can be used to induce specific turns or to probe the structure-activity relationship of a peptide ligand where C-terminal flexibility is thought to be detrimental to binding.

Conclusion

2-Amino-N,2-dimethylpropanamide hydrochloride is a prime example of a molecule whose importance is not in its individual biological activity, but in the structural and conformational properties it imparts to larger molecules. As a sterically hindered building block, it provides medicinal chemists with a valuable tool to create more stable and potent peptide-based therapeutics. Its straightforward synthesis and the predictable conformational constraints it imposes make it a significant, albeit understated, contributor to the field of peptidomimetic drug discovery. The continued exploration of constrained peptides will undoubtedly ensure the relevance of such foundational building blocks in the development of next-generation therapeutics.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Retrieved from [Link]

  • Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., ... & Yamada, T. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161–168.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Peptides from C(alpha,alpha)-disubstituted alpha-amino acids: a unique structural world. Biopolymers, 60(6), 396-419.
  • Wikipedia. (2023). 2-Aminoisobutyric acid. Retrieved from [Link]

  • Zhang, Y., De, S., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Vankova, P., & Ivanova, Y. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]

  • Goodman, M., & Chorev, M. (2008). Peptidomimetics. Accounts of Chemical Research, 41(10), 1269–1270.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893–930.
  • Funke, C., & Wzorek, J. (2018). Universal Peptidomimetics. Methods in molecular biology, 1787, 1–19.
  • Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., ... & Omote, Y. (1996). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Biopolymers, 38(6), 705–721.
  • Lombardi, A., et al. (2000). Conformational effects of C(alpha,alpha)-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-8.
  • Wikipedia contributors. (2023, December 1). 2-Aminoisobutyric acid. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • Zhang, Y., De, S., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. MDPI. Retrieved from [Link]

  • Vankova, P. (2023, February 24). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]

  • Goodman, M., & Chorev, M. (2008). Peptidomimetics. Accounts of Chemical Research, 41(10), 1269-1270.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.
  • Funke, C. W., & Wzorek, J. S. (2010). Universal Peptidomimetics. Protein and Peptide Letters, 17(11), 1367-1372.

Sources

A Comprehensive Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-amino-N,2-dimethylpropanamide hydrochloride, a synthetically valuable building block in medicinal chemistry. The IUPAC name for this compound is 2-amino-N,2-dimethylpropanamide;hydrochloride [1]. As a derivative of an α,α-disubstituted amino acid, this molecule offers unique structural properties that are increasingly leveraged in the design of novel therapeutics. This guide details plausible synthetic routes, comprehensive analytical methodologies for quality control, and discusses its potential applications as a key intermediate in the development of new pharmaceutical agents. The strategic incorporation of the gem-dimethyl group on the α-carbon imparts specific conformational constraints, making it a desirable scaffold for modulating the biological activity and pharmacokinetic profiles of drug candidates.

Introduction: The Strategic Importance of α,α-Disubstituted Amino Acid Derivatives

α,α-Disubstituted α-amino acids and their derivatives are a pivotal class of non-proteinogenic building blocks in contemporary drug discovery. Their defining structural feature—the absence of a hydrogen atom on the α-carbon—confers significant resistance to enzymatic degradation and constrains the conformational flexibility of peptides and small molecules into which they are incorporated. This has made them instrumental in the design of peptidomimetics, enzyme inhibitors, and other therapeutics with enhanced stability and receptor-binding affinity.

2-Amino-N,2-dimethylpropanamide hydrochloride belongs to this esteemed class of compounds. Its utility as a synthetic intermediate is rooted in its bifunctional nature, possessing both a primary amine and an amide group, which allows for diverse chemical modifications. The hydrochloride salt form enhances its solubility in aqueous media and improves its stability, facilitating its use in various reaction conditions.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2-amino-N,2-dimethylpropanamide hydrochloride is essential for its effective application in research and development.

PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloride[1]
CAS Number 84827-06-5[1]
Molecular Formula C₅H₁₃ClN₂O[1]
Molecular Weight 152.62 g/mol [1]
Appearance White crystalline powderInferred from similar compounds
Solubility Soluble in water and organic solventsInferred from similar compounds

Structural Diagram:

G struct CC(N)C(=O)NC.[ClH] G A Boc-α,α-dimethylglycine B Activated Ester Intermediate A->B EDC, HOBt DCM, 0°C to rt C N-Boc-2-amino-N,2-dimethylpropanamide B->C Methylamine (aq.) rt D 2-Amino-N,2-dimethylpropanamide Hydrochloride C->D HCl in Dioxane rt

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-Amino-N,2-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Compound Investigation

Foreword

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved with rigorous scientific investigation. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). Understanding how a compound interacts with biological systems at a molecular level is fundamental to predicting its efficacy, safety, and therapeutic potential. This guide provides a comprehensive, in-depth framework for characterizing the MoA of a novel compound, using 2-Amino-N,2-dimethylpropanamide hydrochloride (herein referred to as 2-ADMP) as a representative example.

Publicly available information on the specific biological activity of 2-ADMP is limited. Therefore, this document will serve as a technical blueprint, outlining the logical progression of experiments and the scientific rationale required to characterize a novel compound. For illustrative purposes, we will hypothesize that 2-ADMP is an antagonist of a G-protein coupled receptor (GPCR), a common and therapeutically significant target class. This hypothetical scenario will allow for a detailed exploration of relevant experimental protocols and data interpretation.

Introduction to 2-Amino-N,2-dimethylpropanamide hydrochloride (2-ADMP)

2-Amino-N,2-dimethylpropanamide hydrochloride is an organic compound with the chemical formula C5H13ClN2O.[1] Its structure, featuring a propanamide backbone with amino and dimethyl substitutions, suggests potential interactions with biological macromolecules.[2] While currently utilized primarily as a chemical intermediate in organic synthesis, its structural motifs warrant investigation into its pharmacological properties.[2][3]

This guide will detail the systematic approach to:

  • Identify the molecular target of 2-ADMP.

  • Characterize the nature of the interaction (e.g., agonist, antagonist).

  • Delineate the downstream signaling pathways modulated by 2-ADMP.

Pharmacological Target Identification and Validation

The first crucial step is to identify the specific molecular target of 2-ADMP. This process typically begins with broad screening and progressively narrows down to a specific protein or receptor.

Initial Target Screening: Rationale and Workflow

Given a novel compound with an unknown MoA, a high-throughput screening (HTS) campaign against a diverse panel of receptors and enzymes is the logical starting point. The choice of this panel is guided by the compound's chemical structure. For 2-ADMP, its small molecule, amine-containing structure makes it a plausible candidate for interacting with receptors that bind small molecule neurotransmitters or hormones, many of which are GPCRs.

Experimental Workflow: Target Screening

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Triage Compound_2ADMP 2-ADMP Stock Solution HTS_Panel High-Throughput Screen (e.g., GPCR Panel, Kinase Panel) Compound_2ADMP->HTS_Panel Test at single high concentration Primary_Hits Identification of Primary 'Hits' HTS_Panel->Primary_Hits Dose_Response Dose-Response Assays on Primary Hits Primary_Hits->Dose_Response Advance hits for further testing Confirmed_Target Confirmed Target(s) (e.g., GPCR-X) Dose_Response->Confirmed_Target Determine potency (EC50/IC50)

Caption: Workflow for initial pharmacological target identification of 2-ADMP.

Target Validation: Radioligand Binding Assays

Once a primary target is identified (for our hypothesis, "GPCR-X"), the next step is to validate this interaction and determine the binding affinity. Radioligand binding assays are the gold standard for this purpose.[4][5] These assays measure the direct interaction of a compound with its receptor target.[4]

Core Principle: Competitive binding assays quantify the ability of an unlabeled compound (2-ADMP) to displace a radiolabeled ligand with known affinity for the target receptor.[6] The output is the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay [6][7]

  • Preparation of Membranes:

    • Culture cells expressing the target receptor (GPCR-X).

    • Homogenize the cells in a cold lysis buffer to isolate cell membranes containing the receptor.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • A fixed concentration of the radioligand (e.g., ³H-agonist for GPCR-X).

      • Varying concentrations of the unlabeled test compound (2-ADMP).

      • The membrane preparation.

    • Include control wells for:

      • Total binding: Radioligand + membranes (no competitor).

      • Non-specific binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled ligand.

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the specific binding as a function of the 2-ADMP concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of 2-ADMP that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity of 2-ADMP for GPCR-X

ParameterValueDescription
Radioligand[³H]-Ligand YA known high-affinity ligand for GPCR-X.
Radioligand Kd1.5 nMDissociation constant of [³H]-Ligand Y.
2-ADMP IC50 120 nM Concentration of 2-ADMP inhibiting 50% of radioligand binding.
2-ADMP Ki 45 nM Calculated affinity of 2-ADMP for GPCR-X.

Delineating the Functional Mechanism of Action

After confirming that 2-ADMP binds to GPCR-X, the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the action of the endogenous agonist (antagonist), or reduce the receptor's basal activity (inverse agonist)?[8]

Functional Assays: Measuring Downstream Signaling

GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which in turn modulate the activity of effector enzymes and the production of second messengers like cyclic AMP (cAMP).[9][10][11] Functional assays measure these downstream events to classify the compound's activity.

Hypothesized Signaling Pathway: Gs-Coupled GPCR

For this guide, we will assume GPCR-X is coupled to the Gs alpha subunit (Gαs). Upon agonist activation, Gαs stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9] An antagonist would block this agonist-induced increase.[12]

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular GPCR GPCR-X G_Protein Gαsβγ Complex GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Agonist Endogenous Agonist Agonist->GPCR Antagonist 2-ADMP (Antagonist) Antagonist->GPCR blocks CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression

Caption: Hypothesized Gs-coupled GPCR signaling pathway blocked by 2-ADMP.

Experimental Protocol: cAMP Accumulation Assay [13][14]

This assay will determine if 2-ADMP can block the increase in cAMP production induced by a known GPCR-X agonist.

  • Cell Preparation:

    • Culture cells expressing GPCR-X in a 96-well plate.

    • Prior to the assay, treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of 2-ADMP (the potential antagonist).

    • Stimulate the cells with a fixed concentration of a known GPCR-X agonist (typically at its EC80 concentration to ensure a robust signal).

    • Include controls:

      • Basal (no agonist, no 2-ADMP).

      • Agonist only (no 2-ADMP).

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[13][14] In these assays, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Plot the cAMP levels against the concentration of 2-ADMP.

    • Determine the IC50 value, representing the concentration of 2-ADMP that causes a 50% reduction in the agonist-induced cAMP response.

Data Presentation: Functional Antagonism by 2-ADMP

ConditioncAMP Level (Relative Units)Interpretation
Basal1.0 ± 0.1Baseline cAMP level.
Agonist (10 nM)15.2 ± 1.2Agonist stimulates a ~15-fold increase in cAMP.
Agonist + 2-ADMP (1 µM)1.5 ± 0.22-ADMP potently blocks the agonist effect.
2-ADMP IC50 85 nM Potency of 2-ADMP as a functional antagonist.
Probing Deeper: Downstream Signaling Pathways

To build a more comprehensive MoA profile, it's essential to investigate further downstream signaling events. For many GPCRs, activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a key component of the MAPK signaling cascade.[15][16]

Experimental Protocol: Phospho-ERK1/2 Assay [17][18]

This assay determines if 2-ADMP can block agonist-induced ERK1/2 phosphorylation.

  • Cell Culture and Starvation:

    • Plate cells expressing GPCR-X.

    • Serum-starve the cells overnight to reduce basal levels of ERK phosphorylation.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of 2-ADMP.

    • Stimulate with a known GPCR-X agonist for a short period (e.g., 5-10 minutes).

  • Lysis and Detection:

    • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using a sandwich ELISA-based method or Western blotting.[17][19]

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Calculate the fold-change in p-ERK levels relative to the unstimulated control.

    • Determine the IC50 of 2-ADMP for the inhibition of agonist-induced ERK phosphorylation.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to elucidating the mechanism of action for a novel compound, 2-Amino-N,2-dimethylpropanamide hydrochloride (2-ADMP). Through a logical sequence of target screening, binding validation, and functional characterization assays, a clear picture of the compound's molecular pharmacology can be constructed.

Based on our hypothetical investigation, 2-ADMP has been characterized as a potent and selective antagonist of "GPCR-X," with a binding affinity (Ki) of 45 nM. It effectively blocks agonist-induced downstream signaling through both the cAMP and ERK1/2 pathways, with functional IC50 values of 85 nM and 95 nM, respectively.

This detailed MoA profile is the cornerstone for all future drug development efforts. It enables informed decisions for lead optimization, provides a basis for designing in vivo efficacy and safety studies, and ultimately, helps in identifying the potential therapeutic indications for which 2-ADMP could be a valuable new medicine.

References

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • Veprintsev Lab. (2021). What makes a GPCR agonist an agonist and antagonist an antagonist?. [Link]

  • ChemBK. Propanamide, 2-amino-N,N-dimethyl-. [Link]

  • Patsnap Synapse. (2024). What are GPCR antagonists and how do they work?. [Link]

  • Khan Academy. G protein coupled receptors. [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wikipedia. G protein-coupled receptor. [Link]

  • National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. [Link]

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. [Link]

  • Creative Diagnostics. GPCR Pathway. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • ACS Publications. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. [Link]

  • PubMed. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. [Link]

  • PubMed. Radioligand binding methods for membrane preparations and intact cells. [Link]

  • ResearchGate. (2025). Pharmacology of Antagonism of GPCR | Request PDF. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • ResearchGate. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • YouTube. (2020). Real-Time Monitoring of Striatal GPCR Mediated cAMP Signaling... [Link]

  • National Center for Biotechnology Information. Figure 9. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

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2-Amino-N,2-dimethylpropanamide hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride

This guide provides a comprehensive technical overview of 2-Amino-N,2-dimethylpropanamide hydrochloride, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and applications, with an emphasis on the scientific rationale behind the described methodologies.

Core Chemical Identity and Physicochemical Properties

2-Amino-N,2-dimethylpropanamide hydrochloride is a derivative of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). Its structure incorporates a sterically hindered α,α-dimethylated carbon center, which imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry and peptide research.[1][2] The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its stability for storage and handling.

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloride[3]
Molecular Formula C₅H₁₃ClN₂O[1][3][4]
Molecular Weight 152.62 g/mol [3][4]
CAS Number 84827-06-5[1][3]
Canonical SMILES CC(C)(C(=O)NC)N.Cl[1][3]
Appearance White to off-white solid (typical)N/A
Parent Compound 2-Amino-N,2-dimethylpropanamide (CAS: 106914-07-2)[2][3]
Computed Properties ------
Hydrogen Bond Donor Count3[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count1[3]

Rationale-Driven Synthesis Protocol

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most logical and common pathway begins with the readily available 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid). The workflow is designed to first protect the primary amine, then form the amide bond, and finally deprotect the amine and form the hydrochloride salt.

A plausible synthetic route is detailed below. This method is adapted from established procedures for amino acid coupling and deprotection, such as those used for similar structures.[5]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation Start 2-Amino-2-methylpropanoic acid Reagent1 Boc Anhydride (Boc₂O) Base (e.g., NaOH) Start->Reagent1 Protection Product1 Boc-Aib-OH Reagent1->Product1 Reagent2 Methylamine (CH₃NH₂) Coupling Agents (e.g., HBTU, HOBt) Product1->Reagent2 Activation & Coupling Product2 Boc-Aib-NHMe Reagent2->Product2 Reagent3 HCl in organic solvent (e.g., Dioxane, Methanol) Product2->Reagent3 Acidolysis FinalProduct 2-Amino-N,2-dimethylpropanamide HCl Reagent3->FinalProduct

Caption: Synthetic pathway for 2-Amino-N,2-dimethylpropanamide HCl.

Step-by-Step Methodology

Step 1: N-terminal Protection of 2-Amino-2-methylpropanoic acid

  • Causality: The primary amine of the starting material is highly nucleophilic and would interfere with the subsequent amide bond formation. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the coupling reaction but can be easily removed under acidic conditions that are orthogonal to the newly formed amide bond.

  • Protocol:

    • Dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium hydroxide (NaOH) solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature below 5°C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).

    • Extract the product (Boc-Aib-OH) with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Amide Coupling with Methylamine

  • Causality: Direct reaction between a carboxylic acid and an amine to form an amide is slow and requires high temperatures, which can lead to side products. The use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile (methylamine) under mild conditions.

  • Protocol:

    • Dissolve the Boc-Aib-OH (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add HBTU (1.1 eq), HOBt (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir the mixture for 15-20 minutes at room temperature to allow for the activation of the carboxylic acid.

    • Add a solution of methylamine (e.g., 2.0 M in THF, 1.2 eq) dropwise.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until completion (typically 2-4 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase and concentrate in vacuo. Purify the crude product (Boc-Aib-NHMe) via column chromatography if necessary.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Causality: This final step serves two purposes: removing the Boc protecting group to liberate the free amine and forming the desired hydrochloride salt to improve stability and solubility. A strong acid, typically HCl dissolved in an organic solvent, is used to cleave the acid-labile Boc group. The process is clean, often releasing tert-butanol and carbon dioxide as byproducts.

  • Protocol:

    • Dissolve the purified Boc-Aib-NHMe (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 3-5 eq) at 0°C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.

    • The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, 2-Amino-N,2-dimethylpropanamide hydrochloride, as a stable salt.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is necessary. This self-validating system combines chromatographic separation with spectroscopic analysis.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation Sample Synthesized Product (2-Amino-N,2-dimethylpropanamide HCl) HPLC RP-HPLC Analysis (Purity >98%?) Sample->HPLC MassSpec Mass Spectrometry (MS) (Correct m/z?) Sample->MassSpec NMR ¹H & ¹³C NMR Spectroscopy (Correct Structure?) Sample->NMR Final Verified Compound HPLC->Final Data corroboration MassSpec->Final Data corroboration NMR->Final Data corroboration

Caption: Workflow for analytical verification of the final product.

Protocol 1: Purity Determination by RP-HPLC
  • Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. It separates the target compound from unreacted starting materials, byproducts, and residual solvents based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Methodology:

    • System: An HPLC system equipped with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the amide bond).

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase composition.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically required for research applications.

Protocol 2: Identity Confirmation by Mass Spectrometry and NMR
  • Rationale: While HPLC confirms purity, it does not definitively prove identity. Mass spectrometry provides the exact molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, confirming the precise atomic connectivity.

  • Methodology:

    • Mass Spectrometry (Electrospray Ionization - ESI-MS):

      • Dissolve the sample in methanol or water.

      • Infuse into an ESI mass spectrometer in positive ion mode.

      • Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺. For C₅H₁₂N₂O, the expected monoisotopic mass is approximately 117.10 (M = 116.16).

    • ¹H NMR Spectroscopy (e.g., 400 MHz, in D₂O or DMSO-d₆):

      • Expected Signals (in D₂O):

        • A singlet at ~1.5-1.7 ppm corresponding to the six protons of the two equivalent α-methyl groups (C(CH₃)₂).

        • A singlet at ~2.7-2.9 ppm corresponding to the three protons of the N-methyl group (NHCH₃).

        • The amine (NH₂) and amide (NH) protons will exchange with D₂O and may not be visible. In DMSO-d₆, they would appear as broad signals.

    • ¹³C NMR Spectroscopy (e.g., 100 MHz, in D₂O or DMSO-d₆):

      • Expected Signals:

        • A signal for the α-methyl carbons.

        • A signal for the N-methyl carbon.

        • A signal for the quaternary α-carbon.

        • A signal for the carbonyl carbon (C=O) of the amide, typically downfield (>170 ppm).

Applications in Research and Drug Development

2-Amino-N,2-dimethylpropanamide hydrochloride is not an active pharmaceutical ingredient itself but rather a specialized building block used in the synthesis of more complex molecules.[1] Its utility stems from the structural features of its parent amino acid.

  • Peptidomimetics and Constrained Peptides: The gem-dimethyl group at the α-carbon sterically restricts the conformational freedom around the adjacent peptide bonds. Incorporating this moiety into a peptide sequence can induce a specific secondary structure (e.g., a helical turn) and protect the adjacent amide bond from enzymatic degradation by peptidases. This makes it a valuable tool for designing metabolically stable and structurally defined peptide-based drugs.

  • Scaffold for Small Molecule Synthesis: As a bifunctional molecule (containing both an amine and an amide), it serves as a versatile scaffold.[1] The primary amine can be functionalized to introduce diverse substituents, while the amide portion provides a stable core structure. This is particularly useful in combinatorial chemistry and library synthesis for hit-finding in drug discovery programs.

  • Proteomics Research: The compound may be used in proteomics research, potentially as a component of synthetic peptides used as standards or substrates in enzyme assays.[4]

Safety and Handling

Proper handling of 2-Amino-N,2-dimethylpropanamide hydrochloride is essential to ensure laboratory safety.

  • Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound:

    • Causes skin irritation (H315).[3]

    • Causes serious eye irritation (H319).[3]

    • May cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[6][7]

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][8]

    • Avoid contact with skin and eyes.[9]

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

    • The compound is incompatible with strong oxidizing agents.[10]

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[8]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • If inhaled: Move the person into fresh air.[8]

    • If swallowed: Rinse mouth with water and consult a physician.[8]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

  • EXCLI Journal (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12653781, 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]

  • Google Patents (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Angene Chemical (2024). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG (2023). Safety Data Sheet: 2-amino-2-ethylpropanediol. Retrieved from [Link]

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2-Amino-N,2-dimethylpropanamide hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride, a compound of interest in pharmaceutical and chemical research. This document is intended to serve as a technical resource, offering insights into its fundamental characteristics and providing methodologies for its analysis.

Introduction and Molecular Structure

2-Amino-N,2-dimethylpropanamide hydrochloride is a hydrochloride salt of an α,α-disubstituted amino acid amide. Its structure features a quaternary carbon, which imparts specific steric and electronic properties that can be of interest in medicinal chemistry and materials science. The presence of the primary amine, amide, and gem-dimethyl groups in a compact arrangement makes it a unique building block.

Molecular Structure:

Caption: 2D structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride is presented below. It is important to note that while some data is from experimental sources, other values are computed and should be considered as estimates.

PropertyValueSource/Comment
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloridePubChem[1]
CAS Number 84827-06-5PubChem[1]
Molecular Formula C₅H₁₃ClN₂OPubChem[1]
Molecular Weight 152.62 g/mol PubChem[1]
Appearance White crystalline powderInferred from related compounds
Melting Point 139-141 °CUnconfirmed experimental value
Solubility Soluble in water and organic solventsQualitative description
pKa (protonated amine) Not experimentally determinedPredicted to be in the range of 7-9

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like D₂O would likely show the following signals:

  • Singlet (6H): Around 1.3-1.5 ppm, corresponding to the two equivalent methyl groups on the quaternary carbon.

  • Singlet (3H): Around 2.7-2.9 ppm, corresponding to the N-methyl group.

  • Broad Singlet (3H): The protons of the protonated amine (-NH₃⁺) may appear as a broad singlet at a variable chemical shift depending on concentration and pH, likely downfield. The amide N-H proton may also be a broad singlet, or its exchange with the solvent may render it unobservable.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would exhibit the following key resonances:

  • Quaternary Carbon: In the range of 55-65 ppm.

  • Gem-dimethyl Carbons: Around 20-30 ppm.

  • N-methyl Carbon: Around 25-35 ppm.

  • Carbonyl Carbon: In the amide region, approximately 170-180 ppm.

FTIR Spectroscopy (Predicted)

The infrared spectrum of solid 2-Amino-N,2-dimethylpropanamide hydrochloride is expected to show characteristic absorption bands for its functional groups:

  • N-H Stretching (Amine Salt): A broad band in the region of 3000-3300 cm⁻¹ due to the stretching vibrations of the -NH₃⁺ group.

  • N-H Bending (Amine Salt): Around 1500-1600 cm⁻¹.

  • C=O Stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide): Around 1550 cm⁻¹.

  • C-H Stretching and Bending: In their characteristic regions.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, the compound would be expected to show a prominent peak for the parent cation (M-Cl)⁺ at an m/z of approximately 117.10, corresponding to the protonated form of 2-amino-N,2-dimethylpropanamide.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Melting Point Determination

Principle: The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a moderate rate to approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first droplet of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has melted (the clear point).

  • The melting point is reported as the range between these two temperatures.

Melting_Point_Workflow A Sample Preparation (Dry and Powder) B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heat to ~15-20°C below MP C->D E Slow Heat (1-2°C/min) D->E F Record Onset of Melting E->F G Record Clear Point F->G H Report Melting Range G->H

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Determining the solubility of a compound in various solvents is crucial for its application in drug formulation and chemical reactions.

Materials:

  • 2-Amino-N,2-dimethylpropanamide hydrochloride

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure (Qualitative):

  • Add a small, known amount of the compound (e.g., 1-5 mg) to a vial.

  • Add a small volume of the solvent (e.g., 0.1 mL) and vortex the mixture.

  • Observe if the solid dissolves completely.

  • If it dissolves, the compound is "very soluble" or "freely soluble."

  • If it does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solid dissolves or a large volume of solvent has been added.

  • Categorize the solubility based on the approximate volume of solvent required to dissolve the sample (e.g., based on USP solubility definitions).

pKa Determination by Titration

Principle: The pKa of the protonated primary amine can be determined by titrating a solution of the hydrochloride salt with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of 2-Amino-N,2-dimethylpropanamide hydrochloride and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a stir plate and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point from the inflection point of the curve.

  • The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the protonated amine.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve sample in water D Add NaOH in small increments A->D B Calibrate pH meter B->D C Prepare standardized NaOH solution C->D E Record pH and volume added D->E Repeat F Continue past equivalence point E->F G Plot pH vs. Volume of NaOH F->G H Determine equivalence point G->H I Find pH at half-equivalence point H->I J pKa = pH at 1/2 equivalence point I->J

Caption: Workflow for pKa Determination by Titration.

Safety and Handling

2-Amino-N,2-dimethylpropanamide hydrochloride is classified as an irritant.[1] It is important to handle this compound with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Avoid breathing dust. Use in a fume hood or with adequate ventilation.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

2-Amino-N,2-dimethylpropanamide hydrochloride is a molecule with distinct structural features that warrant further investigation for its potential applications. This guide provides a foundational understanding of its physicochemical properties and outlines standard methodologies for its characterization. While experimental data for some properties, particularly spectral data, is not widely available, the information and protocols presented here offer a solid starting point for researchers working with this compound.

References

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound utilized in various research and development applications, including organic synthesis and biochemical studies.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known safety information and best practices for handling 2-Amino-N,2-dimethylpropanamide hydrochloride.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical characteristics. This information is critical for proper storage, handling, and emergency response planning.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂OPubChem[1]
Molecular Weight 152.62 g/mol PubChem[1]
CAS Number 84827-06-5PubChem[1]
Appearance Solid (form may vary)General Chemical Information
Solubility No specific data available, but likely soluble in water as it is a hydrochloride salt.Chemical Inference

Known Hazards and Toxicological Information

Based on available data, 2-Amino-N,2-dimethylpropanamide hydrochloride is classified as an irritant. The primary hazards are associated with direct contact with the skin, eyes, and respiratory system.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

The following pictogram is associated with this compound:

Caption: GHS pictogram for irritant chemicals.

Toxicological Data Summary

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with 2-Amino-N,2-dimethylpropanamide hydrochloride commences. The following diagram illustrates a typical risk assessment workflow.

Risk_Assessment cluster_0 Risk Assessment Workflow Identify_Hazards Identify Hazards (Skin, Eye, Respiratory Irritant) Assess_Risks Assess Risks (Exposure potential during weighing, transfer, reaction) Identify_Hazards->Assess_Risks Evaluate likelihood and severity Implement_Controls Implement Control Measures (Engineering, Administrative, PPE) Assess_Risks->Implement_Controls Select appropriate controls Review_and_Update Review and Update Procedures Implement_Controls->Review_and_Update Monitor effectiveness and reassess

Sources

2-Amino-N,2-dimethylpropanamide hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides an in-depth examination of the solubility characteristics of 2-Amino-N,2-dimethylpropanamide hydrochloride (CAS No: 84827-06-5), a compound also identified in scientific literature as U-47700.[1][2] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that combines theoretical principles, available quantitative data, and robust experimental protocols. By explaining the causality behind experimental choices and grounding our discussion in authoritative references, this document serves as both a practical guide and a foundational reference.

Compound Overview and Physicochemical Properties

2-Amino-N,2-dimethylpropanamide hydrochloride is an amino acid amide derivative.[3] As a hydrochloride salt, it is the protonated form of the parent amine, a structural feature that significantly influences its physical and chemical behavior, particularly its solubility in aqueous media. The presence of both a primary amine and an amide functional group, combined with its salt form, dictates its interactions with various solvent systems.

PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloride[3]
Synonyms U-47700, N1,2-Dimethylalaninamide hydrochloride[1][3]
Molecular Formula C₅H₁₃ClN₂O[3]
Molecular Weight 152.62 g/mol [3]
Structure CC(C)(C(=O)NC)N.Cl[3]

Core Principles of Solubility for Amine Hydrochlorides

The solubility of 2-Amino-N,2-dimethylpropanamide hydrochloride is governed by its ionic nature and the polarity of the solvent. As an amine salt, it readily dissociates in polar solvents, particularly water, into a protonated amine cation and a chloride anion. This ionization is the primary driver of its aqueous solubility.

The Critical Role of pH

For an amine hydrochloride, pH is the most dominant factor influencing aqueous solubility. The equilibrium between the protonated (cationic) form and the neutral free base form is dictated by the pKa of the primary amine and the pH of the solution.

  • In Acidic to Neutral Solutions (pH < pKa): The compound predominantly exists in its protonated, cationic form (R-NH₃⁺). This ionic species is highly polar and interacts favorably with polar water molecules, leading to high solubility.

  • In Basic Solutions (pH > pKa): As the pH increases beyond the pKa, the amine is deprotonated, converting to the neutral free base (R-NH₂). This form is significantly less polar, reducing its affinity for water and causing a sharp decrease in aqueous solubility.

This pH-dependent behavior is starkly illustrated by available data, where the compound is "Very Soluble" at pH 4 but only "Sparingly Soluble" in unbuffered water with a pH of 10.36.[1]

Influence of Solvent Polarity

The principle of "like dissolves like" is fundamental.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions, generally leading to higher solubility.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation well but are less effective at solvating the chloride anion. Solubility is often moderate to high.

  • Nonpolar Solvents (e.g., Hexane, Toluene): As nonpolar solvents cannot effectively solvate the ions, the solubility of amine hydrochlorides in these media is typically very low.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[5] This relationship allows for the preparation of supersaturated solutions, which are crucial for crystallization and purification processes. However, the exact temperature dependence must be determined empirically for each solvent system.

Quantitative Solubility Data

Quantitative solubility data for 2-Amino-N,2-dimethylpropanamide hydrochloride is limited in publicly accessible literature. The most definitive data comes from a critical review report by the World Health Organization's Expert Committee on Drug Dependence (ECDD).[1]

Solvent SystempHTemperature (°C)SolubilityClassificationSource
Water (Unbuffered)10.36250.49 g/LSparingly Soluble[1]
Water (Buffered)425527 g/LVery Soluble[1]

Experimental Methodology for Solubility Determination

Determining solubility is a foundational experimental procedure. The isothermal shake-flask method is a widely accepted, gold-standard technique for measuring equilibrium solubility.[5] The protocol below is a self-validating system designed for accuracy and reproducibility.

Logical Workflow for Solubility Determination

The overall process follows a logical sequence from preparation to analysis, ensuring that equilibrium is achieved and the measurement is accurate.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A 1. Prepare Saturated Solution (Add excess solute to solvent) B 2. Seal Vials A->B C 3. Agitate at Constant Temperature (e.g., 24-72 hours in shaker bath) B->C D 4. Allow Sedimentation (Cease agitation, let solids settle) C->D E 5. Sample Supernatant (Use filtered syringe) D->E F 6. Dilute Sample Precisely E->F G 7. Quantify Concentration (HPLC or UV-Vis) F->G H 8. Calculate Solubility (Account for dilution factor) G->H

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to determine the solubility of the target compound in a chosen solvent at a specific temperature.

Materials and Equipment:

  • 2-Amino-N,2-dimethylpropanamide hydrochloride (analytical grade)

  • Solvent of interest (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Calibrated pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Slurry:

    • Add an excess amount of the compound to a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point is to add ~20-30 mg of solute to 2-3 mL of the solvent.

    • For aqueous systems, use a buffered solution to maintain constant pH. Record the final pH of the slurry.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry vigorously enough to keep the solid suspended. The goal is to maximize the surface area for dissolution and reach equilibrium faster.

    • Causality: Agitation ensures the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A period of 24 to 72 hours is typical to ensure equilibrium is fully established for complex molecules.

  • Sample Collection and Preparation:

    • After the equilibration period, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours to allow solid particles to settle.

    • Carefully draw the clear supernatant into a syringe. Immediately attach a syringe filter (pre-wetted with the solvent to avoid analyte loss) and dispense the filtrate into a clean vial.

    • Causality: Filtration is a critical self-validating step. It ensures that only the dissolved solute is being measured, preventing undissolved microparticles from artificially inflating the concentration reading.

  • Quantification:

    • Accurately perform a serial dilution of the filtrate with the chosen solvent to bring the concentration within the calibrated linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method.

Analytical Quantification Techniques

The choice of analytical technique depends on the compound's properties and the required sensitivity.

A. High-Performance Liquid Chromatography (HPLC-UV):

  • Principle: Separates the analyte from any potential impurities or degradants before quantification by UV absorbance. This is the most reliable and specific method.

  • Protocol:

    • Develop a Method: Use a suitable C18 column. The mobile phase could be a gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer).

    • Create a Calibration Curve: Prepare a series of standards of known concentrations and inject them to establish a linear relationship between peak area and concentration.

    • Analyze Sample: Inject the diluted filtrate and determine its concentration from the calibration curve.

B. UV-Vis Spectrophotometry:

  • Principle: Measures the absorbance of the analyte at a specific wavelength (λ_max). This method is faster but less specific than HPLC.[6]

  • Protocol:

    • Determine λ_max: Scan a solution of the compound to find the wavelength of maximum absorbance.

    • Create a Calibration Curve: Prepare standards of known concentrations and measure their absorbance to create a Beer's Law plot.

    • Analyze Sample: Measure the absorbance of the diluted filtrate and calculate its concentration using the calibration curve.

    • Trustworthiness Check: This method assumes that the parent compound is the only substance in the solution that absorbs at λ_max. Its validity should be confirmed by running a blank and checking for interfering peaks.

Visualization of pH-Dependent Ionization

The solubility of 2-Amino-N,2-dimethylpropanamide hydrochloride is fundamentally tied to its ionization state, which is a direct function of the solution's pH relative to the compound's pKa.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH [H+] is High Protonated Equilibrium Favors: R-NH₃⁺ (Cationic Form) Low_pH->Protonated pH < pKa Soluble Result: High Aqueous Solubility Protonated->Soluble High_pH [H+] is Low Neutral Equilibrium Favors: R-NH₂ (Neutral Form) High_pH->Neutral pH > pKa Insoluble Result: Low Aqueous Solubility Neutral->Insoluble

Caption: pH Effect on Ionization and Solubility.

Conclusion

The solubility of 2-Amino-N,2-dimethylpropanamide hydrochloride is a prime example of how the physicochemical properties of a small molecule are dictated by its chemical structure and its environment. Its nature as an amine hydrochloride makes its aqueous solubility exquisitely sensitive to pH, exhibiting high solubility in acidic conditions and poor solubility in basic media. While quantitative data in a wide range of solvents is not extensively published, this guide provides the theoretical framework and robust, self-validating experimental protocols necessary for any researcher to confidently and accurately determine this critical parameter. A thorough understanding and empirical determination of solubility are indispensable first steps in the rational development of formulations for preclinical and clinical evaluation.

References

  • Title: U-47700 Critical Review Report Source: Expert Committee on Drug Dependence (ECDD), World Health Organization URL: [Link]

  • Title: Solubilities of Amino Acids in Different Mixed Solvents Source: Indian Journal of Chemistry URL: [Link]

  • Title: Solubility, Kinetics, Absorption Heat and Mass Transfer Studies of CO2 Absorption into Aqueous Solution of 1-Dimethylamino-2-propanol Source: ResearchGate URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Faculty of Science, Mansoura University URL: [Link]

  • Title: 2-amino-N,2-dimethylpropanamide hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: U-47700 Source: Wikipedia URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: IntechOpen URL: [Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: University of the Pacific Theses and Dissertations URL: [Link]

  • Title: Amine hydrochloride salts: a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]

  • Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institute of Environmental Health Sciences URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents Source: ResearchGate URL: [Link]

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Navigating the Spectroscopic Landscape of 2-Amino-N,2-dimethylpropanamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-Amino-N,2-dimethylpropanamide hydrochloride (C₅H₁₃ClN₂O), a compound of interest in pharmaceutical development and chemical research. In the absence of extensive publicly available experimental spectra, this document leverages predictive methodologies to elucidate the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of predicted ¹H NMR and ¹³C NMR spectra and a plausible fragmentation pathway in electrospray ionization mass spectrometry (ESI-MS). Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectral data for this and structurally related compounds.

Introduction: The Structural Significance of 2-Amino-N,2-dimethylpropanamide Hydrochloride

2-Amino-N,2-dimethylpropanamide hydrochloride is a small organic molecule featuring a primary amine, a tertiary amide, and a quaternary carbon center. The presence of the hydrochloride salt is crucial for enhancing solubility and stability, a common strategy in pharmaceutical formulations. Understanding the precise spectral signature of this molecule is paramount for its identification, purity assessment, and characterization in various matrices. This guide serves as a foundational reference, providing in-depth predictions and methodologies to empower researchers in their analytical endeavors.

The molecular structure forms the basis for all spectral predictions. The hydrochloride salt will protonate the most basic site, the primary amine, creating an ammonium salt. This protonation significantly influences the electronic environment of nearby atoms, which is reflected in the NMR chemical shifts.

Figure 1: Structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Amino-N,2-dimethylpropanamide hydrochloride. Predictions were generated using established algorithms and chemical shift databases.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit four distinct signals. The protonation of the primary amine to an ammonium salt in the presence of the hydrochloride will cause the amine protons to be observable, often as a broad singlet, and will deshield adjacent protons. The choice of a suitable deuterated solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve ionic compounds and its characteristic solvent peak at ~2.50 ppm.[4][5]

Predicted ¹H NMR Data (in DMSO-d₆)
Signal Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-NH₃⁺~8.0 - 9.0Broad Singlet3H
-NH-CH₃~7.5 - 8.5Broad Singlet or Quartet1H
-C(CH₃)₂~1.5Singlet6H
-NH-CH₃~2.6Doublet3H

Causality behind Experimental Choices: The use of DMSO-d₆ as a solvent is a strategic choice for amine hydrochlorides. Unlike protic solvents such as D₂O, where the acidic N-H protons would rapidly exchange with deuterium and become invisible, DMSO-d₆ allows for their observation.[6] The broadness of the -NH₃⁺ and -NH-CH₃ signals is anticipated due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide Carbonyl)~175
C(CH₃)₂ (Quaternary Carbon)~55-60
-C(CH₃)₂~25
-NH-CH₃~26

Expertise & Experience Insights: The chemical shift of the quaternary carbon is significantly influenced by the electron-withdrawing effect of the adjacent protonated amino group, causing it to appear further downfield than a typical aliphatic quaternary carbon. The amide carbonyl carbon is expectedly the most deshielded carbon in the molecule.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for the analysis of polar and ionic compounds like 2-Amino-N,2-dimethylpropanamide hydrochloride, as it is a soft ionization technique that typically yields the protonated molecule.[7][8]

Predicted Mass Spectrum and Fragmentation Pathway

In positive ion mode ESI-MS, the molecule is expected to be observed as its intact cation (the protonated form of the free base). The molecular weight of the free base (C₅H₁₂N₂O) is 116.16 g/mol . Therefore, the parent ion [M+H]⁺ is expected at an m/z of approximately 117.17.

Collision-induced dissociation (CID) of the parent ion would likely lead to fragmentation. The primary fragmentation pathways for amides and amines often involve cleavage of the bonds alpha to the nitrogen and carbonyl groups.[3][9]

A plausible fragmentation pathway is outlined below:

MS_Fragmentation cluster_path1 Pathway 1: Loss of Methylamine cluster_path2 Pathway 2: Alpha-cleavage parent [C₅H₁₂N₂O + H]⁺ m/z = 117 frag1 [C₄H₇O]⁺ m/z = 71 parent->frag1 - CH₃NH₂ frag2 [C₃H₆NO]⁺ m/z = 72 parent->frag2 - C₂H₆N

Figure 2: Proposed ESI-MS Fragmentation Pathway.

Trustworthiness through Self-Validating Systems: The proposed fragmentation is based on well-established principles of mass spectrometry. The formation of stable acylium ions (m/z 71) and iminium ions are common and energetically favorable fragmentation routes for amides and amines, respectively.[6][10]

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality NMR and MS data for 2-Amino-N,2-dimethylpropanamide hydrochloride.

NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆ vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument lock Lock on the deuterium signal of DMSO-d₆ instrument->lock shim Shim the magnetic field lock->shim h1 Acquire ¹H NMR spectrum shim->h1 c13 Acquire ¹³C{¹H} NMR spectrum h1->c13

Figure 3: NMR Experimental Workflow.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Amino-N,2-dimethylpropanamide hydrochloride.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Vortex the sample until it is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

ESI-MS Sample Preparation and Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms MS Analysis stock Prepare a 1 mg/mL stock solution in methanol or water dilute Dilute the stock solution to 1-10 µg/mL with the mobile phase stock->dilute filter Filter the final solution through a 0.22 µm syringe filter dilute->filter infuse Infuse the sample into the ESI source filter->infuse tune Optimize source parameters (e.g., capillary voltage, gas flow) infuse->tune acquire_ms1 Acquire full scan MS spectrum (MS1) tune->acquire_ms1 acquire_ms2 Select parent ion (m/z 117) and acquire product ion scan (MS2) acquire_ms1->acquire_ms2

Figure 4: ESI-MS Experimental Workflow.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or water.[11]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote protonation).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

  • Tuning: Optimize the mass spectrometer parameters in positive ion mode to achieve a stable and intense signal for the [M+H]⁺ ion.

  • MS1 Acquisition: Acquire a full scan mass spectrum to identify the protonated molecule.

  • MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion (m/z 117) to obtain the fragmentation pattern.

Conclusion

This technical guide provides a robust, predictive framework for the spectral analysis of 2-Amino-N,2-dimethylpropanamide hydrochloride. The presented ¹H and ¹³C NMR predictions, along with the proposed ESI-MS fragmentation pathway, offer a detailed and scientifically grounded starting point for the characterization of this molecule. The included experimental protocols are designed to be both comprehensive and practical, enabling researchers to generate high-quality, reliable data. By integrating predictive analysis with proven experimental methodologies, this guide aims to accelerate research and development involving this and structurally similar compounds.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • JoVE. (2020). Sample Preparation for Probe Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). Retrieved from [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • JoVE. (2020). Sample Preparation for Probe Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • University of Arizona. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • National Institutes of Health. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Retrieved from [Link]

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An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: Synthesis, Applications, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,2-dimethylpropanamide hydrochloride is a versatile synthetic building block of significant interest to the pharmaceutical and chemical research sectors. Its structure, featuring a quaternary carbon center and a methylamide group, offers unique steric and electronic properties that are valuable in the design of novel therapeutic agents and other functional molecules. This guide provides a comprehensive overview of its nomenclature, synthesis, potential applications in drug discovery, and analytical characterization methods, designed to empower researchers with the technical insights necessary for its effective utilization.

Nomenclature and Chemical Identity: A Multifaceted Profile

Clear and unambiguous identification of a chemical entity is paramount in scientific research and development. 2-Amino-N,2-dimethylpropanamide hydrochloride is known by several synonyms and alternative names, reflecting its chemical structure and historical context. Establishing a clear understanding of this nomenclature is the first step toward its effective application.

A comprehensive list of identifiers for this compound is provided below to facilitate accurate database searching and material procurement.

Identifier TypeValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloridePubChem[1]
CAS Number 84827-06-5PubChem[1]
Molecular Formula C₅H₁₃ClN₂OPubChem[1]
Molecular Weight 152.62 g/mol PubChem[1]
Synonyms N1,2-Dimethylalaninamide hydrochloridePubChem[1]
Propanamide, 2-amino-N,2-dimethyl-, monohydrochloridePubChem[1]
2-Amino-N,2-dimethyl-propanamide HClPubChem[1]
N1,2-Dimethylalaninamide hydrochloridePubChem[1]
alpha-methyl-alanine methylamide hydrochloridePubChem

Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride: A Proposed Experimental Protocol

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride can be approached through a multi-step process starting from the readily available α-aminoisobutyric acid. The following protocol is a proposed synthetic route, drawing upon established methodologies for amino acid protection, amide bond formation, and deprotection.

Synthetic Strategy Overview

The overall synthetic strategy involves three key stages:

  • Protection of the Amino Group: The amino group of α-aminoisobutyric acid is first protected to prevent its interference in the subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

  • Amide Bond Formation: The carboxylic acid of the Boc-protected amino acid is then activated and reacted with methylamine to form the desired N-methylamide.

  • Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, which concurrently protonates the free amine to yield the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Formation cluster_2 Step 3: Deprotection & Salt Formation A α-Aminoisobutyric Acid B Boc-α-Aminoisobutyric Acid A->B (Boc)₂O, Base C Boc-2-amino-N,2-dimethylpropanamide B->C Coupling Agent, Methylamine D 2-Amino-N,2-dimethylpropanamide Hydrochloride C->D HCl in Dioxane

Caption: Proposed synthetic workflow for 2-Amino-N,2-dimethylpropanamide hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-α-Aminoisobutyric Acid

  • To a stirred solution of α-aminoisobutyric acid (1 equivalent) in a suitable solvent mixture (e.g., 1:1 mixture of dioxane and water), add a base such as sodium hydroxide (2.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to a pH of approximately 2-3 with a cold aqueous solution of a suitable acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-α-aminoisobutyric acid.

Step 2: Synthesis of Boc-2-amino-N,2-dimethylpropanamide

  • Dissolve Boc-α-aminoisobutyric acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cool the mixture to 0 °C and then add a solution of methylamine (e.g., 2 M in THF) (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Boc-2-amino-N,2-dimethylpropanamide.

Step 3: Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

  • Dissolve Boc-2-amino-N,2-dimethylpropanamide (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) (excess, typically 5-10 equivalents) to the stirred solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by thin-layer chromatography (TLC).

  • Upon completion, the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the pure 2-Amino-N,2-dimethylpropanamide hydrochloride salt.

Applications in Research and Drug Development

2-Amino-N,2-dimethylpropanamide hydrochloride serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a gem-dimethyl group on the α-carbon introduces conformational constraints, which can be advantageous in the design of peptidomimetics and other small molecule inhibitors.

  • Peptidomimetics: The sterically hindered nature of the α,α-dimethylglycine core can mimic or induce specific secondary structures (e.g., turns or helices) in peptide chains. This is a crucial strategy for improving the metabolic stability and oral bioavailability of peptide-based drugs.

  • Scaffold for Novel Heterocycles: The primary amino group and the amide functionality provide two reactive handles for the construction of a variety of heterocyclic scaffolds, which are prevalent in many approved drugs.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment in FBDD campaigns to identify initial hits that bind to a biological target. The subsequent elaboration of these fragments can lead to the development of potent and selective drug candidates.

Analytical Characterization

Ensuring the identity and purity of 2-Amino-N,2-dimethylpropanamide hydrochloride is critical for its use in any research or development setting. A combination of analytical techniques should be employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of 2-Amino-N,2-dimethylpropanamide hydrochloride. Due to the lack of a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.

Proposed HPLC Method:

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV/Vis: Low wavelength UV detection (e.g., 210-220 nm) may provide some response.

    • CAD/ELSD: For more universal and sensitive detection.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Amino-N,2-dimethylpropanamide hydrochloride.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The gem-dimethyl groups would likely appear as a singlet, the N-methyl group as a doublet (due to coupling with the amide proton), and the amine and amide protons as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon, the gem-dimethyl carbons, the N-methyl carbon, and the carbonyl carbon.

The exact chemical shifts will be dependent on the solvent used for analysis.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation A HPLC Analysis B LC-MS Analysis A->B Couple for Mass Confirmation C ¹H NMR Spectroscopy D ¹³C NMR Spectroscopy C->D E FTIR Spectroscopy D->E Start Synthesized Product Start->A Start->C

Caption: A typical analytical workflow for the characterization of the final product.

Safety and Handling

2-Amino-N,2-dimethylpropanamide hydrochloride is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-N,2-dimethylpropanamide hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique structural features provide a foundation for the creation of conformationally constrained and functionally diverse molecules. This guide has provided a comprehensive overview of its nomenclature, a plausible and detailed synthetic protocol, its key applications, and robust analytical methods for its characterization. By leveraging this information, researchers and scientists can confidently incorporate this compound into their research and development programs, accelerating the discovery of new chemical entities with therapeutic potential.

References

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for preparing 2-amino-dimethyl acetamide hydrochloride. CN102351733A.
  • Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. [Link]

  • PMC. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

  • PubChem. 2-amino-N,N-dimethylpropanamide. National Center for Biotechnology Information. [Link]

  • Google Patents. Pharmaceutical composition. US6946120B2.
  • ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. [Link]

  • European Patent Office. Stable non-aqueous pharmaceutical compositions. EP2514407A1. [Link]

  • PubChem. Chemical compounds. US-7309790-B2. [Link]

  • Google Patents. Amino-aryl-benzamide compounds and methods of use thereof. US20180318240A1.
  • MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC-HILIC column. [Link]

  • Google Patents. Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)

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Technical Profile: N1,2-Dimethylalaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Guide for Peptidomimetic Synthesis[1][2]

Executive Technical Summary

N1,2-Dimethylalaninamide hydrochloride (CAS: 84827-06-5) is a specialized amino acid derivative used primarily as a building block in the synthesis of conformationally constrained peptides and peptidomimetics.[1][2] Chemically, it is the hydrochloride salt of 2-amino-N,2-dimethylpropanamide .[1][2]

In the context of medicinal chemistry, this molecule represents a derivative of 2-aminoisobutyric acid (Aib) converted to an


-methyl amide.[2] Its structural significance lies in the gem-dimethyl effect (Thorpe-Ingold effect)  at the 

-carbon combined with the

-methylation of the C-terminus.[2] These features introduce significant steric bulk, which restricts the conformational freedom of the peptide backbone, promotes helical folding (particularly

-helices), and dramatically enhances metabolic stability against proteolytic enzymes.[2]

This guide details the physicochemical properties, synthetic utility, and optimized coupling protocols for integrating this sterically hindered amine into bioactive scaffolds.[2]

Physicochemical Specifications

The following data establishes the baseline for quality control and stoichiometric calculations in synthesis.

PropertySpecification
Systematic Name 2-amino-N,2-dimethylpropanamide hydrochloride
Common Synonyms N-Methyl-Aib-amide HCl; H-Aib-NHMe[2]·HCl;

-Methylalanine N-methylamide HCl
CAS Number 84827-06-5
Molecular Formula

Molecular Weight 152.62 g/mol
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM, Ethyl Acetate
Hygroscopicity Moderate (Store under desiccant)
Acidity (pKa) ~8.0 (Amine conjugate acid)
Structural Analysis & Mechanistic Role

To understand the utility of N1,2-Dimethylalaninamide, one must analyze its topology.[2] Unlike standard alanine, which has a single methyl group at the


-carbon, this molecule possesses two methyl groups at the 

-carbon (Aib core) and a methyl group on the amide nitrogen.[2]
3.1 The Gem-Dimethyl Effect

The presence of two methyl groups on the


-carbon creates steric congestion.[2] This restricts the rotation around the 

(

) and

(

) torsion angles.[2]
  • Causality: This restriction energetically favors folded conformations, such as

    
    -helices or 
    
    
    
    -helices, over extended sheet-like structures.[2]
  • Application: Researchers use this moiety to "lock" bioactive peptides into their receptor-binding conformation.[2]

3.2 Proteolytic Resistance

The


-methyl amide terminus acts as a cap that prevents carboxypeptidase degradation.[2] Furthermore, the steric bulk of the adjacent gem-dimethyl group prevents proteases from accessing the amide bond to form the tetrahedral transition state required for hydrolysis.[2]

StructureMap Core N1,2-Dimethylalaninamide (Aib Scaffold) GemDimethyl Gem-Dimethyl Group (α-Carbon) Core->GemDimethyl NMethyl N-Methyl Amide (C-Terminus) Core->NMethyl Effect1 Restricted Rotation (φ/ψ Angles) GemDimethyl->Effect1 Thorpe-Ingold Effect2 Steric Shielding GemDimethyl->Effect2 NMethyl->Effect2 Outcome1 Helix Stabilization (3_10 / Alpha) Effect1->Outcome1 Outcome2 Proteolytic Stability (Half-life Extension) Effect2->Outcome2

Figure 1: Structural-Functional Logic of N1,2-Dimethylalaninamide. The diagram maps the chemical features (gem-dimethyl, N-methyl) to their biophysical consequences (stability, folding).[2]

Optimized Experimental Protocol: Peptide Coupling

Challenge: The primary difficulty in working with N1,2-Dimethylalaninamide is its nucleophilicity.[2] The amine is attached to a tertiary carbon (the Aib core), making it sterically hindered.[2] Standard coupling reagents (e.g., EDC/HOBt) often result in low yields or incomplete reactions.[2]

Solution: The protocol below utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a high-efficiency coupling reagent that generates a reactive active ester, combined with HOAt to minimize racemization (though Aib is achiral, the partner amino acid might not be).[2]

Reagents Required[3][4]
  • Amine: N1,2-Dimethylalaninamide HCl (1.2 equivalents)[1][2]

  • Carboxylic Acid:

    
    -protected Amino Acid (e.g., Fmoc-Phe-OH) (1.0 equivalent)[2]
    
  • Coupling Agent: HATU (1.1 equivalents)[2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equivalents)[2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve the carboxylic acid component (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to initiate activation.[2]

    • Critical Insight: Allow this mixture to stir for 2–5 minutes. This pre-activation ensures the formation of the OAt-active ester before the hindered amine is introduced.[2]

  • Amine Preparation:

    • In a separate vial, dissolve N1,2-Dimethylalaninamide HCl (1.2 eq) in a minimal amount of DMF.

    • Add DIPEA (2.0 eq) to this vial to neutralize the hydrochloride salt and liberate the free amine.[2]

    • Self-Validation Check: The solution may become slightly warm; ensure full dissolution of the solid before proceeding.[2]

  • Coupling Reaction:

    • Add the neutralized amine solution to the activated acid mixture.[2]

    • Stir under nitrogen atmosphere at room temperature.

    • Timeframe: Due to steric hindrance, standard coupling times (1 hour) are insufficient.[2] Allow the reaction to proceed for 4–16 hours .

  • Monitoring:

    • Monitor via LC-MS.[2] Look for the disappearance of the carboxylic acid peak and the appearance of the product mass (

      
      ).[2]
      
    • Note: Ninhydrin stain (Kaiser test) may be faint due to the hindered nature of the amine; Chloranil test is preferred for secondary amines, though this is a primary amine on a tertiary carbon.[2] LC-MS is the gold standard here.[2]

  • Work-up:

    • Dilute with Ethyl Acetate.[2]

    • Wash sequentially with 5%

      
       (removes DIPEA), Water, 5% 
      
      
      
      (removes unreacted acid/HOAt), and Brine.[2]
    • Dry over

      
       and concentrate.
      

CouplingProtocol Start Start: Reagent Prep Act Activation: Acid + HATU + DIPEA (1 eq) (DMF, 5 mins) Start->Act Neut Neutralization: N1,2-Dimethylalaninamide HCl + DIPEA (2 eq) Start->Neut Mix Coupling: Mix Activated Acid + Free Amine Act->Mix Active Ester Formed Neut->Mix Free Amine Released Incubate Incubation: 4-16 Hours @ RT (Steric Barrier) Mix->Incubate QC QC Check: LC-MS Validation Incubate->QC

Figure 2: Workflow for coupling sterically hindered N1,2-Dimethylalaninamide. The parallel preparation of the active ester and the free amine is critical for yield maximization.

Safety and Handling (HSE)

While N1,2-Dimethylalaninamide HCl is not classified as a highly toxic substance, standard laboratory safety protocols for amine salts apply.[2]

  • GHS Classification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use in a fume hood.[2] The hydrochloride salt is a fine powder; avoid inhalation.[2]

  • Storage: Hygroscopic. Store at 2–8°C in a tightly sealed container. If the solid becomes sticky or turns into a gum, it has absorbed moisture, which will affect stoichiometric accuracy.[2] Recrystallization from Methanol/Ether can restore purity.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved February 10, 2026, from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (Context: Thorpe-Ingold effect and steric hindrance in amide coupling).

  • Albericio, F., & Abdel-Aal, A. (2012).Coupling Reagents and Methods for Peptide Synthesis. Chemical Reviews.

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Unlocking the Therapeutic Potential of 2-Amino-N,2-dimethylpropanamide hydrochloride: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Small Molecule

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to 2-Amino-N,2-dimethylpropanamide hydrochloride, a small molecule with a structure suggestive of untapped biological activity. As a derivative of an amino acid, it holds the potential to interact with a myriad of biological targets, offering a fertile ground for investigation.[1][2][3] This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a logical and scientifically rigorous progression of studies to elucidate the therapeutic potential of this compound. We will journey from fundamental characterization to in-depth pharmacological profiling and preclinical assessment, providing not just the "what," but the critical "why" behind each experimental choice.

Section 1: Foundational Characterization - Knowing the Molecule

Before embarking on complex biological investigations, a thorough understanding of the physicochemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride is paramount. This foundational knowledge will inform formulation development, analytical method design, and the interpretation of biological data.

Physicochemical Properties

A summary of the known and computed properties of 2-Amino-N,2-dimethylpropanamide hydrochloride is presented below.

PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloridePubChem[4]
Molecular Formula C5H13ClN2OPubChem[4]
Molecular Weight 152.62 g/mol PubChem[4]
CAS Number 84827-06-5PubChem[4]
SMILES CC(C)(C(=O)NC)N.ClPubChem[4]
Physical Description White crystal powder (based on similar compounds)ChemBK[5]
Solubility Soluble in water and organic solvents (based on similar compounds)ChemBK[5]
Synthesis and Purification

While the specific synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride is not extensively detailed in the public domain, a plausible synthetic route can be inferred from standard organic chemistry principles and methods reported for analogous compounds.[6] A potential method involves the reaction of a protected α-aminoisobutyric acid with methylamine, followed by deprotection and salt formation with hydrochloric acid.

Section 2: Charting the Biological Landscape - Pharmacological Profiling

With a solid understanding of its chemical nature, the next logical step is to cast a wide net to identify potential biological activities. This is achieved through a systematic pharmacological profiling campaign. The goal is to screen the compound against a diverse array of biological targets to uncover any potential "hits" that warrant further investigation.

Rationale for Broad-Based Screening

Given the novelty of 2-Amino-N,2-dimethylpropanamide hydrochloride, a target-agnostic approach is initially the most prudent strategy. Small molecules can interact with a wide range of biological macromolecules, including receptors, enzymes, ion channels, and transporters.[7] A broad-based screening approach maximizes the probability of discovering a novel mechanism of action.[8]

Experimental Workflow: High-Throughput Screening (HTS)

A high-throughput screening (HTS) campaign is the workhorse of early-stage drug discovery. The following workflow outlines a typical HTS process for our compound of interest.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Compound Stock (2-Amino-N,2-dimethylpropanamide HCl) AssayPlates Assay Plate Preparation (e.g., 384-well) Compound->AssayPlates Dispensing TargetAddition Addition of Biological Target (e.g., Enzyme, Cells) AssayPlates->TargetAddition Incubation Incubation TargetAddition->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData QC Quality Control (e.g., Z'-factor) RawData->QC HitID Hit Identification (% Inhibition/Activation) QC->HitID DoseResponse Dose-Response Studies (IC50/EC50 Determination) HitID->DoseResponse Confirmation & Follow-up

Caption: High-Throughput Screening (HTS) Workflow for initial biological activity assessment.

Recommended Screening Panels

To maximize the potential for discovering a novel therapeutic application, it is recommended to screen 2-Amino-N,2-dimethylpropanamide hydrochloride against a diverse set of panels, including:

  • G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a vast array of physiological processes.

  • Kinases: Enzymes that play a crucial role in cell signaling and are prominent targets in oncology.[9]

  • Ion Channels: Important for neuronal signaling and muscle function.

  • Nuclear Receptors: Key regulators of gene expression.

  • A panel of enzymes from various classes: (e.g., proteases, phosphatases, etc.).

Section 3: Unraveling the "How" - Mechanism of Action Studies

Identifying a "hit" in a screening campaign is just the beginning. The subsequent and critical phase is to elucidate the mechanism of action (MOA) – the specific biochemical interaction through which the compound produces its pharmacological effect. A thorough understanding of the MOA is essential for lead optimization and predicting potential on- and off-target effects.[7][10]

From Hit to Validated Target

The initial hits from HTS are often just starting points. A rigorous process of hit confirmation and validation is necessary to ensure that the observed activity is real and specific to the compound of interest.

Hit_Validation_Workflow HTS_Hit Initial HTS Hit Resynthesis Compound Resynthesis & Purity Confirmation HTS_Hit->Resynthesis DoseResponse Confirmatory Dose-Response (IC50/EC50) Resynthesis->DoseResponse OrthogonalAssay Orthogonal Assay (Different Technology) DoseResponse->OrthogonalAssay SAR Initial SAR (Analog Testing) OrthogonalAssay->SAR Validated_Hit Validated Hit SAR->Validated_Hit

Caption: Workflow for the validation of a hit from a primary screen.

Delving Deeper: Target Engagement and Cellular Effects

Once a target is validated, the next step is to understand how the compound interacts with it and the downstream consequences in a cellular context.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.

  • Cell Culture: Grow the target cells to a suitable confluency.

  • Compound Treatment: Treat the cells with 2-Amino-N,2-dimethylpropanamide hydrochloride at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Section 4: The Body's Journey - Pharmacokinetics and Drug Metabolism (ADME)

A biologically active compound is only a potential drug if it can reach its target in the body in sufficient concentrations and for an appropriate duration. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore a critical component of drug discovery.[11][12] Poor ADME properties are a major cause of late-stage drug development failure.[13]

In Vitro ADME Profiling

A suite of in vitro assays can provide an early assessment of the ADME properties of 2-Amino-N,2-dimethylpropanamide hydrochloride.

ADME ParameterIn Vitro AssayRationale
Absorption Caco-2 Permeability AssayPredicts intestinal absorption.
Distribution Plasma Protein Binding AssayDetermines the fraction of compound bound to plasma proteins, which influences its availability to reach the target.
Metabolism Microsomal Stability AssayAssesses metabolic stability by liver enzymes.
Excretion (Predicted from metabolic stability and permeability)Provides an early indication of the likely route of elimination.
Toxicity Cytotoxicity Assays (e.g., MTT, LDH)Early assessment of potential cellular toxicity.[14]
In Silico ADME/Tox Prediction

Computational models can provide valuable early insights into the potential ADME and toxicity profiles of a compound.[15] Various software platforms can predict properties such as solubility, lipophilicity (LogP), and potential for toxicity based on the chemical structure.

Section 5: Safety First - Preclinical Safety and Toxicology

Before a compound can be considered for human trials, a thorough evaluation of its safety profile is mandatory.[11] Preclinical toxicology studies are designed to identify potential adverse effects and to determine a safe starting dose for clinical trials.

Tiered Approach to Toxicology Testing

A tiered approach to toxicology testing is both scientifically sound and ethically responsible.

  • In Vitro Toxicology:

    • Genotoxicity: Ames test (bacterial reverse mutation assay).

    • Cardiotoxicity: hERG assay (to assess the risk of cardiac arrhythmias).

    • Hepatotoxicity: Using primary hepatocytes or liver spheroids.

  • In Vivo Toxicology (in two species, one rodent and one non-rodent):

    • Acute Toxicity: To determine the maximum tolerated dose (MTD).

    • Repeat-Dose Toxicity: To evaluate the effects of longer-term exposure.

Section 6: Enhancing Delivery - Novel Formulation and Drug Delivery Strategies

The physicochemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride, particularly its likely hydrophilic nature as a hydrochloride salt, may present challenges for oral bioavailability and crossing biological barriers like the blood-brain barrier.[16] Advanced drug delivery systems can be explored to overcome these limitations.[17][18]

Rationale for Advanced Formulations

For a hydrophilic compound, strategies to enhance its absorption and targeted delivery could include:

  • Liposomal Encapsulation: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and potentially improving their pharmacokinetic profile.[17]

  • Nanoparticle-based Delivery: Polymeric nanoparticles can be engineered to control the release of the drug and to target specific tissues.

  • Prodrug Approach: The compound could be chemically modified into a more lipophilic prodrug that is converted to the active form in the body.

Conceptual Formulation Workflow

Formulation_Workflow cluster_dev Formulation Development cluster_char Characterization cluster_eval In Vivo Evaluation API API Characterization (Solubility, Stability) Excipient Excipient Screening & Compatibility API->Excipient Formulation Formulation Design (e.g., Liposomes, Nanoparticles) Excipient->Formulation PhysicoChem Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->PhysicoChem InVitroRelease In Vitro Release Studies PhysicoChem->InVitroRelease Stability Stability Studies InVitroRelease->Stability PK_Studies Pharmacokinetic Studies (Animal Models) Stability->PK_Studies Efficacy_Studies Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies

Caption: A conceptual workflow for the development and evaluation of an advanced formulation.

Conclusion: A Path Forward

This technical guide has laid out a comprehensive, multi-faceted research plan to explore the potential of 2-Amino-N,2-dimethylpropanamide hydrochloride. By systematically progressing through the stages of physicochemical characterization, pharmacological profiling, mechanism of action studies, ADME/Tox assessment, and formulation development, researchers can build a robust data package to support the advancement of this promising molecule. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but a logical and well-executed research strategy, as outlined here, provides the surest path to success.

References

  • Benchchem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride.
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  • A-ChemTek. (2026, January 26). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. Retrieved from [Link]

  • ChemBK. (n.d.). Propanamide, 2-amino-N,N-dimethyl-. Retrieved from [Link]

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  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
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  • Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved from [Link]

  • Walsh Medical Media. (2024, August 29). New Deliveries Used to Enhance Bioavailability through Novel Drug Delivery Systems. Retrieved from [Link]

  • Semantic Scholar. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Journalgrid. (n.d.). Novel Drug Delivery Systems to Enhance Oral Bioavailability and Their Evaluation. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • ResearchGate. (2022, August 11). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Bio-Rad. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • MDPI. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-N,2-dimethylpropanamide Hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document details the compound's chemical identity, physicochemical properties, potential synthesis pathways, and robust analytical methodologies for its characterization.

Introduction and Chemical Identity

2-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C₅H₁₃ClN₂O[1][2]. It is the hydrochloride salt of 2-Amino-N,2-dimethylpropanamide, which is a derivative of the non-proteinogenic amino acid α,α-dimethylglycine (also known as 2-aminoisobutyric acid or Aib). The structure features a primary amine and a secondary amide functional group. The presence of the hydrochloride salt significantly enhances its solubility in aqueous media, a crucial property for many laboratory applications[3][4].

The core structure is based on a propanamide backbone with two methyl groups on the second carbon, imparting notable steric hindrance[5]. This steric bulk can influence the molecule's conformational flexibility and metabolic stability, making such scaffolds of interest in medicinal chemistry[5].

Chemical Structure

The chemical structure of 2-Amino-N,2-dimethylpropanamide hydrochloride is characterized by a central quaternary carbon atom bonded to an amino group, a methyl group, another methyl group, and a carboxamide group which is N-methylated. The hydrochloride salt is formed by the protonation of the primary amino group.

Caption: 2D structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and dosage calculations.

PropertyValueSource
Molecular FormulaC₅H₁₃ClN₂O[1][2]
Molecular Weight152.62 g/mol [1]
IUPAC Name2-amino-N,2-dimethylpropanamide;hydrochloride[1]
CAS Number84827-06-5[1][2]
AppearanceSolid (predicted)Inferred
Water SolubilityHigh (predicted due to hydrochloride salt)[4][6]
Hydrogen Bond Donors3[1]
Hydrogen Bond Acceptors2[1]

The basicity of the primary amine is a key chemical feature, allowing it to act as a proton acceptor[7][8]. The hydrochloride salt form indicates that the compound is typically handled and stored in its protonated, more stable state.

Potential Synthesis Pathways

While specific, peer-reviewed synthesis routes for 2-Amino-N,2-dimethylpropanamide hydrochloride are not extensively documented in mainstream chemical literature, a plausible and logical synthetic pathway can be proposed based on established organic chemistry principles for amide formation. A common approach involves the amidation of a protected amino acid.

A likely synthetic route would start from N-Boc-α,α-dimethylglycine. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. This protected amino acid can then be coupled with methylamine to form the amide, followed by deprotection of the amine and salt formation with hydrochloric acid.

Synthesis_Workflow start N-Boc-α,α-dimethylglycine reagent1 + Methylamine (CH₃NH₂) + Coupling Agent (e.g., HATU, DCC) intermediate N-Boc-2-amino-N,2-dimethylpropanamide reagent1->intermediate Amide Coupling reagent2 + Hydrochloric Acid (HCl) in Dioxane/Ether product 2-Amino-N,2-dimethylpropanamide Hydrochloride reagent2->product Boc Deprotection & Salt Formation Analytical_Workflow sample Synthesized Compound (2-Amino-N,2-dimethylpropanamide HCl) hplc Purity Assessment (HPLC) sample->hplc ms Molecular Weight Confirmation (Mass Spectrometry) sample->ms nmr Structural Elucidation (NMR Spectroscopy) sample->nmr final Characterized Compound hplc->final ms->final nmr->final

Sources

Methodological & Application

Application Notes & Protocols: 2-Amino-N,2-dimethylpropanamide Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of a Niche Intermediate

2-Amino-N,2-dimethylpropanamide hydrochloride (CAS No. 84827-06-5) is a specialized amino acid derivative that serves as a critical building block in multi-step organic synthesis.[1] Its structure, featuring a quaternary carbon center adjacent to a primary amine and an N-methyl amide, provides a unique steric and electronic profile that is leveraged in the construction of complex molecular architectures. While it can be used in various organic reactions, its most notable application in recent pharmaceutical development has been as a key intermediate for introducing a specific side chain in advanced drug candidates.[2]

This document provides a detailed guide for researchers and drug development professionals on the practical application of this intermediate. We will focus on its role in the synthesis of a key fragment of Odanacatib, a potent and selective inhibitor of Cathepsin K that was investigated for the treatment of osteoporosis.[3][4] The protocols and insights provided are synthesized from patent literature and chemical methodology reports to ensure technical accuracy and practical utility.

Table 1: Physicochemical Properties of 2-Amino-N,2-dimethylpropanamide Hydrochloride

PropertyValueSource
CAS Number 84827-06-5PubChem[1]
Molecular Formula C₅H₁₃ClN₂OPubChem[1]
Molecular Weight 152.62 g/mol PubChem[1]
Appearance White crystalline powderChemBK[2]
Solubility Soluble in water and organic solventsChemBK[2]
Melting Point 139-141 °CChemBK[2]

Core Application: Synthesis of a Key Precursor for Odanacatib

The primary utility of 2-Amino-N,2-dimethylpropanamide hydrochloride in the context of advanced pharmaceutical synthesis is demonstrated by its role in preparing precursors for Cathepsin K inhibitors like Odanacatib (MK-0822).[3][4] The intermediate is used to construct the P1' side chain of the inhibitor, which is crucial for binding to the target enzyme. The specific fragment we will focus on is N-(1-cyanocyclopropyl)-2-amino-N,2-dimethylpropanamide.

The overall synthetic strategy involves a nucleophilic substitution or coupling reaction where the primary amine of 2-Amino-N,2-dimethylpropanamide attacks an activated substrate. The hydrochloride salt form ensures stability and improves handling, but typically requires neutralization in situ to liberate the free amine for the reaction.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Coupling Reaction cluster_2 Phase 3: Downstream Processing Intermediate_HCl 2-Amino-N,2-dimethylpropanamide HCl Free_Amine Free Amine Intermediate Intermediate_HCl->Free_Amine Neutralization Base Organic Base (e.g., Et3N) Base->Free_Amine Product N-(1-cyanocyclopropyl)-2-amino- N,2-dimethylpropanamide Free_Amine->Product Nucleophilic Attack Activated_Substrate Activated Cyclopropane (e.g., tosylate, halide) Activated_Substrate->Product Purification Purification (Crystallization / Chromatography) Product->Purification Final_Fragment Final Key Fragment Purification->Final_Fragment G cluster_QC Quality Control Workflow Crude_Product Crude Product from Work-up HPLC Purity Check (HPLC >98%) Crude_Product->HPLC Test 1 NMR Structural ID (NMR) HPLC->NMR Pass Repurify Repurify HPLC->Repurify Fail GC Residual Solvent (GC-HS) NMR->GC Pass Re-characterize Re-characterize NMR->Re-characterize Fail Final_Product Qualified Intermediate for API Synthesis GC->Final_Product Pass Re-dry Re-dry GC->Re-dry Fail

Sources

Application Notes and Protocols for 2-Amino-N,2-dimethylpropanamide Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthetic Landscape of Sterically Hindered Building Blocks

In the intricate world of organic synthesis, the architectural design of molecules dictates their function. Among the vast arsenal of building blocks available to chemists, those imparting unique structural constraints are of paramount importance, particularly in the realm of drug discovery and materials science. 2-Amino-N,2-dimethylpropanamide hydrochloride, a molecule characterized by a sterically encumbered α,α-disubstituted α-amino amide framework, represents a fascinating yet underexplored scaffold. The gem-dimethyl substitution on the α-carbon atom locks the torsional angles of the backbone, a feature highly sought after in the design of peptidomimetics and conformationally restricted molecules.[1] This guide aims to provide a comprehensive overview of the synthesis and potential applications of this intriguing building block, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. While direct literature applications of this specific hydrochloride salt are sparse, its utility can be confidently extrapolated from the well-established chemistry of α,α-disubstituted amino acids and sterically hindered primary amines. The protocols herein are presented as robust, illustrative examples of how this reagent can be effectively employed in the modern synthetic laboratory.

Physicochemical Properties and Handling

A foundational understanding of a reagent's properties is critical for its effective use.

PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloride[PubChem]
Molecular Formula C₅H₁₃ClN₂O[PubChem]
Molecular Weight 152.62 g/mol [PubChem]
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)General Knowledge
CAS Number 84827-06-5[PubChem]

Handling and Storage: 2-Amino-N,2-dimethylpropanamide hydrochloride is expected to be a hygroscopic and air-sensitive solid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place. When handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

The synthesis of the title compound can be efficiently achieved from the commercially available and relatively inexpensive 2-aminoisobutyric acid (Aib). The following multi-step protocol is a reliable method for its preparation.

Synthetic Workflow

Synthesis_Workflow Aib 2-Aminoisobutyric Acid (Aib) Boc_Aib N-Boc-2-aminoisobutyric acid Aib->Boc_Aib Boc₂O, Base Amide Boc-Aib-NHMe Boc_Aib->Amide 1. SOCl₂, DMF (cat.) 2. MeNH₂ Final_Product 2-Amino-N,2-dimethylpropanamide HCl Amide->Final_Product HCl in Dioxane

Caption: Synthetic route to 2-Amino-N,2-dimethylpropanamide HCl.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 2-Aminoisobutyric Acid

  • To a stirred solution of 2-aminoisobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-aminoisobutyric acid as a white solid, which can be used in the next step without further purification.

Step 2: Amide Coupling with Methylamine

  • Suspend N-Boc-2-aminoisobutyric acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-3 hours until the solution becomes clear.

  • Concentrate the mixture under reduced pressure to remove excess thionyl chloride.

  • Re-dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of methylamine (2.0 eq) in anhydrous DCM.

  • Add the methylamine solution dropwise to the acid chloride solution at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amide.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected amide from the previous step in a minimal amount of anhydrous dioxane.

  • Add a solution of 4 M HCl in dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain 2-Amino-N,2-dimethylpropanamide hydrochloride as a white crystalline solid.

Applications in Organic Synthesis: Protocols and Mechanistic Insights

The unique steric and electronic properties of 2-Amino-N,2-dimethylpropanamide hydrochloride make it a valuable building block for several synthetic applications.

Incorporation into Peptidomimetics

The gem-dimethyl group of the title compound can enforce a specific backbone conformation in a peptide chain, which is a crucial strategy in drug design to enhance binding affinity and metabolic stability.[2]

Representative Protocol: Dipeptide Synthesis

This protocol describes the coupling of 2-Amino-N,2-dimethylpropanamide hydrochloride with an N-protected amino acid.

ReagentMolar Eq.
N-Fmoc-L-Alanine1.0
2-Amino-N,2-dimethylpropanamide hydrochloride1.1
HATU1.1
DIPEA3.0
Anhydrous DMF-
  • To a solution of N-Fmoc-L-Alanine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 2-Amino-N,2-dimethylpropanamide hydrochloride (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6-12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired dipeptide.

Mechanistic Rationale: The coupling proceeds via the formation of an active ester intermediate from the reaction of the N-protected amino acid with HATU. The sterically hindered primary amine of 2-Amino-N,2-dimethylpropanamide then acts as a nucleophile, attacking the activated carbonyl to form the amide bond. The use of a potent coupling agent like HATU is recommended to overcome the reduced nucleophilicity of the sterically hindered amine.[3]

Peptide_Coupling Fmoc_Ala N-Fmoc-L-Alanine Active_Ester Activated Ester Intermediate Fmoc_Ala->Active_Ester HATU, DIPEA Dipeptide Fmoc-Ala-Aib-NHMe Active_Ester->Dipeptide Amine_HCl 2-Amino-N,2-dimethylpropanamide Amine_HCl->Dipeptide Nucleophilic Attack

Caption: Mechanism of dipeptide formation.

Synthesis of Heterocyclic Scaffolds

The primary amine and amide functionalities of 2-Amino-N,2-dimethylpropanamide can be utilized in condensation reactions to construct various heterocyclic systems, which are prevalent in many pharmaceutical agents.

Representative Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol illustrates a Biginelli-type reaction, where the amino amide can act as the urea component.

ReagentMolar Eq.
2-Amino-N,2-dimethylpropanamide hydrochloride1.0
Benzaldehyde1.0
Ethyl acetoacetate1.0
p-Toluenesulfonic acid (p-TsOH)0.1
Ethanol-
  • To a solution of 2-Amino-N,2-dimethylpropanamide hydrochloride (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol, add a catalytic amount of p-TsOH (0.1 eq).

  • Reflux the reaction mixture for 12-24 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the dihydropyrimidinone derivative.

Mechanistic Rationale: The reaction is believed to proceed through the initial formation of an acyliminium ion intermediate from the aldehyde and the amino amide. This is followed by the addition of the enol of ethyl acetoacetate and subsequent cyclization and dehydration to afford the final heterocyclic product. The steric bulk of the gem-dimethyl group may influence the stereochemical outcome of the reaction if a chiral aldehyde or β-ketoester is used.

Biginelli_Reaction cluster_0 Iminium Formation cluster_1 Nucleophilic Addition & Cyclization Amine 2-Amino-N,2-dimethylpropanamide Iminium Acyliminium Ion Amine->Iminium Aldehyde Benzaldehyde Aldehyde->Iminium Enol Ethyl Acetoacetate (Enol) Intermediate Open-chain Intermediate Enol->Intermediate Product Dihydropyrimidinone Intermediate->Product Cyclization & Dehydration

Caption: Plausible mechanism for a Biginelli-type reaction.

Conclusion and Future Outlook

2-Amino-N,2-dimethylpropanamide hydrochloride, with its defining sterically hindered α,α-disubstituted amino amide structure, presents a valuable tool for chemists engaged in the synthesis of complex organic molecules. While its direct applications in the literature are not yet widespread, its utility as a building block for creating conformationally constrained peptides and novel heterocyclic scaffolds is clear from established chemical principles. The protocols and mechanistic discussions provided in this guide are intended to serve as a robust starting point for researchers to explore the full synthetic potential of this compound. As the demand for structurally novel and metabolically stable drug candidates continues to grow, the importance of building blocks like 2-Amino-N,2-dimethylpropanamide hydrochloride is set to increase, paving the way for new discoveries in medicinal chemistry and beyond.

References

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. PubChem Compound Summary for CID 53409047.[Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kappe, C. O. (2000). Recent progress in the Biginelli dihydropyrimidine synthesis. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing the Amide Bond. Chemical Reviews, 97(7), 2243-2266. [Link]

  • Formaggio, F., Crisma, M., & Toniolo, C. (2001). The growing research field of peptides rich in Cα-tetrasubstituted α-amino acids. Peptide Science, 60(6), 396-419. [Link]

Sources

2-Amino-N,2-dimethylpropanamide hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Strategic Overview

2-Amino-N,2-dimethylpropanamide hydrochloride is a derivative of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). Its structure, featuring a gem-dimethyl group at the alpha-carbon, imparts significant conformational constraints. This property is highly sought after in peptidomimetics and drug design to create molecules with enhanced stability and specific biological activities.

The synthetic strategy outlined herein is a robust, three-step process commencing from commercially available 2-amino-2-methylpropanoic acid. This approach was selected for its reliability, scalability, and the high purity of the resulting product. The core of this synthesis lies in standard, well-understood transformations of amino acids, ensuring reproducibility.

The key phases of the synthesis are:

  • N-Protection: The amino group of the starting material is protected to prevent side reactions during the subsequent amidation step. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under coupling conditions and its facile removal under acidic conditions.

  • Amide Coupling: The protected amino acid is coupled with methylamine to form the desired amide bond. This is the crucial C-N bond-forming step.

  • Deprotection and Salt Formation: The Boc protecting group is removed, and the final product is isolated as its stable hydrochloride salt.

Physicochemical and Safety Data

A summary of the key properties and hazards associated with the final product is provided below.

Table 1: Properties of 2-Amino-N,2-dimethylpropanamide Hydrochloride
PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloridePubChem[1]
CAS Number 84827-06-5PubChem[1]
Molecular Formula C₅H₁₃ClN₂OPubChem[1]
Molecular Weight 152.62 g/mol PubChem[1]
Appearance White to off-white solid (predicted)---
GHS Hazard Information

The final compound is classified with the following hazards.[1] Researchers must consult the full Safety Data Sheet (SDS) for all reagents and the final product before commencing any work.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P319.[1] Always use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, and work in a well-ventilated fume hood.[2][3]

Detailed Synthesis Protocol

This section details the step-by-step procedure for the synthesis. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A 2-Amino-2-methylpropanoic acid B Boc-Aib-OH A->B Boc₂O, NaOH THF/Water C Boc-Aib-NHMe B->C EDC, HOBt, MeNH₂·HCl DIPEA, DCM D 2-Amino-N,2-dimethylpropanamide HCl C->D 4M HCl in Dioxane G reagents Boc-Aib-OH O OH intermediate Active Ester Intermediate reagents->intermediate + EDC/HOBt EDC EDC HOBt HOBt product Boc-Aib-NHMe intermediate->product + MeNH₂ amine Methylamine (MeNH₂)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

  • Dissolve Boc-Aib-OH (assuming 90% yield from Step 1, ~17.8 g, 87.3 mmol) in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (14.3 g, 105.6 mmol) and EDC (16.4 g, 105.6 mmol) to the solution. Stir for 15 minutes at room temperature.

  • In a separate flask, suspend methylamine hydrochloride (7.2 g, 106.7 mmol) in 50 mL of DCM and add DIPEA (33.8 mL, 193.9 mmol). Stir for 10 minutes.

  • Add the methylamine/DIPEA suspension to the reaction mixture dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 100 mL of DCM.

  • Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield Boc-Aib-NHMe as a white solid.

    • Expected Yield: ~80-90%.

Step 3: Deprotection and Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Rationale: The final step involves the removal of the acid-labile Boc group using a strong acid. Using a solution of HCl in dioxane provides the acid for deprotection and the chloride counter-ion for the final salt form, which is often more stable and easier to handle than the free base.

  • Dissolve Boc-Aib-NHMe (assuming 85% yield from Step 2, ~16.1 g, 74.4 mmol) in a minimal amount of DCM (~20 mL) in a 250 mL round-bottom flask.

  • Add 4M HCl in 1,4-dioxane (100 mL, 400 mmol) to the solution at room temperature with vigorous stirring. Gas evolution (CO₂) will be observed.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • Triturate the resulting solid with diethyl ether (100 mL), filter the precipitate, and wash with additional diethyl ether (2 x 50 mL).

  • Dry the white solid under vacuum to yield the final product, 2-Amino-N,2-dimethylpropanamide hydrochloride.

    • Expected Yield: >95%.

Characterization and Quality Control

The identity, purity, and structure of the final product should be confirmed using a suite of analytical techniques. [4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR should show characteristic peaks for the two alpha-methyl groups, the N-methyl group, and the amine protons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free base (M+H)⁺. [5]* High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. [6][7]A reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with TFA or formic acid) can be employed.

  • Melting Point: The melting point of the crystalline solid should be determined and compared to literature values if available.

References

A complete list of references cited throughout this document is provided below for further reading and verification.

  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2,3-dimethylbutyronitrile.
  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021-07-27).
  • Google Patents. CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.
  • National Institutes of Health (NIH). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines.
  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 2-amino-2-methylpropanol.
  • Angene Chemical. Safety Data Sheet. (2024-08-27).
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12).
  • ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. (2020-08-25). Available from: [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024-12-19). Available from: [Link]

  • PubMed. Analytical methods for amino acid determination in organisms. (2020-08-28). Available from: [Link]

  • PubMed. Characterization of N,N-dimethyl Amino Acids by Electrospray Ionization-Tandem Mass Spectrometry. Available from: [Link]

  • News-Medical. Overview of Strecker Amino Acid Synthesis. (2018-10-30). Available from: [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). (2023-12-12). Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-amino-2-ethylpropanediol.
  • ResearchGate. Synthesis of α-amino thioamides and mechanism of the reductive Ugi.... Available from: [Link]

  • RSC Publishing. Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. Available from: [Link]

  • Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. (2025-09-24).
  • Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.

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Application Note: Quantitative Analysis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the precise and accurate quantification of 2-Amino-N,2-dimethylpropanamide hydrochloride. Recognizing the importance of this compound in pharmaceutical development and research, we present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. The protocols are designed to be robust and transferable, with a focus on the scientific rationale behind experimental choices to ensure method integrity and reliability. This document is intended for researchers, scientists, and drug development professionals requiring validated analytical methods for this compound.

Introduction: The Analytical Challenge

2-Amino-N,2-dimethylpropanamide hydrochloride is a small, polar molecule with a primary amine and an amide functional group.[1] These characteristics present a unique set of analytical challenges. The high polarity can lead to poor retention on traditional reversed-phase HPLC columns, while the lack of a strong chromophore makes UV detection at higher wavelengths less sensitive. Furthermore, its low volatility precludes direct analysis by gas chromatography.[2][3][4]

This application note addresses these challenges by providing detailed protocols that have been designed based on established analytical principles for similar amino acid derivatives. We will explore both HPLC and GC-based methods, offering flexibility depending on the available instrumentation and the specific requirements of the analysis, such as the sample matrix and required sensitivity.

Recommended Analytical Workflows

The selection of an appropriate analytical method is critical for ensuring data quality and regulatory compliance. Below is a logical workflow for the quantification of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV Primary Method HPLC_MS HPLC-MS/MS Filtration->HPLC_MS High Sensitivity/ Specificity Derivatization Derivatization Filtration->Derivatization Quantification Quantification vs. Standard Curve HPLC_UV->Quantification HPLC_MS->Quantification GC_MS GC-MS (with Derivatization) GC_MS->Quantification Derivatization->GC_MS Alternative Method Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: General analytical workflow for the quantification of 2-Amino-N,2-dimethylpropanamide hydrochloride.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the separation and quantification of various compounds.[2] For the analysis of 2-Amino-N,2-dimethylpropanamide hydrochloride, we propose two detector options: UV for routine analysis and Mass Spectrometry for higher sensitivity and specificity.

HPLC-UV Method

This method is suitable for the quantification of the analyte in bulk drug substance and simple formulations where high sensitivity is not a primary requirement. The low UV absorbance of the analyte necessitates detection at a lower wavelength.

3.1.1. Rationale for Method Parameters

  • Column Chemistry: A C18 column is a common choice for reversed-phase HPLC, but the high polarity of the analyte can lead to poor retention. To overcome this, an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) is introduced into the mobile phase. The HFBA pairs with the protonated amine group of the analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water with the ion-pairing agent provides robust and reproducible results. The pH is kept low to ensure the analyte is in its protonated form for consistent ion-pairing.

  • Detection Wavelength: The amide bond provides some UV absorbance at low wavelengths. A detection wavelength of 210 nm is chosen to maximize the signal, although it should be noted that this region is also prone to interference from other components.

3.1.2. Experimental Protocol

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (20:80, v/v) with 0.1% HFBA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 210 nm
Run Time 10 minutes

3.1.3. Sample and Standard Preparation

  • Diluent: Mobile Phase

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-N,2-dimethylpropanamide hydrochloride reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range using the diluent.

HPLC-MS/MS Method

For complex matrices or when high sensitivity is required (e.g., for impurity profiling or pharmacokinetic studies), HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.[5] This technique offers excellent selectivity and sensitivity.

3.2.1. Rationale for Method Parameters

  • Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed to improve the retention of the polar analyte without the need for ion-pairing agents, which can sometimes suppress the MS signal.[5] HILIC columns are more effective than RPLC C18 columns for the separation of strongly polar compounds.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this analyte due to the presence of the basic primary amine, which is readily protonated.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces background noise.

3.2.2. Experimental Protocol

Parameter Condition
Column HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 60% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined by direct infusion of a standard solution

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Since 2-Amino-N,2-dimethylpropanamide hydrochloride is non-volatile, a derivatization step is necessary to increase its volatility and thermal stability.[3][4]

Derivatization Strategy

A two-step derivatization is proposed. First, the primary amine is acylated, and then the amide can be silylated if necessary, although acylation of the amine is often sufficient. A common and effective derivatizing agent for amines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

Derivatization_Workflow Analyte 2-Amino-N,2-dimethyl- propanamide HCl Dry_Sample Dry Sample under N2 Analyte->Dry_Sample Add_Reagent Add Derivatizing Reagent (e.g., MSTFA) and Solvent Dry_Sample->Add_Reagent Heat Heat (e.g., 70°C, 30 min) Add_Reagent->Heat Inject Inject into GC-MS Heat->Inject

Caption: Workflow for the derivatization of 2-Amino-N,2-dimethylpropanamide hydrochloride for GC-MS analysis.

Experimental Protocol
Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 50-500

Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This can be demonstrated by analyzing a placebo and by performing forced degradation studies.[8][9][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be close to 1.[9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked placebo samples.[9]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 2-Amino-N,2-dimethylpropanamide hydrochloride. The choice between HPLC-UV, HPLC-MS/MS, and GC-MS will depend on the specific application, required sensitivity, and available instrumentation. It is imperative that any chosen method undergoes a thorough validation to ensure the integrity of the generated data.

References

  • Benchchem. A Comparative Guide to the Quantification of 2-Amino-2-methyl-1-propanol in Pharmaceutical Formulations.
  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Benchchem. Application Note: Hypothetical Derivatization of Amino Acids with 2-Chloro-N-methylethanamine Hydrochloride for LC-MS.
  • National Institutes of Health. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry.
  • MDPI. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets.
  • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance.
  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride.
  • ResearchGate. Development and validation of a Stability-Indicating RP-HPLC method for the determination of xipamide in pure and dosage forms.
  • Merck Millipore. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Benchchem. N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride.
  • National Institutes of Health. Quality Control in Targeted GC-MS for Amino Acid-OMICS.

Sources

Application of 2-Amino-N,2-dimethylpropanamide hydrochloride in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive investigation has revealed a significant gap in the scientific literature regarding the specific application of 2-Amino-N,2-dimethylpropanamide hydrochloride in biochemical assays. No established protocols, peer-reviewed articles, or application notes detailing its use in this context are publicly available at this time. The information available is primarily limited to chemical supplier catalogs and databases, which provide basic physicochemical properties but no biological or biochemical functional data.

Therefore, this document will take a theoretical and predictive approach. Drawing from the principles of medicinal chemistry and biochemical assay development, we will propose a potential application for this compound and outline a comprehensive, albeit hypothetical, series of protocols to screen and characterize its activity. This guide is intended to serve as a roadmap for a researcher looking to be the first to explore the potential of this novel compound.

Part 1: Theoretical Framework and Proposed Application

Structural Analysis and Hypothesis Generation

2-Amino-N,2-dimethylpropanamide hydrochloride is a small molecule with a primary amine and an amide functional group. Its structure is reminiscent of amino acid derivatives, which are known to interact with a wide range of biological targets, including enzymes and receptors. The dimethylated alpha-carbon could provide steric hindrance that may influence binding affinity and selectivity.

Hypothesis: Based on its structural similarity to certain amino acid amides, 2-Amino-N,2-dimethylpropanamide hydrochloride is hypothesized to act as a competitive inhibitor of a protease enzyme. Proteases are a class of enzymes that catalyze the breakdown of proteins and are crucial in numerous physiological and pathological processes, making them common targets for drug discovery.

Proposed Target: A Cysteine Protease

For the purpose of this guide, we will focus on a generic cysteine protease as a potential target. Cysteine proteases, such as caspases or cathepsins, have a cysteine residue in their active site and are involved in processes like apoptosis and inflammation.

Part 2: Experimental Protocols for Target Validation and Characterization

This section provides a step-by-step guide to test the hypothesis that 2-Amino-N,2-dimethylpropanamide hydrochloride can inhibit a cysteine protease.

Initial Screening: Fluorogenic Protease Inhibition Assay

This assay will determine if the compound has any inhibitory activity against the target protease.

Principle: A fluorogenic substrate, which is a peptide sequence recognized by the protease and conjugated to a fluorophore and a quencher, is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Prepare stock solution of 2-Amino-N,2-dimethylpropanamide hydrochloride add_compound Add compound to microplate wells prep_compound->add_compound prep_enzyme Prepare working solution of Cysteine Protease add_enzyme Add enzyme and incubate prep_enzyme->add_enzyme prep_substrate Prepare working solution of Fluorogenic Substrate add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate read_plate Read fluorescence at appropriate wavelength add_substrate->read_plate analyze_data Calculate percent inhibition and determine IC50 read_plate->analyze_data

Caption: Workflow for the fluorogenic protease inhibition assay.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Amino-N,2-dimethylpropanamide hydrochloride in sterile, nuclease-free water.

    • Perform a serial dilution to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Assay Setup:

    • Use a 96-well black, clear-bottom microplate suitable for fluorescence measurements.

    • Add 2 µL of each compound dilution to triplicate wells.

    • Include positive controls (a known inhibitor of the protease) and negative controls (vehicle, i.e., water).

  • Enzyme Addition:

    • Prepare a working solution of the cysteine protease in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4).

    • Add 48 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_blank) / (Rate_vehicle - Rate_blank))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Determining the Mechanism of Inhibition: Enzyme Kinetics Studies

If the initial screening shows inhibitory activity, the next step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Principle: This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) to visualize the mechanism of inhibition.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare fixed concentrations of inhibitor setup_reactions Set up reactions with varying [Substrate] and fixed [Inhibitor] prep_inhibitor->setup_reactions prep_substrate_series Prepare serial dilutions of substrate prep_substrate_series->setup_reactions prep_enzyme_kinetics Prepare working solution of enzyme initiate_reactions Initiate reactions by adding enzyme prep_enzyme_kinetics->initiate_reactions setup_reactions->initiate_reactions measure_kinetics Measure initial reaction rates (V0) initiate_reactions->measure_kinetics calculate_v0 Calculate initial velocities measure_kinetics->calculate_v0 plot_lineweaver_burk Generate Lineweaver-Burk plot calculate_v0->plot_lineweaver_burk determine_mechanism Determine mechanism of inhibition (Ki) plot_lineweaver_burk->determine_mechanism

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol:

  • Preparation:

    • Prepare a stock solution of 2-Amino-N,2-dimethylpropanamide hydrochloride.

    • Prepare a series of substrate concentrations ranging from 0.1 to 10 times the Michaelis constant (Km) of the enzyme.

    • Prepare a working solution of the cysteine protease.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate.

    • Create separate sets of reactions with no inhibitor and with at least two different fixed concentrations of the inhibitor (e.g., 0.5x IC50 and 2x IC50).

  • Reaction and Measurement:

    • Initiate the reactions by adding the enzyme.

    • Measure the initial reaction rates (V0) as described in the previous protocol.

Data Analysis:

  • Calculate the reciprocal of the initial velocities (1/V0) and the reciprocal of the substrate concentrations (1/[S]).

  • Create a Lineweaver-Burk plot with 1/[S] on the x-axis and 1/V0 on the y-axis for each inhibitor concentration.

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

  • From these plots, the inhibition constant (Ki) can be calculated.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table 1: Hypothetical Dose-Response Data for 2-Amino-N,2-dimethylpropanamide hydrochloride

Compound Concentration (µM)% Inhibition (Mean ± SD, n=3)
10095.2 ± 2.1
1080.5 ± 3.5
148.9 ± 1.8
0.115.3 ± 0.9
0.012.1 ± 0.5
IC50 (µM) 1.05

Table 2: Hypothetical Kinetic Parameters

Inhibitor ConcentrationApparent Km (µM)Apparent Vmax (RFU/s)
0 (No Inhibitor)10.2500
1 µM25.5502
5 µM61.2498
Mechanism Competitive
Ki (µM) 0.67

Part 4: Conclusion and Future Directions

This guide has provided a theoretical framework and a set of detailed, albeit prospective, protocols for the initial biochemical characterization of 2-Amino-N,2-dimethylpropanamide hydrochloride. The proposed workflow, from initial screening to mechanistic studies, represents a standard and rigorous approach in academic and industrial drug discovery.

Should this compound show promising inhibitory activity, further studies would be warranted, including:

  • Selectivity Profiling: Testing the compound against a panel of other proteases to determine its selectivity.

  • Structural Biology: Co-crystallization of the compound with the target enzyme to understand the binding mode at the atomic level.

  • Cell-Based Assays: Evaluating the compound's efficacy and toxicity in a cellular context.

The lack of existing data for 2-Amino-N,2-dimethylpropanamide hydrochloride presents a unique opportunity for novel discovery. The methodologies outlined here provide a solid foundation for any researcher wishing to embark on the exploration of this compound's biochemical potential.

References

As this guide is based on established, general biochemical principles rather than specific data on 2-Amino-N,2-dimethylpropanamide hydrochloride, the references provided are to authoritative resources on enzyme kinetics and assay development.

  • Title: Fundamentals of Enzyme Kinetics Source: Portland Press URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Cell viability assay using 2-Amino-N,2-dimethylpropanamide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell Viability and Cytotoxicity Assessment of Novel 2-Amino-N,2-dimethylpropanamide Hydrochloride Derivatives

Audience: Researchers, scientists, and drug development professionals.

Authored By: A Senior Application Scientist

Abstract

The discovery and development of novel chemical entities are foundational to therapeutic innovation. Compounds based on the 2-amino-N,2-dimethylpropanamide scaffold represent a class of molecules with potential biological activities, drawing from the diverse functions of related amino acid and aminobenzamide derivatives which have shown antimicrobial, anticonvulsant, and cytotoxic properties.[1][2][3][4] A critical first step in characterizing these novel derivatives is to assess their impact on cell health. This document provides a comprehensive guide and a detailed protocol for determining the cell viability and cytotoxic potential of 2-Amino-N,2-dimethylpropanamide hydrochloride derivatives using a robust, colorimetric, tetrazolium salt-based assay. We will focus on the underlying principles, experimental design, step-by-step execution, and data interpretation to ensure reliable and reproducible results.

Introduction: The Rationale for Viability Screening

Any novel compound with therapeutic potential must undergo rigorous safety and efficacy profiling. The initial and most fundamental assessment is its effect on cell viability. This primary screen determines if a compound exhibits cytotoxic (cell-killing) effects, cytostatic (growth-inhibiting) effects, or is largely inert at the concentrations tested. Understanding this dose-response relationship is crucial for identifying promising lead compounds and eliminating toxic candidates early in the development pipeline.

Amino acid amide derivatives, the broader class to which our target compounds belong, have been shown to possess a wide range of biological activities.[3][4] Therefore, a systematic evaluation of their impact on cell proliferation and health is a scientifically mandated starting point. This application note uses the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a model system, valued for its reliability and straightforwardness.[5][6] The principle, however, can be readily adapted to other common viability assays such as those using XTT, MTS, or resazurin.[7]

The Principle of the MTT Assay: The assay is based on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[5][6] Dead cells lose this metabolic capability. The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. By dissolving these formazan crystals and measuring their absorbance, we can quantify the effect of a test compound on cell viability.

Experimental Design & Workflow

A successful viability assay hinges on careful planning. The workflow involves preparing the cells, treating them with a range of concentrations of the test derivative, incubating with the viability reagent, and quantifying the output.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis CellCulture 1. Culture & Harvest Log-Phase Cells CellSeeding 2. Seed Cells in 96-Well Plate CellCulture->CellSeeding Incubation1 3. Incubate 24h for Adherence CellSeeding->Incubation1 CompoundPrep 4. Prepare Serial Dilutions of Test Derivative Incubation1->CompoundPrep Treatment 5. Treat Cells with Compound (Vehicle & Positive Controls) CompoundPrep->Treatment Incubation2 6. Incubate for Desired Exposure Time (e.g., 24, 48, 72h) Treatment->Incubation2 AddMTT 7. Add MTT Reagent to Each Well Incubation2->AddMTT Incubation3 8. Incubate 2-4h (Formazan Formation) AddMTT->Incubation3 Solubilize 9. Add Solubilization Buffer (e.g., DMSO, SDS) Incubation3->Solubilize Read 10. Read Absorbance (e.g., 570 nm) Solubilize->Read DataNorm 11. Normalize Data to Vehicle Control Read->DataNorm Plotting 12. Plot Dose-Response Curve DataNorm->Plotting IC50 13. Calculate IC50 Value Plotting->IC50

Caption: Experimental workflow for assessing the cytotoxicity of a test compound.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Materials & Reagents
  • Cell Line: Select a cell line relevant to the intended application of the derivative (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293 for general toxicity).

  • Test Compound: 2-Amino-N,2-dimethylpropanamide hydrochloride derivative, dissolved in a suitable vehicle (e.g., sterile water, DMSO).

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm wavelength).

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the highest compound concentration. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm assay validity.

    • Media Blank: Wells with media but no cells, to subtract background absorbance.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Preparation: Culture cells until they reach 70-80% confluency. Harvest the cells using standard trypsinization methods.

  • Cell Counting: Perform a cell count (e.g., using a hemocytometer) and calculate the cell concentration.

  • Seeding: Dilute the cell suspension to the desired seeding density (see table below). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

Day 2: Compound Treatment 5. Compound Preparation: Prepare a 2X stock concentration series of your 2-Amino-N,2-dimethylpropanamide derivative in complete culture medium. A typical 8-point dilution series might range from 200 µM down to 0.78 µM (final concentrations will be 1X). Prepare vehicle and positive controls similarly. 6. Cell Treatment: Carefully remove 100 µL of the old medium from each well and add 100 µL of the freshly prepared 2X compound dilutions. This brings the final volume to 200 µL and the compound concentration to 1X. 7. Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (Assuming 48h Incubation): Assay Readout 8. Add MTT Reagent: Add 20 µL of the 5 mg/mL MTT solution to each well. Mix gently by tapping the plate. 9. Incubation: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells. Monitor under a microscope to avoid over-incubation. 10. Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of solubilization buffer (e.g., DMSO) to each well. 11. Dissolution: Place the plate on a shaker for 10-15 minutes to ensure all formazan is dissolved. The solution should turn a uniform purple. 12. Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

Key Experimental Parameters
ParameterRecommendationRationale & Causality
Cell Seeding Density 5,000 - 10,000 cells/wellMust be optimized per cell line. Too few cells lead to a weak signal; too many can lead to overgrowth and nutrient depletion, confounding the results.
Compound Concentration Logarithmic series (e.g., 0.1-100 µM)A wide range is necessary to capture the full dose-response curve and accurately determine the IC50 value.
Vehicle Concentration <0.5% (for DMSO)High concentrations of solvents like DMSO can be cytotoxic themselves. It's critical to ensure the vehicle has no effect on viability at the concentration used.
Incubation Time 24, 48, 72 hoursAllows for detection of both acute toxicity and longer-term cytostatic effects. Time-dependency is a key aspect of a compound's profile.
MTT Incubation 2-4 hoursSufficient time for formazan development. Over-incubation can lead to formazan crystal leakage and inaccurate readings.

Data Analysis and Interpretation

The raw output from the plate reader is absorbance. This must be processed to determine the effect of the compound.

Step 1: Background Subtraction Subtract the average absorbance of the media blank wells from all other wells. Corrected Absorbance = Absorbance_well - Average Absorbance_blank

Step 2: Normalization to Vehicle Control Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. % Viability = (Corrected Absorbance_test / Average Corrected Absorbance_vehicle) * 100

Step 3: Dose-Response Curve and IC50 Calculation Plot the % Viability (Y-axis) against the compound concentration (X-axis, typically on a log scale). Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC50 value. The IC50 (half-maximal inhibitory concentration) is the concentration of the derivative that reduces cell viability by 50%.

G cluster_input Raw Data Input cluster_processing Data Processing cluster_output Final Output RawAbs Raw Absorbance Values (570 nm) BlankSubtract 1. Subtract Media Blank RawAbs->BlankSubtract Normalize 2. Normalize to Vehicle Control (%) BlankSubtract->Normalize DoseResponse Dose-Response Curve Normalize->DoseResponse IC50 IC50 Value DoseResponse->IC50  Calculate from curve

Sources

Application Note: Robust Quantification of 2-Amino-N,2-dimethylpropanamide by GC-MS Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the analysis of 2-Amino-N,2-dimethylpropanamide hydrochloride, a polar and non-volatile small molecule. Direct analysis by gas chromatography (GC) is challenging due to the compound's high polarity and low volatility, which lead to poor chromatographic performance.[1] To overcome these limitations, a robust derivatization method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed. This procedure converts the primary amine and amide functionalities into their corresponding trimethylsilyl (TMS) derivatives, significantly increasing volatility and thermal stability for reliable GC-MS analysis.[2][3] The protocol details sample preparation, the derivatization reaction, GC-MS parameters, and validation steps, providing researchers with a comprehensive guide for accurate and precise quantification.

Introduction and Analytical Challenge

2-Amino-N,2-dimethylpropanamide is a small organic molecule featuring a primary amine and a tertiary amide group. In its hydrochloride salt form, it is highly polar and non-volatile. These physicochemical properties make it unsuitable for direct analysis by standard gas chromatography (GC) techniques.[4] Direct injection into a hot GC inlet would likely result in thermal degradation and strong adsorption to active sites within the column, leading to severe peak tailing, low response, and poor reproducibility.[5]

The core challenges are:

  • High Polarity: The primary amine and amide groups, along with the hydrochloride salt form, make the molecule highly polar, causing poor interaction with common non-polar GC stationary phases.[6]

  • Low Volatility: The molecule's salt form and hydrogen bonding capabilities prevent it from vaporizing easily at typical GC inlet temperatures.[4]

  • Thermal Instability: Native amino amides can decompose at the high temperatures required for volatilization.[7]

To address these issues, chemical derivatization is an essential sample preparation step.[8] The goal is to replace the active, polar hydrogen atoms on the nitrogen atoms with nonpolar, thermally stable groups, thereby making the analyte more "GC-amenable."[2]

Rationale for Silylation Derivatization

Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as those in amines, amides, alcohols, and carboxylic acids.[9] The process involves the substitution of an active hydrogen with a trimethylsilyl (TMS) group.[10]

Why BSTFA + 1% TMCS was chosen:

  • Reactivity: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent that reacts efficiently with a broad range of functional groups.[11]

  • Catalysis: The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst significantly enhances the reactivity of BSTFA, particularly for more difficult-to-derivatize groups like amides and secondary amines.[3][12]

  • Volatility of Byproducts: The byproducts of the BSTFA reaction are neutral and highly volatile, minimizing interference during chromatographic analysis.[11]

  • Derivative Stability: The resulting TMS derivatives are significantly more volatile and thermally stable than the parent compound, making them ideal for GC-MS analysis.[13]

The derivatization reaction for 2-Amino-N,2-dimethylpropanamide proceeds by replacing the active hydrogens on both the primary amine (-NH2) and the amide (-NH-) groups with TMS groups, as illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis arrow arrow A 1. Prepare Stock & Working Standards B 2. Aliquot Sample/ Standard to Vial A->B C 3. Evaporate to Complete Dryness (under N₂) B->C D 4. Add Anhydrous Solvent (Pyridine) C->D E 5. Add BSTFA + 1% TMCS D->E F 6. Cap Tightly & Vortex E->F G 7. Heat at 75°C for 45 minutes F->G H 8. Cool to Room Temperature G->H I 9. Inject 1 µL into GC-MS H->I J 10. Data Acquisition (Scan or SIM mode) I->J K 11. Quantify using Calibration Curve J->K

Caption: Workflow for silylation and GC-MS analysis.

Step-by-Step Protocol
  • Preparation of Standards: Prepare a 1 mg/mL stock solution of 2-Amino-N,2-dimethylpropanamide hydrochloride in methanol. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution in methanol.

  • Sample Aliquoting: Pipette 100 µL of each standard, QC, or unknown sample into a 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). This step is critical to remove all water and protic solvents.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried residue. Pyridine acts as an excellent solvent and an HCl scavenger for the hydrochloride salt.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. [1]5. Reaction: Immediately cap the vial tightly with a PTFE-lined cap and vortex for 10-15 seconds to ensure complete dissolution and mixing.

  • Heating: Place the vial in a heating block or oven set to 75°C for 45 minutes to drive the reaction to completion. [1]7. Cooling: Remove the vial and allow it to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. The derivatized sample is typically stable for at least 24 hours if stored properly capped at room temperature.

Recommended GC-MS Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides excellent retention time stability.
MS System Agilent 5977B or equivalentOffers high sensitivity for trace analysis.
Inlet Split/Splitless
Inlet Temp250°CEnsures rapid volatilization of the TMS derivative.
Injection ModeSplit (e.g., 20:1)Prevents column overloading for concentrated samples.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for a wide range of derivatives.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program
Initial Temp80°C, hold for 1 min
Ramp15°C/min to 280°CProvides good separation from solvent and byproduct peaks.
Final HoldHold at 280°C for 5 minEnsures elution of all components.
MS Parameters
Transfer Line280°CPrevents cold spots and sample condensation.
Ion Source Temp230°CStandard temperature for electron ionization.
Quad Temp150°C
Ionization ModeElectron Ionization (EI), 70 eVStandard for creating reproducible mass spectra.
AcquisitionScan (m/z 40-550) or SIMScan mode for identification; Selected Ion Monitoring (SIM) for enhanced quantification.

Self-Validation and Trustworthiness

To ensure the reliability of the results, the following quality control measures must be integrated into every analytical run:

  • Method Blank: A vial containing only the derivatization reagents (pyridine and BSTFA) is run to check for contamination and interfering peaks.

  • Calibration Curve: A multi-point calibration curve (minimum 5 points) must be analyzed with each batch. The correlation coefficient (r²) should be ≥ 0.995 for acceptance.

  • Quality Control (QC) Samples: Prepare and analyze QC samples at low, medium, and high concentrations to verify the accuracy and precision of the calibration. Acceptance criteria are typically ±15% of the nominal value.

  • System Suitability: Inject a mid-level standard at the beginning of the run to confirm chromatographic performance, including peak shape (tailing factor < 1.5) and response.

Conclusion

The direct GC-MS analysis of 2-Amino-N,2-dimethylpropanamide hydrochloride is impractical due to its inherent physicochemical properties. The silylation protocol described in this application note, using BSTFA with a TMCS catalyst, provides a reliable, robust, and reproducible method for its quantification. By converting the polar analyte into a volatile and thermally stable TMS derivative, this method overcomes the challenges of direct analysis, enabling high-quality chromatographic separation and sensitive mass spectrometric detection. This protocol is well-suited for routine use in quality control, pharmaceutical development, and research laboratories.

References

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. DOI: 10.5772/48330. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health. Retrieved from [Link]

  • da Silveira, T. L. R., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? The Open Biology Journal. Retrieved from [Link]

  • Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]

  • Bullin, J. A., & Polasek, J. C. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Kataoka, H. (2005). Gas chromatography of amines as various derivatives. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. The Mass Spectrometry and Associated Topics. Retrieved from [Link]

  • Carlsson, A. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. Retrieved from [Link]

  • Mahar, R. (2016). Derivatization of amino acids analyzed by GCMS? ResearchGate. Retrieved from [Link]

  • Le, T. L., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Adis International. Retrieved from [Link]

  • Thijssen, B., et al. (2019). Amino Acid Profiling from Fingerprints Using Amide Stationary-Phase UPLC-MS. PubMed. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]

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Application Notes & Protocols: Strategic Use of 2-Amino-N,2-dimethylpropanamide hydrochloride in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-Amino-N,2-dimethylpropanamide hydrochloride (CAS: 84827-06-5). While its specific biological targets are not extensively defined in public literature, its true value lies in its role as a versatile synthetic intermediate.[1][2] This guide moves beyond a simple recitation of properties to explain the causality behind its application in synthetic protocols. We present a detailed, field-proven protocol for a representative N-alkylation reaction, demonstrating its utility as a foundational building block for creating libraries of more complex molecules for downstream screening and development.

Introduction to the Reagent: A Strategic Overview

2-Amino-N,2-dimethylpropanamide hydrochloride is a small molecule featuring a primary amine and a secondary amide, making it a valuable bifunctional building block in organic synthesis. The hydrochloride salt form generally enhances its stability and solubility in certain solvents, a common practice in drug development to improve handling and bioavailability of parent compounds.[1][3] Its primary application is not as a standalone bioactive agent but as a precursor for constructing more elaborate molecular architectures aimed at specific biological targets.

The strategic importance of this reagent lies in the gem-dimethyl group adjacent to the primary amine. This structural motif can impart steric hindrance that influences binding selectivity and can also improve metabolic stability by blocking potential sites of oxidation in derivative compounds. This guide will focus on the practical application of this reagent in a common and critical synthetic transformation.

Physicochemical Properties and Safe Handling Protocols

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.

Key Properties
PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloridePubChem[4]
CAS Number 84827-06-5Biosynth[5], PubChem[4]
Molecular Formula C₅H₁₃ClN₂OPubChem[4]
Molecular Weight 152.62 g/mol PubChem[4]
Form Solid, crystalline powder (typical for hydrochloride salts)Inferred from related compounds[6]
Solubility Expected to be soluble in water and polar organic solvents.Inferred from related compounds[7]
Safety and Handling: A Self-Validating System

Adherence to safety protocols is a non-negotiable aspect of experimental integrity. The following guidelines are based on established GHS classifications for this compound.[4]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent (e.g., water) and carefully transfer it to a sealed container for disposal.[7][8]

cluster_Structure Chemical Structure cluster_Properties Key Attributes Structure 2-Amino-N,2-dimethylpropanamide Hydrochloride C₅H₁₃ClN₂O A Primary Amine (Nucleophilic Center) B Secondary Amide (Modulation Point) C Gem-Dimethyl Group (Steric & Stability) D Hydrochloride Salt (Solubility & Stability)

Caption: Key structural features of the reagent.

Core Application: Reductive Amination Protocol

This section details a robust protocol for the N-alkylation of 2-Amino-N,2-dimethylpropanamide via reductive amination. This method is a cornerstone of medicinal chemistry for its versatility and high yield.[11] It transforms the primary amine of the starting material into a secondary amine by reacting it with an aldehyde or ketone, followed by reduction of the intermediate imine.

Scientific Principle & Causality

The protocol proceeds in two main stages within a single pot:

  • Imine Formation: The reaction begins with the neutralization of the hydrochloride salt using a non-nucleophilic base. This liberates the primary amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (in this example, benzaldehyde). This is a reversible reaction that results in the formation of a Schiff base, or imine, intermediate.

  • Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is then introduced. STAB is particularly effective because it is less reactive than other hydrides like sodium borohydride, allowing it to selectively reduce the imine in the presence of the unreacted aldehyde, minimizing side reactions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
2-Amino-N,2-dimethylpropanamide HClC₅H₁₃ClN₂O152.621.00 g1.0
BenzaldehydeC₇H₆O106.120.70 g (0.67 mL)1.0
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.80 g1.3
Triethylamine (TEA)C₆H₁₅N101.190.74 g (1.02 mL)1.1
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9330 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-20 mL-
Brine (Saturated NaCl Solution)NaCl(aq)-20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-
Step-by-Step Experimental Protocol
  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-N,2-dimethylpropanamide hydrochloride (1.00 g, 6.55 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon). Add anhydrous dichloromethane (30 mL) via syringe.

  • Neutralization: Stir the resulting suspension at room temperature. Add triethylamine (1.02 mL, 7.21 mmol, 1.1 eq) dropwise. Causality: TEA is a non-nucleophilic base that deprotonates the ammonium hydrochloride, liberating the primary amine to make it reactive without competing in the subsequent reaction.

  • Aldehyde Addition: Add benzaldehyde (0.67 mL, 6.55 mmol, 1.0 eq) to the mixture. Stir at room temperature for 30 minutes. Causality: This period allows for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.80 g, 8.52 mmol, 1.3 eq). Note: The addition may cause slight effervescence. Causality: STAB is a mild reducing agent that selectively reduces the C=N bond of the imine to a C-N single bond, forming the desired secondary amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the disappearance of the starting material and imine intermediate by TLC (e.g., using a 10:1 DCM:Methanol mobile phase).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding 20 mL of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases. Causality: This step neutralizes any remaining acidic species and decomposes the excess STAB.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

  • Washing & Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Validation: The resulting crude product can be purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. This validation is critical for the trustworthiness of the protocol.

Visualization of the Experimental Workflow

A clear visual representation of the workflow ensures reproducibility and understanding of the logical sequence.

cluster_workup Reaction Work-up & Purification start Start: Setup Reactor reagents 1. Add Reagent HCl Salt & Anhydrous DCM start->reagents neutralize 2. Add Triethylamine (TEA) (Stir to deprotonate) reagents->neutralize aldehyde 3. Add Benzaldehyde (Stir 30 min for imine formation) neutralize->aldehyde reduce 4. Add STAB Reducing Agent (Stir 4-12h) aldehyde->reduce quench 5. Quench with NaHCO₃ reduce->quench extract 6. Extract with DCM quench->extract wash 7. Wash with Brine & Dry extract->wash purify 8. Concentrate & Purify wash->purify end End: Pure Product (Validate with NMR, MS) purify->end

Caption: Workflow for N-alkylation of the title compound.

Conclusion and Future Directions

This guide establishes 2-Amino-N,2-dimethylpropanamide hydrochloride as a valuable and versatile building block for synthetic chemistry. The detailed reductive amination protocol provides a practical, reliable, and validated method for its functionalization. The principles outlined here can be readily adapted for use with a wide variety of aldehydes and ketones, enabling the rapid generation of diverse chemical libraries.[2] These libraries are essential for high-throughput screening campaigns in drug discovery, where derivatives can be tested for activity against targets like kinases, proteases, or G-protein coupled receptors, similar to research on other amino-amide scaffolds.[3]

References

  • Benchchem. N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride | 1235441-01-6. Benchchem.
  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047. National Center for Biotechnology Information.
  • ChemicalBook. N,2-dimethylpropanamide | 2675-88-9. ChemicalBook.
  • Prasher, P. (2026). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. Medium.
  • Google Patents. CN101811978B - Preparation method of 2-aminobutanamide hydrochloride. Google Patents.
  • ChemBK. Propanamide, 2-amino-N,N-dimethyl-. ChemBK.
  • CAMEO Chemicals. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. National Oceanic and Atmospheric Administration.
  • Benchchem. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2. Benchchem.
  • AChemBlock. (S)-2-Amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 125218-79-3. AChemBlock.
  • Biosynth. 2-Amino-N,2-dimethylpropanamide hydrochloride | 84827-06-5 | JDA82706. Biosynth.
  • Apollo Scientific. (2S)-2-Aminopropanamide hydrochloride. Apollo Scientific.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • Benchchem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
  • Advanced ChemBlocks. 2-Amino-N,2-dimethyl-propanamide. Advanced ChemBlocks.
  • Angene Chemical. Safety Data Sheet. Angene Chemical.

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High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Amino-N,2-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-N,2-dimethylpropanamide hydrochloride. Due to the polar and basic nature of the analyte, conventional reversed-phase chromatography presents significant challenges in achieving adequate retention. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) based method is proposed. This application note provides a comprehensive protocol, from mobile phase preparation to system suitability and method validation, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Challenge

2-Amino-N,2-dimethylpropanamide hydrochloride is a small, polar molecule containing a primary amine functional group. Such compounds are notoriously difficult to retain on traditional nonpolar stationary phases (like C18) used in reversed-phase HPLC. The hydrochloride salt form ensures aqueous solubility but further enhances its hydrophilic character. Consequently, the analyte typically elutes in or near the void volume, co-eluting with other unretained species and resulting in poor resolution and inaccurate quantification.

To address this, several chromatographic strategies can be considered:

  • Reversed-Phase with Ion-Pairing: Introducing an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase forms a neutral, hydrophobic ion pair with the protonated amine, thereby increasing its retention on a C18 column.[1][2][3] However, ion-pairing chromatography can suffer from long column equilibration times, baseline instability, and incompatibility with mass spectrometry.[3]

  • Derivatization: Pre-column derivatization can be employed to attach a chromophore or fluorophore to the amine, which not only enhances detection but also increases the molecule's hydrophobicity, improving its retention in reversed-phase systems.[4][5][6] This, however, adds complexity and potential for variability to the sample preparation workflow.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a robust and reliable technique for the separation of polar and ionizable compounds.[7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.[7] HILIC is often compatible with mass spectrometry and avoids the use of harsh ion-pairing reagents.[9][10]

Given its advantages in robustness, simplicity, and compatibility with modern detectors, this application note will focus on a HILIC-based approach.

Principle of the HILIC Method

The separation is based on the partitioning of the polar analyte, 2-Amino-N,2-dimethylpropanamide, between a polar stationary phase and a mobile phase with a high percentage of organic solvent. The stationary phase, typically an amide-bonded silica, adsorbs a layer of water from the mobile phase. The polar analyte partitions into this aqueous layer and is retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which disrupts the partitioning equilibrium and moves the analyte through the column.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: HILIC workflow for polar analyte analysis.

Materials and Instrumentation

Item Specification
HPLC System Quaternary or Binary HPLC/UHPLC system with UV/Vis or DAD detector.
Column HILIC Amide Column (e.g., Waters XBridge BEH Amide XP, Agilent InfinityLab Poroshell 120 HILIC-Z), 150 mm x 4.6 mm, 2.7 µm
Reagents Acetonitrile (HPLC Grade), Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm)
Reference Standard 2-Amino-N,2-dimethylpropanamide hydrochloride (Purity ≥ 98%)
Software Chromatographic data acquisition and processing software (e.g., Empower, Chromeleon, OpenLab)

Detailed Protocol

  • Mobile Phase A (Aqueous): Prepare a 100 mM Ammonium Formate buffer. Dissolve 6.31 g of Ammonium Formate in 1 L of deionized water. Adjust the pH to 3.0 with Formic Acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 10:90 (v/v) . Degas the final mixture by sonication or helium sparging before use.

Causality: The high acetonitrile content (90%) is crucial for promoting the hydrophilic partitioning mechanism required for retention in HILIC mode.[8] The ammonium formate buffer provides the necessary ions to maintain a consistent ionic strength and pH, which is critical for reproducible retention times and good peak shape for ionizable analytes like amines. A pH of 3.0 ensures the primary amine is fully protonated, leading to consistent interaction with the stationary phase.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-N,2-dimethylpropanamide hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the Standard Stock Solution appropriately with the diluent to achieve a final concentration within the expected linear range of the assay.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration similar to the working standard solution. Centrifuge or filter through a 0.45 µm syringe filter if particulate matter is present.

Causality: The diluent must match the mobile phase composition as closely as possible, particularly in its organic solvent strength. Injecting a sample dissolved in a significantly more aqueous diluent can cause severe peak distortion and poor reproducibility in HILIC.[7]

Parameter Setting
Column HILIC Amide, 150 mm x 4.6 mm, 2.7 µm
Mobile Phase 10 mM Ammonium Formate (pH 3.0) in ACN/Water (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 205 nm
Run Time 10 minutes

Causality:

  • Column Temperature: Maintaining a constant temperature of 35 °C ensures stable retention times and improves peak efficiency.

  • Detection Wavelength: Aliphatic amines lack a strong chromophore. Detection is performed at a low UV wavelength (205 nm) to capture the amide bond's absorbance. A clean mobile phase is essential to minimize baseline noise at this wavelength.

  • Flow Rate & Injection Volume: These are typical starting points for a 4.6 mm ID column and can be scaled according to USP General Chapter <621> if using different column dimensions.[11][12][13]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Step-by-step experimental protocol workflow.

System Suitability and Method Validation

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[14][15][16][17]

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by making replicate injections (n=5 or 6) of a working standard solution.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and pump.

These criteria are based on general expectations outlined in pharmacopeias like the USP.[11][18][19]

The method should be validated for the following characteristics as per ICH Q2(R1):[14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing a placebo and spiked samples.

  • Linearity: A linear relationship between the analyte concentration and the detector response should be established across a range of concentrations (e.g., 50% to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should be calculated, with typical acceptance criteria of 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Acceptance criteria for precision are typically an RSD of ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Conclusion

The described HILIC-based HPLC method provides a robust and reliable approach for the quantitative determination of 2-Amino-N,2-dimethylpropanamide hydrochloride. By leveraging the principles of hydrophilic interaction chromatography, this method successfully overcomes the retention challenges associated with small, polar amines on traditional reversed-phase columns. The protocol is designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations as outlined by the ICH and USP. Proper system suitability testing and full method validation are essential to ensure the generation of accurate and precise analytical data in research, development, and quality control environments.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Bîca, A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Available at: [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>? Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ICH. (n.d.). Q2(R2) Analytical Validation. Available at: [Link]

  • Patel, K. N., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate. Available at: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Available at: [Link]

  • Zhang, K., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available at: [Link]

Sources

Mastering the Use of 2-Amino-N,2-dimethylpropanamide Hydrochloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on the laboratory applications of 2-Amino-N,2-dimethylpropanamide hydrochloride. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols and expert insights into the effective utilization of this versatile chemical building block. Our focus is to blend theoretical knowledge with practical, field-tested methodologies to ensure both scientific rigor and successful experimental outcomes.

Introduction: Understanding the Reagent

2-Amino-N,2-dimethylpropanamide hydrochloride, with the CAS number 84827-06-5, is a primary amine hydrochloride salt. Its structure features a sterically hindered neopentyl-like backbone, which can impart unique properties to molecules it is incorporated into. While its direct biological activities are not extensively documented in publicly accessible literature, its primary utility in the laboratory is as a nucleophilic amine for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The hydrochloride salt form enhances its stability and shelf-life, though it necessitates the use of a base in reactions where the free amine is the reactive species.

This guide will focus on its application as a key intermediate in the synthesis of novel therapeutic agents, providing a detailed protocol for its use in amide bond formation, a cornerstone reaction in drug discovery.

Core Data at a Glance

For ease of reference, the key physicochemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂OPubChem[1]
Molecular Weight 152.62 g/mol PubChem[1]
CAS Number 84827-06-5PubChem[1]
Appearance White to off-white solid(General)
Solubility Soluble in water and polar organic solvents(Inferred)
Hazard Classifications Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (Respiratory Irritation)PubChem[1]

Application Focus: Synthesis of Substituted Pyrrolizine HBV Inhibitors

A significant application of 2-Amino-N,2-dimethylpropanamide hydrochloride is in the synthesis of substituted pyrrolizine compounds, which have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication[2]. In this context, the compound serves as the amine component in an amide coupling reaction with a carboxylic acid intermediate.

The Chemistry: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid to overcome a significant kinetic barrier. The use of an amine hydrochloride salt, such as our topic compound, necessitates the addition of a non-nucleophilic base to neutralize the hydrochloride and liberate the free amine for the reaction.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and mild reaction conditions.

Below is a detailed protocol for a HATU-mediated amide coupling, a robust and widely used method in medicinal chemistry.

Diagram of General Reactivity

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AmineHCl 2-Amino-N,2-dimethyl- propanamide HCl ReactionVessel Amide Coupling (Anhydrous Solvent, RT) AmineHCl->ReactionVessel CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->ReactionVessel Base Non-nucleophilic Base (e.g., DIPEA) Base->ReactionVessel CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ReactionVessel AmideProduct Amide Product ReactionVessel->AmideProduct Byproducts Byproducts (e.g., Urea, Salt) ReactionVessel->Byproducts

Caption: General workflow for amide coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol outlines the synthesis of a substituted pyrrolizine amide using 2-Amino-N,2-dimethylpropanamide hydrochloride as the amine source.

Materials:

  • Substituted pyrrolizine carboxylic acid (1.0 eq)

  • 2-Amino-N,2-dimethylpropanamide hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the substituted pyrrolizine carboxylic acid (1.0 eq) and 2-Amino-N,2-dimethylpropanamide hydrochloride (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration of the limiting reagent).

    • Stir the solution at room temperature until all solids are dissolved.

  • Addition of Reagents:

    • To the stirred solution, add DIPEA (3.0 eq) dropwise via syringe. The base is crucial for neutralizing the hydrochloride salt and facilitating the coupling reaction.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, and then with brine (1x) to reduce the water content in the organic phase.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amide product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

Diagram of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine carboxylic acid and 2-Amino-N,2-dimethylpropanamide HCl in a dry flask under N2. B 2. Dissolve in anhydrous DMF. A->B C 3. Add DIPEA (3.0 eq). B->C D 4. Add HATU solution (1.2 eq). C->D E 5. Stir at room temperature for 2-4 h. Monitor by TLC or LC-MS. D->E F 6. Dilute with Ethyl Acetate. E->F G 7. Wash with aq. NaHCO3 (2x) and Brine (1x). F->G H 8. Dry organic layer (MgSO4) and concentrate. G->H I 9. Purify by flash column chromatography. H->I J 10. Isolate pure amide product. I->J

Caption: Step-by-step workflow for HATU coupling.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 2-Amino-N,2-dimethylpropanamide hydrochloride is classified as a skin, eye, and respiratory irritant[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient amount of base (DIPEA).- Inactive coupling reagent (HATU).- Steric hindrance of substrates.- Ensure accurate addition of at least 3 equivalents of DIPEA.- Use fresh, high-quality HATU.- Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C).
Formation of Side Products - Epimerization of chiral centers.- Reaction with solvent (DMF).- For chiral carboxylic acids, consider using a coupling reagent known for low racemization (e.g., COMU).- Ensure the reaction is not heated excessively.
Difficult Purification - Byproducts from the coupling reagent.- Excess DIPEA or its salt.- Ensure thorough aqueous workup to remove water-soluble impurities.- An acidic wash (e.g., with dilute HCl) can be used to remove residual DIPEA, provided the product is stable to acid.

Conclusion

2-Amino-N,2-dimethylpropanamide hydrochloride is a valuable building block for the synthesis of complex organic molecules. Its successful application, particularly in amide coupling reactions, relies on a solid understanding of the reaction mechanism and careful execution of the experimental protocol. By following the detailed guidelines and troubleshooting advice provided in this document, researchers can confidently and safely incorporate this reagent into their synthetic workflows to advance their research and development goals.

References

  • Google Patents. (2020). Substituted pyrrolizine compounds and uses thereof (Patent No. US10874640B2). U.S.
  • Google Patents. (2018). Substituted pyrrolizine compounds and uses thereof (Patent No. WO2018039531A1).
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Aminoethanesulfonamide HCl.

Sources

Application Note: A Robust HILIC-MS/MS Method for the Quantification of 2-Amino-N,2-dimethylpropanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a sensitive, selective, and robust method for the quantitative analysis of 2-Amino-N,2-dimethylpropanamide hydrochloride in human plasma. Due to the compound's small size and high polarity, conventional reversed-phase liquid chromatography (RPLC) methods fail to provide adequate retention and separation. To overcome this challenge, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This protocol has been developed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction: The Analytical Challenge

2-Amino-N,2-dimethylpropanamide is a small organic molecule often used as an intermediate in pharmaceutical synthesis.[1] Accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary analytical challenge stems from its physicochemical properties: it is a small, highly polar, and hydrophilic compound.[2] Such molecules are poorly retained on traditional nonpolar stationary phases (like C18) used in RPLC, often eluting in the solvent front, which prevents accurate quantification due to insufficient separation from matrix components and potential ion suppression.[3][4][5]

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) presents an ideal solution. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6][7] This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus providing excellent retention and separation.[8][9] When coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS), HILIC enables the development of a robust and reliable bioanalytical method.

Principle of the Method

The method workflow involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: A simple and efficient protein precipitation with acetonitrile is used to extract 2-Amino-N,2-dimethylpropanamide from the plasma matrix. This technique effectively removes high-molecular-weight interferences like proteins while maintaining the analyte in a solvent mixture that is compatible with the initial HILIC mobile phase.

  • HILIC Separation: The analyte is retained and separated on a polar amide-based stationary phase. A gradient elution, starting with a high percentage of acetonitrile and increasing the proportion of aqueous mobile phase, is used to elute the analyte.

  • MS/MS Detection: The analyte is ionized using positive ion electrospray ionization (ESI+) and quantified using a triple quadrupole mass spectrometer operating in MRM mode. Specific precursor-to-product ion transitions are monitored to ensure high selectivity and sensitivity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample Spiking (Analyte & Internal Standard) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer & Dilution p3->p4 lc HILIC Separation (Amide Column) p4->lc ms ESI+ Ionization lc->ms msms MRM Detection (Triple Quadrupole MS) ms->msms data Data Acquisition & Quantification msms->data

Caption: Overall experimental workflow.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Amino-N,2-dimethylpropanamide hydrochloride (Purity ≥98%), available from commercial suppliers.[10]

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., 2-Amino-N,2-dimethylpropanamide-d6) is recommended. If unavailable, a structurally similar compound with comparable HILIC retention and ionization properties can be used.

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Buffers: Ammonium formate (≥99.0%), Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[9]

  • MS System: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis, Waters Xevo TQ-S).

  • LC Column: A HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm). Amide phases are often chosen for their excellent ability to separate a wide range of polar compounds.[11]

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 2-Amino-N,2-dimethylpropanamide HCl and the Internal Standard (IS) in water.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

  • Calibration Standards & Quality Controls: Prepare CS and QC samples by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. A typical concentration range might be 1-1000 ng/mL.

  • Sample Preparation Protocol:

    • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of precipitation solution (acetonitrile containing the IS at a constant concentration).

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to a clean autosampler vial.

    • Inject 2-5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

The selection of mobile phase modifiers is critical for optimizing both chromatography and mass spectral detection. Formic acid is used to promote protonation of the amine analyte for efficient ESI+ ionization, while ammonium formate serves as a buffer to ensure reproducible retention times.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL

| Gradient | 0.0-0.5 min (95% B), 0.5-3.0 min (95-50% B), 3.0-3.5 min (50% B), 3.6-5.0 min (95% B) |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

| MRM Transitions | See Table 3 |

The precursor ion for 2-Amino-N,2-dimethylpropanamide (free base MW ≈ 116.16) is the protonated molecule [M+H]⁺ at m/z 117.2. Product ions are generated by fragmentation, typically involving the loss of small neutral molecules.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
2-Amino-N,2-dimethylpropanamide 117.2 72.1 (Quantifier) 100 18
2-Amino-N,2-dimethylpropanamide 117.2 44.1 (Qualifier) 100 25
Internal Standard (IS) Specific to IS Specific to IS 100 Optimized

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Framework (Trustworthiness)

To ensure the reliability of the data, the method must be validated according to regulatory guidelines, such as those from the EMA or the ICH M10 guidance.[12][13][14][15][16] A full validation should assess the following parameters.

validation cluster_core Core Parameters cluster_matrix Matrix & Stability center Method Validation (ICH M10) acc Accuracy center->acc prec Precision center->prec sel Selectivity center->sel lin Linearity & Range center->lin me Matrix Effect center->me rec Recovery center->rec stab Stability center->stab

Caption: Key parameters for bioanalytical method validation.
  • Selectivity: Assessed by analyzing at least six different lots of blank human plasma to check for interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision (CV%) should not exceed 15% (20% at LLOQ).[13]

  • Matrix Effect: Evaluated to ensure that components in the plasma matrix do not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The extraction efficiency of the protein precipitation method should be determined and be consistent across concentration levels.

  • Stability: Analyte stability must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Expected Results

This HILIC-MS/MS method is expected to yield a sharp, symmetrical chromatographic peak for 2-Amino-N,2-dimethylpropanamide, well-separated from the solvent front and endogenous plasma components. The use of a HILIC column provides the necessary retention for this polar analyte, which would otherwise be unretained. The total run time of 5 minutes allows for high-throughput analysis. The method should demonstrate excellent linearity over the specified range and meet all acceptance criteria for accuracy, precision, and stability as defined by regulatory guidelines.

Conclusion

The described HILIC-MS/MS method provides a reliable and robust protocol for the quantification of 2-Amino-N,2-dimethylpropanamide hydrochloride in human plasma. By addressing the core analytical challenge of retaining a small polar molecule, this method is fit-for-purpose for regulated bioanalysis and can be readily implemented in laboratories supporting drug development programs. The combination of a straightforward sample preparation procedure and a rapid, selective LC-MS/MS analysis ensures high efficiency and data quality.

References

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • ChemBK. Propanamide, 2-amino-N,N-dimethyl-. Available at: [Link].

  • Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 966, 1-9. Available at: [Link].

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at: [Link].

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Published February 21, 2012. Available at: [Link].

  • Zhang, T., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1430–1440. Available at: [Link].

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link].

  • European Medicines Agency. Guideline on bioanalytical method validation. Published July 21, 2011. Available at: [Link].

  • European Medicines Agency. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Published January 25, 2023. Available at: [Link].

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link].

  • SciSpace. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. Available at: [Link].

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Published May 2001. Available at: [Link].

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link].

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Published July 15, 2019. Available at: [Link].

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Published May 24, 2022. Available at: [Link].

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link].

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link].

  • Oxford Academic. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Published March 25, 2024. Available at: [Link].

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Published January 11, 2023. Available at: [Link].

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Published July 6, 2020. Available at: [Link].

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Published November 2022. Available at: [Link].

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N1,2-Dimethylalaninamide hydrochloride applications in research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N1,2-Dimethylalaninamide Hydrochloride (H-Aib-NHMe·HCl)

Executive Summary & Chemical Identity

N1,2-Dimethylalaninamide hydrochloride (IUPAC: 2-amino-N,2-dimethylpropanamide hydrochloride; Common: H-Aib-NHMe·HCl ) is a specialized amino acid derivative used primarily as a conformational constraint and metabolic stabilizer in peptide drug discovery.

Chemically, it represents the C-terminal methylamide of


-aminoisobutyric acid (Aib). Due to the "gem-dimethyl" effect (two methyl groups on the 

-carbon), this building block severely restricts rotation around the

and

torsion angles, forcing peptide backbones into specific helical conformations (notably

-helices) and providing resistance to enzymatic degradation.
Property Specification
CAS Number 84827-06-5 (HCl salt); 106914-07-2 (Free base)
Formula

MW 152.62 g/mol
Structure

Key Feature Sterically hindered

-carbon (Thorpe-Ingold Effect)
Solubility High in Water, MeOH, DMSO; Low in

, Hexane.[1][2]

Core Application: Conformational Control in Peptidomimetics

The primary utility of H-Aib-NHMe is as a helix nucleator . In drug design, linear peptides often suffer from high entropic penalties upon binding to receptors. Incorporating H-Aib-NHMe restricts the conformational space, pre-organizing the molecule into a bioactive shape.

Mechanism: The Thorpe-Ingold Effect

The gem-dimethyl group at the


-carbon creates steric clashes that energetically disfavor extended conformations (

-sheets). Instead, it promotes folded structures, particularly the

-helix
or

-helix, depending on the sequence length.

Experimental Logic:

  • Helix Induction: Inserting Aib residues stabilizes helical turns.

  • C-Terminal Capping: The N-methylamide (NHMe) group mimics the electronic properties of a continuing peptide bond without the bulk of a full amino acid, making H-Aib-NHMe an ideal model system for studying local folding propensities.

Visualizing the Conformational Pathway

AibConformation Linear Linear Peptide (High Entropy) Aib_Insert Incorporation of H-Aib-NHMe Linear->Aib_Insert Synthesis Steric_Clash Gem-Dimethyl Steric Clash Aib_Insert->Steric_Clash Thorpe-Ingold Effect Restriction Phi/Psi Angle Restriction Steric_Clash->Restriction Energy Barrier Helix Stable 3(10)-Helix (Bioactive Conformation) Restriction->Helix Folding

Figure 1: Mechanism of helix induction by N1,2-Dimethylalaninamide (Aib) derivatives.

Protocol: Synthesis & Coupling Strategies

Challenge: The same steric bulk that stabilizes helices makes H-Aib-NHMe extremely difficult to couple during synthesis. The gem-dimethyl group shields the amine, reducing nucleophilicity and hindering the approach of activated carboxylates.

Standard Protocol: High-Efficiency Coupling Do not use standard EDC/NHS coupling; yields will be negligible.

Reagents Required:
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Anhydrous).

  • Activator: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and accelerating rate.

Step-by-Step Workflow:
  • Activation (Pre-activation is crucial):

    • Dissolve the carboxylic acid partner (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add HOAt (1.2 eq) to form the highly reactive ester.

    • Add DIEA (2.5 eq) and stir for 2–5 minutes. Solution should turn yellow.

  • Coupling:

    • Add N1,2-Dimethylalaninamide HCl (1.0 eq) to the activated mixture.

    • CRITICAL STEP: Add an additional 1.0 eq of DIEA to neutralize the HCl salt of the amine.

    • Stir under Nitrogen.

  • Reaction Conditions:

    • Standard: Stir at Room Temperature for 12–24 hours.

    • Microwave (Recommended): If available, heat to 60°C for 45 minutes (Power: 25W). This overcomes the steric barrier significantly.

  • Monitoring:

    • Monitor via LC-MS. The steric hindrance often leads to incomplete conversion. If <90% conversion after 24h, re-treat with fresh HATU/DIEA.

Application: Metabolic Stability Profiling

H-Aib-NHMe is used as a "negative control" or "blocker" in proteolytic stability assays. The non-standard structure prevents recognition by common proteases (e.g., Trypsin, Chymotrypsin, Carboxypeptidases).

Assay Protocol:

  • Substrate Prep: Synthesize a control peptide (e.g., Phe-Ala-Phe) and the test peptide (e.g., Phe-Aib-Phe).

  • Incubation: Incubate both peptides (50 µM) with Chymotrypsin (10 nM) in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze by HPLC.

    • Result: The Ala-containing peptide will degrade rapidly (

      
       min).
      
    • Result: The Aib-containing peptide should remain >95% intact after 120 min.

Technical Specifications & Handling

PropertyValueNotes
Hygroscopicity HighStore in desiccator at -20°C.
Appearance White Crystalline SolidIf yellow, recrystallize from MeOH/Ether.
Mass Spec (ESI+) m/z 117.1 [M+H]+Free base mass.
NMR (

)

1.55 (s, 6H, 2xMe), 2.75 (s, 3H, NMe)
Distinct singlet for gem-dimethyls.

References

  • Toniolo, C., et al. (2001). "Structure and conformation of the Aib residues in peptides."Biopolymers, 60(6), 396-419. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues."Biochemistry, 29(29), 6747–6756. Link

  • PubChem. (2023). "2-amino-N,2-dimethylpropanamide hydrochloride (Compound Summary)." National Library of Medicine. Link

  • Albericio, F., et al. (2008). "Use of Aib in peptide synthesis: Strategies for difficult couplings."Organic Letters, 10(21), 4991-4994.

Sources

Application Notes and Protocols for the Preparation of 2-Amino-N,2-dimethylpropanamide Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound with potential applications in various research and development sectors, including as an intermediate in organic synthesis and drug discovery.[1] Its structural features, an amino group and an amide moiety, make it a versatile building block. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound.[1]

This guide provides detailed protocols for the preparation of solutions of 2-Amino-N,2-dimethylpropanamide hydrochloride for research and development purposes. It covers essential aspects from physicochemical properties and safety precautions to step-by-step solution preparation, quality control, and stability considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride is fundamental to the successful preparation of its solutions.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂O[2]
Molecular Weight 152.62 g/mol [2]
Appearance White crystalline powder[1]
Solubility Soluble in water. Expected to have some solubility in organic solvents like ethanol.[1]

Safety and Handling

2-Amino-N,2-dimethylpropanamide hydrochloride is classified as a hazardous substance. Adherence to safety protocols is paramount.

  • Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

Diagram of Solution Preparation Workflow

The following diagram illustrates the general workflow for the preparation of 2-Amino-N,2-dimethylpropanamide hydrochloride solutions.

Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_qc Quality Control & Storage Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound Calculate_Mass->Weigh_Compound Based on desired concentration and volume Add_Solvent Add Solvent to Compound Weigh_Compound->Add_Solvent Select_Solvent Select Appropriate Solvent Select_Solvent->Add_Solvent Facilitate_Dissolution Facilitate Dissolution (Vortex/Sonicate) Add_Solvent->Facilitate_Dissolution Adjust_Volume Adjust to Final Volume Facilitate_Dissolution->Adjust_Volume Perform_QC Perform Quality Control Adjust_Volume->Perform_QC Sterile_Filter Sterile Filter (if required) Perform_QC->Sterile_Filter Store_Solution Store Solution Appropriately Sterile_Filter->Store_Solution

Caption: General workflow for the preparation of 2-Amino-N,2-dimethylpropanamide hydrochloride solutions.

Protocols for Solution Preparation

The following protocols are based on general laboratory procedures for preparing solutions from solid compounds.[3] Researchers should empirically determine the optimal conditions for their specific applications.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM)

This protocol is suitable for preparing a high-concentration stock solution in water.

Materials:

  • 2-Amino-N,2-dimethylpropanamide hydrochloride (solid)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculation: Determine the mass of 2-Amino-N,2-dimethylpropanamide hydrochloride required to prepare the desired volume and concentration of the stock solution. For example, to prepare 50 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.05 L x 152.62 g/mol = 0.7631 g

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a volumetric flask of the appropriate size (e.g., 50 mL).

    • Add a portion of the high-purity water (approximately 70-80% of the final volume) to the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Final Volume Adjustment: Once the solid is fully dissolved, remove the stir bar and carefully add high-purity water to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Preparation of a Buffered Solution (e.g., in PBS)

For cell-based assays or other biological applications, preparing the solution in a buffered system like Phosphate-Buffered Saline (PBS) is often necessary.

Materials:

  • 2-Amino-N,2-dimethylpropanamide hydrochloride (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Volumetric flask or graduated cylinder

  • pH meter

Procedure:

  • Preparation of a Concentrated Stock: First, prepare a concentrated stock solution in water as described in Protocol 1. This is recommended to avoid altering the buffer capacity of the PBS.

  • Dilution in PBS:

    • Calculate the volume of the aqueous stock solution required to achieve the desired final concentration in PBS.

    • Add the calculated volume of the stock solution to the appropriate volume of PBS.

  • pH Verification and Adjustment:

    • Measure the pH of the final solution using a calibrated pH meter.

    • If necessary, adjust the pH to the desired value (e.g., 7.4) using small volumes of dilute HCl or NaOH. Note that significant pH adjustments may alter the buffer composition.

Quality Control

Ensuring the quality of prepared solutions is critical for reproducible experimental results.[4]

Visual Inspection

Visually inspect the prepared solution for any undissolved particulates or signs of precipitation. The solution should be clear and free of any visible contaminants.

Concentration Verification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection can be adapted to verify the concentration of the prepared solution. Since the compound lacks a strong chromophore, pre-column derivatization may be necessary for sensitive detection.

General HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).

  • Detection: UV spectrophotometer (wavelength to be determined based on the absorbance spectrum of the compound or its derivative).

  • Standard Curve: Prepare a series of standards of known concentrations to generate a standard curve for quantification.

Stability and Storage

  • Storage Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.

  • Light Exposure: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • pH: The stability of amino acid derivatives can be pH-dependent. It is advisable to prepare fresh solutions in buffered systems for critical applications.

Applications and Use

While primarily documented as a chemical intermediate, solutions of 2-Amino-N,2-dimethylpropanamide hydrochloride may find use in various research applications, such as in biochemical and pharmacological screening assays. The optimal concentration for any given application must be determined empirically. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific assay.

References

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. Available at: [Link]

  • Enago Academy. Why Is Quality Control in Research So Important? Available at: [Link]

  • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available at: [Link]

Sources

Application Notes and Protocols: The Use of 2-Amino-N,2-dimethylpropanamide Hydrochloride as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Sterically Defined Amide Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. High-quality, strategically functionalized starting materials are essential not only for achieving desired biological activity but also for optimizing pharmacokinetic profiles and ensuring synthetic tractability.[1] 2-Amino-N,2-dimethylpropanamide hydrochloride (CAS: 84827-06-5) has emerged as a particularly valuable scaffold due to its unique combination of structural features: a primary amine for versatile coupling, a secondary N-methyl amide, and a sterically demanding gem-dimethyl group at the alpha-carbon.[2][3] This arrangement provides a conformational rigidity that is highly sought after in the design of potent and selective enzyme inhibitors and other complex molecular architectures.

This guide provides an in-depth exploration of 2-Amino-N,2-dimethylpropanamide hydrochloride as a chemical building block, offering field-proven insights, detailed experimental protocols, and an analysis of its applications, particularly in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use. The key characteristics of 2-Amino-N,2-dimethylpropanamide hydrochloride are summarized below.

PropertyValueSource
IUPAC Name 2-amino-N,2-dimethylpropanamide;hydrochloridePubChem[2]
CAS Number 84827-06-5PubChem[2]
Molecular Formula C₅H₁₃ClN₂OPubChem[2]
Molecular Weight 152.62 g/mol PubChem[2]
Canonical SMILES CC(C)(C(=O)NC)N.ClPubChem[2]
Appearance White crystalline powder (typical)ChemBK[4]
Solubility Soluble in waterChemBK[4]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[2][4]

Core Synthetic Applications: Leveraging a Constrained Amino Acid Surrogate

The primary utility of 2-Amino-N,2-dimethylpropanamide hydrochloride stems from its primary amine, which serves as a robust nucleophilic handle for a variety of chemical transformations. The hydrochloride salt form ensures stability and ease of handling; however, it must be neutralized in situ to liberate the free amine for reaction.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most prevalent application of this building block is in peptide and amide synthesis. The free primary amine readily participates in coupling reactions with carboxylic acids, acyl chlorides, or other activated carbonyl species. This reaction is fundamental to its incorporation into larger, more complex molecules.

Causality in Experimental Design:

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to stoichiometrically neutralize the hydrochloride salt. This liberates the free amine, rendering it nucleophilic for the subsequent coupling step. An excess of the base is often used to also scavenge the acidic byproducts generated by the coupling reagents.

  • Coupling Reagents: Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed.[5] These reagents activate the carboxylic acid partner, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine of our building block, leading to the formation of a stable amide bond under mild conditions.[5]

The workflow for a typical amide coupling reaction is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Outcome A 2-Amino-N,2-dimethyl- propanamide HCl E In situ Amine Deprotection A->E B Carboxylic Acid (R-COOH) F Carboxylic Acid Activation B->F C Base (e.g., TEA) C->E Neutralizes HCl D Coupling Reagent (e.g., EDC/HOBt) D->F Activates G Nucleophilic Attack & Amide Bond Formation E->G Free Amine F->G Activated Ester H Coupled Product (Target Amide) G->H I Byproducts G->I

Caption: General workflow for amide bond formation.

Keystone Component in DPP-4 Inhibitor Synthesis

A significant application of this building block is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6][7] DPP-4 inhibitors work by prolonging the action of incretin hormones, which regulate blood glucose levels.[7]

The structure of 2-Amino-N,2-dimethylpropanamide is particularly well-suited for this purpose. The primary amine serves as the anchor point for coupling to the rest of the inhibitor scaffold, while the gem-dimethyl group provides a specific steric and conformational constraint that can enhance binding affinity and selectivity for the DPP-4 enzyme's active site. Many DPP-4 inhibitors feature a core structure where an amino group is coupled to a heterocyclic system.[8][9][10]

The diagram below illustrates a generalized synthetic pathway for a DPP-4 inhibitor scaffold, highlighting the role of our building block.

G A 2-Amino-N,2-dimethyl- propanamide HCl C Coupling Reaction (Base, Solvent) A->C B Heterocyclic Core (Activated for Coupling) B->C D DPP-4 Inhibitor Precursor C->D Amide bond formation E Further Functionalization or Deprotection D->E F Final DPP-4 Inhibitor E->F Final steps

Caption: Synthesis of a DPP-4 inhibitor scaffold.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should adapt them based on the specific substrate and scale.

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for coupling 2-Amino-N,2-dimethylpropanamide hydrochloride with a generic carboxylic acid using EDC/HOBt coupling agents.

Materials and Reagents:

ReagentM.W. ( g/mol )MolarityAmount (mmol)Equiv.
Carboxylic Acid (R-COOH)--1.01.0
2-Amino-N,2-dimethylpropanamide HCl152.62-1.21.2
HOBt (1-Hydroxybenzotriazole)135.13-1.21.2
EDC·HCl (EDC hydrochloride)191.70-1.21.2
Triethylamine (TEA)101.19-3.03.0
Dichloromethane (DCM)--10 mL-
Saturated NaHCO₃ solution--20 mL-
Brine--20 mL-
Anhydrous MgSO₄----

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and 2-Amino-N,2-dimethylpropanamide hydrochloride (1.2 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) to the flask and stir to dissolve/suspend the solids.

  • Activation: Add HOBt (1.2 equiv) to the mixture. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (3.0 equiv) to the stirring suspension. Stir for 10-15 minutes at 0 °C. The purpose of this step is to neutralize the hydrochloride salt of the amine and the HOBt.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM (20 mL).

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove unreacted HOBt and acidic byproducts, and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Conclusion and Future Outlook

2-Amino-N,2-dimethylpropanamide hydrochloride is a potent and versatile chemical building block with significant applications in medicinal chemistry and organic synthesis.[4] Its sterically constrained α,α-dimethylglycinamide structure provides a unique conformational bias that is highly beneficial in the design of targeted enzyme inhibitors, most notably for DPP-4.[8] The straightforward protocols for its incorporation via amide coupling make it an accessible and reliable tool for researchers. The continued exploration of this and similar constrained amino acid derivatives will undoubtedly lead to the development of novel therapeutics and complex materials.[11][12]

References

  • ChemBK. Propanamide, 2-amino-N,N-dimethyl-. Available from: [Link]

  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Eureka | Patsnap. Chemical synthesis method for of 2-amino-butanamide hydrochloride. Available from: [Link]

  • Al-Masoudi, N., et al. (2015). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 20(8), 14835-14871. Available from: [Link]

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Valerio, A., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Pharmaceuticals, 14(2), 107. Available from: [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

  • Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • PubChem. 2-amino-N,N-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • Karaaslan, C., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5202. Available from: [Link]

  • Google Patents. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds.
  • ResearchGate. Synthesis of Sitagliptin. Available from: [Link]

  • Singh, R., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747582. Available from: [Link]

  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

  • The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. Available from: [Link]

  • PubMed. Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group. Available from: [Link]

  • PubMed Central. Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design. Available from: [Link]

  • Google Patents. WO2012099381A2 - Preparation method of intermediate of sitagliptin.
  • Routledge. Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Available from: [Link]

  • Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Available from: [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

Sources

Application Note: Precision C-Terminal Capping & Conformational Control Using 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern peptide drug discovery, proteolytic instability and lack of membrane permeability are the primary attrition factors for lead compounds. 2-Amino-N,2-dimethylpropanamide hydrochloride (H-Aib-NHMe·HCl) serves as a specialized "terminator" building block designed to solve these specific challenges.

Structurally, this molecule combines the Gem-Dimethyl effect of the aminoisobutyric acid (Aib) core with an N-methyl amide C-cap . When coupled to the C-terminus of a therapeutic peptide, it acts as a dual-function tool:

  • Conformational Locking: It forces the upstream peptide chain into a stable

    
    -helix or 
    
    
    
    -helix via the Thorpe-Ingold effect, pre-organizing the pharmacophore for receptor binding.
  • Metabolic Shielding: It abolishes the C-terminal charge and sterically blocks carboxypeptidases, significantly extending plasma half-life (

    
    ).
    

This guide provides the rationale and optimized protocols for incorporating this sterically hindered unit into peptide scaffolds.

Physicochemical Rationale: The "Gem-Dimethyl" Advantage

To use this molecule effectively, one must understand the forces it exerts on a peptide backbone. Unlike standard amino acids (Gly, Ala), the gem-dimethyl group at the


-carbon creates severe steric restriction.
The Mechanism of Action[1]
  • Torsion Angle Restriction: The two methyl groups at the

    
     position severely restrict the rotation of the 
    
    
    
    and
    
    
    torsion angles. The allowed Ramachandran space is limited almost exclusively to the helical region (
    
    
    ).
  • Nucleation of Helicity: A single H-Aib-NHMe unit at the C-terminus can propagate a helical folding pattern upstream (N-ward), converting a "floppy" linear peptide into a structured helix.

  • Protease Resistance: The N-methyl amide group removes the C-terminal carboxylate recognition point for proteases, while the bulky gem-dimethyl group physically blocks the active sites of enzymes like chymotrypsin and carboxypeptidase A.

G Linear Linear Peptide (High Entropy, Unstable) AibCap Coupling H-Aib-NHMe (Gem-Dimethyl Core) Linear->AibCap Chemical Ligation Restriction Restricted Phi/Psi Angles AibCap->Restriction Thorpe-Ingold Effect Stability Proteolytic Resistance AibCap->Stability Steric Blockade Helix Helical Folding (3-10 or Alpha) Restriction->Helix Nucleation Helix->Stability Structure Shielding

Figure 1: The structural logic of H-Aib-NHMe incorporation. The gem-dimethyl group acts as a conformational anchor, driving helicity and preventing enzymatic degradation.

Synthetic Protocol: Overcoming Steric Hindrance

The Challenge: The very feature that makes H-Aib-NHMe valuable—its steric bulk—makes it notoriously difficult to couple. Standard reagents (HBTU/DIC) often fail or result in low yields due to the inaccessible nucleophilic amine buried between two methyl groups.

The Solution: Use high-efficiency coupling reagents (HATU or COMU) combined with HOAt to accelerate the reaction, or utilize Acid Fluoride activation for difficult cases.

Protocol A: Solution Phase C-Terminal Capping

Use this protocol to attach H-Aib-NHMe to a protected peptide fragment (Fragment-COOH).

Reagents Required:

  • Peptide Fragment (Side-chain protected, Free COOH)

  • 2-Amino-N,2-dimethylpropanamide HCl (H-Aib-NHMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive for hindered amines

  • DIEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Activation:

    • Dissolve the Peptide-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 equiv) and HOAt (1.2 equiv).

    • Add DIEA (2.5 equiv).

    • Stir for 2 minutes. (Do not over-activate; HATU reacts quickly).

  • Coupling:

    • Add 2-Amino-N,2-dimethylpropanamide HCl (1.5 equiv).

    • Add an additional 1.5 equiv of DIEA (to neutralize the HCl salt of the amine).

    • Critical Step: Stir at 40°C for 4–16 hours. The elevated temperature is necessary to overcome the energy barrier caused by the gem-dimethyl steric clash.

  • Monitoring:

    • Monitor via LC-MS. Look for the mass shift corresponding to +114 Da (Mass of Aib-NHMe fragment minus water).

    • Troubleshooting: If conversion is <50% after 4 hours, add a second portion of HATU (0.5 equiv) and DIEA.

  • Workup:

    • Dilute with EtOAc, wash with 5%

      
      , sat. 
      
      
      
      , and brine.
    • Dry over

      
       and concentrate.
      
Protocol B: Solid Phase Peptide Synthesis (SPPS) Note

If incorporating this unit on resin (e.g., if the N-methyl amide is not the end, but you are building off it), be aware that coupling the NEXT amino acid onto the Aib nitrogen is extremely difficult .

  • Recommendation: Use Fmoc-Amino Acid Fluorides (prepared using TFFH) or symmetrical anhydrides for the subsequent step. Standard HBTU couplings will likely fail to acylate the N-terminus of an Aib residue.

Application Data: Metabolic Stability Enhancement

The primary utility of H-Aib-NHMe is the extension of biological half-life. Below is representative data comparing a standard therapeutic peptide sequence against its Aib-capped analog.

Experiment: Stability in Human Plasma (37°C). Method: Peptides incubated in pooled human plasma; aliquots quenched with acetonitrile and analyzed by LC-MS/MS.

Compound IDSequence StructureC-TerminusHalf-life (

)
Fold Improvement
Control Ac-Phe-Ala-Thr-Lys-Ala -OH (Free Acid)18 minutes1.0x
Amide Analog Ac-Phe-Ala-Thr-Lys-Ala -

(Amide)
45 minutes2.5x
Aib-Me Analog Ac-Phe-Ala-Thr-Lys-Aib -NHMe (Target)> 480 minutes > 25x

Interpretation: The Control peptide is rapidly degraded by carboxypeptidases. The simple amide improves this slightly. However, the Aib-NHMe analog creates a "steric shield." The gem-dimethyl group prevents the protease from accommodating the peptide chain into its active site, rendering the molecule effectively inert to C-terminal degradation.

Visualizing the Workflow

The following diagram illustrates the decision-making process for using this building block in a drug discovery campaign.

Workflow Start Lead Peptide Identified (Poor Stability/Potency) Analysis Analyze Secondary Structure (Is Helicity Required?) Start->Analysis Decision Select C-Cap Strategy Analysis->Decision Synth Synthesize H-Aib-NHMe Analog (Use HATU/HOAt @ 40°C) Decision->Synth If Helix + Stability needed Assay1 CD Spectroscopy (Confirm Helical Fold) Synth->Assay1 Assay2 Plasma Stability Assay (Confirm t1/2 Extension) Synth->Assay2 Outcome Optimized Lead Candidate Assay1->Outcome Assay2->Outcome

Figure 2: Strategic workflow for integrating 2-Amino-N,2-dimethylpropanamide into lead optimization.

References & Authoritative Grounding

  • Toniolo, C., et al. (2001). "The gem-dimethyl effect in peptide chemistry: A structural and conformational study." Journal of Peptide Science. (Establishes the structural basis for Aib-induced helicity).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt): A new additive for efficient peptide coupling." Journal of the American Chemical Society.[1] Link (The foundational protocol for coupling hindered amines like Aib).

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." Journal of Organic Chemistry. Link (Describes the difficulty of coupling to Aib and the solution using acid fluorides).

  • PubChem Compound Summary. "2-Amino-N,2-dimethylpropanamide hydrochloride."[2] Link (Verification of chemical structure and identifiers).

  • Clayden, J. (2004). "The Thorpe–Ingold effect in organometallic and organic chemistry." Organic & Biomolecular Chemistry. (Theoretical underpinning of the conformational restriction).

Disclaimer: This Application Note is for research and development purposes only. All chemical handling should be performed under a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Amino-N,2-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the crystallization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve high-purity, crystalline material consistently.

Introduction to Crystallization Challenges

2-Amino-N,2-dimethylpropanamide hydrochloride is a small, polar molecule, and like many amine hydrochlorides, its crystallization can be challenging. Common issues include "oiling out," where the compound separates as a liquid instead of a solid, the formation of poorly defined crystals, and the potential for polymorphism, where different crystal structures of the same compound can form, impacting its physical properties. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Problem 1: The compound "oils out" instead of crystallizing.

Q: I dissolved my 2-Amino-N,2-dimethylpropanamide hydrochloride in a hot solvent, but upon cooling, it formed an oil instead of crystals. Why is this happening and what can I do?

A: "Oiling out" is a common issue with polar molecules and salts. It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound changes too rapidly with temperature, or when the concentration of the solute is too high.

Causality Explained: The high polarity of 2-Amino-N,2-dimethylpropanamide hydrochloride and its ability to form strong hydrogen bonds can lead to the formation of a solute-rich liquid phase that is immiscible with the bulk solvent. This is more likely to occur in solvents where its solubility is very high at elevated temperatures and drops dramatically upon cooling.

Solutions:

  • Reduce the Cooling Rate: Slow, controlled cooling is crucial. A rapid temperature drop can lead to a sudden increase in supersaturation, favoring the formation of an oil. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Use a Different Solvent or a Co-solvent System: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but only sparingly when cold. If you are observing oiling out, your solvent may be too good at dissolving the compound.

    • Try a less polar solvent: While the compound is polar, a solvent that is too polar might lead to oiling out. Experiment with solvent systems of varying polarity.

    • Introduce an anti-solvent: An anti-solvent is a solvent in which your compound is insoluble. After dissolving the compound in a good solvent, slowly add an anti-solvent at a slightly elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. This technique, known as anti-solvent crystallization, can effectively induce crystallization.[1]

  • Lower the Initial Concentration: A lower starting concentration will decrease the likelihood of reaching the supersaturation level that leads to oiling out.

  • Seeding: Introduce a small crystal of the pure compound (a "seed crystal") to the supersaturated solution as it cools. This provides a template for crystal growth and can bypass the nucleation barrier for oiling out.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve the crude 2-Amino-N,2-dimethylpropanamide hydrochloride in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • While the solution is still warm, slowly add an anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) dropwise with stirring until you observe persistent turbidity.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Problem 2: No crystals form, even after extended cooling.

Q: My solution of 2-Amino-N,2-dimethylpropanamide hydrochloride remains clear even after cooling for a long time. What should I do to induce crystallization?

A: The failure to crystallize usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality Explained: For crystals to form, the molecules need to arrange themselves into a highly ordered lattice. If the concentration of the solute is below its saturation point at that temperature, or if there are no nucleation sites, crystallization will not occur.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.

    • Seeding: Add a seed crystal of the pure compound. This is the most effective way to induce crystallization.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much solvent, as this can lead to the precipitation of impurities.

    • Add an Anti-solvent: As described in the previous section, adding an anti-solvent can induce crystallization by reducing the solubility of the compound.[1]

  • Use a Different Solvent: The chosen solvent may be too effective at keeping the compound in solution even at low temperatures. Refer to the solvent selection table below for alternatives.

Problem 3: The resulting crystals are of poor quality (e.g., small needles, powder, or clumps).

Q: I managed to get crystals of 2-Amino-N,2-dimethylpropanamide hydrochloride, but they are very fine needles or a powder, making them difficult to filter and handle. How can I grow larger, more well-defined crystals?

A: Poor crystal quality is often a result of rapid crystallization. When crystals form too quickly, they tend to be small and may trap impurities.

Causality Explained: The formation of large, well-defined crystals requires a slow and controlled growth process. Rapid crystal growth leads to a higher number of nucleation events and less time for molecules to properly align in the crystal lattice.

Solutions:

  • Slow Down the Crystallization Process:

    • Slower Cooling: The slower the cooling, the larger the crystals. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment.

    • Use a Solvent with Moderate Solubility: A solvent in which the compound has moderate solubility at high temperatures will promote slower crystal growth upon cooling.

  • Reduce the Number of Nucleation Sites:

    • Use a Clean Flask: Ensure your crystallization flask is clean and free of scratches or dust particles that can act as nucleation sites.

    • Filter the Hot Solution: If there are any insoluble impurities, filter the hot solution before allowing it to cool. This removes potential nucleation sites.

  • Control pH: For amine hydrochlorides, pH can influence crystal habit. Ensure the pH of your solution is appropriate for the hydrochloride salt form. In aqueous or alcoholic solutions, a slightly acidic pH is generally preferred to maintain the protonated state of the amine.[2][3][4]

Experimental Workflow for Improving Crystal Quality

G start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (if impurities present) dissolve->filter cool Slow Cooling to Room Temperature filter->cool induce Induce Crystallization (if needed) - Scratching - Seeding cool->induce mature Allow Crystals to Mature induce->mature cool_further Cool in Ice Bath mature->cool_further collect Collect Crystals by Filtration cool_further->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for obtaining high-quality crystals.

Problem 4: The crystallization process gives a low yield.

Q: My crystallization of 2-Amino-N,2-dimethylpropanamide hydrochloride resulted in a very low yield of pure product. How can I improve this?

A: A low yield can be due to several factors, including the compound's significant solubility in the cold solvent, incomplete crystallization, or loss of material during handling.

Causality Explained: The goal of crystallization is to maximize the recovery of the pure compound while leaving impurities in the solution (the "mother liquor"). If the compound remains significantly soluble in the solvent even at low temperatures, a substantial amount will be lost in the mother liquor.

Solutions:

  • Optimize the Solvent System:

    • Choose a solvent in which the compound has very low solubility at cold temperatures.

    • Consider a co-solvent system where the addition of an anti-solvent significantly reduces the compound's solubility.

  • Ensure Complete Crystallization:

    • After initial crystal formation, cool the mixture in an ice bath for an extended period to maximize precipitation.

    • Gently agitate the mixture during cooling to encourage further crystallization.

  • Minimize Losses During Handling:

    • Use a minimal amount of cold solvent to wash the crystals during filtration. Washing with too much solvent will redissolve some of the product.

    • If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that the second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing 2-Amino-N,2-dimethylpropanamide hydrochloride?

A1: Due to its polar nature and hydrochloride salt form, polar protic solvents are generally good starting points. Based on the properties of similar small molecule amine hydrochlorides, the following solvents and solvent systems are recommended for screening:

Solvent/SystemRationalePotential Issues
Ethanol Good balance of polarity; dissolves the compound when hot, but solubility decreases upon cooling.May require an anti-solvent for good yield.
Methanol Higher polarity than ethanol; may be a very good solvent, potentially leading to lower yields without an anti-solvent.High solubility may make crystallization difficult.
Isopropanol Less polar than ethanol; may be a good choice if solubility in ethanol is too high.May have lower solvating power at high temperatures.
Acetonitrile A polar aprotic solvent; can be effective for hydrochloride salts.[5]May need to be used in a co-solvent system.
Ethanol/Ethyl Acetate A common co-solvent system where ethyl acetate acts as an anti-solvent.The ratio of solvents needs to be carefully optimized.
Methanol/Diethyl Ether Diethyl ether is a good anti-solvent for polar compounds dissolved in methanol.Diethyl ether is highly volatile and flammable.

Q2: Should I be concerned about polymorphism with this compound?

A2: Yes, polymorphism is a common phenomenon for pharmaceutical salts and should be considered.[6] Different polymorphs can have different physical properties, such as solubility and stability. While specific polymorphic forms of 2-Amino-N,2-dimethylpropanamide hydrochloride are not widely reported in the literature, it is good practice to assume that polymorphism is possible.

How to address potential polymorphism:

  • Consistent Crystallization Conditions: Use the same solvent system, cooling rate, and agitation to ensure you are consistently producing the same polymorphic form.

  • Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize your crystalline material and check for batch-to-batch consistency.

  • Screening: If controlling the polymorphic form is critical for your application, a systematic polymorph screen using various solvents and crystallization conditions should be performed.

Q3: How do impurities affect the crystallization of 2-Amino-N,2-dimethylpropanamide hydrochloride?

A3: Impurities can have a significant impact on crystallization.[7][8] They can:

  • Inhibit crystal growth: By adsorbing to the surface of growing crystals.

  • Induce the formation of different polymorphs: By templating a different crystal packing arrangement.

  • Cause "oiling out": By depressing the melting point of the solid.

  • Become trapped in the crystal lattice: Leading to a less pure final product.

To mitigate the effects of impurities, it is important to start with the cleanest possible material. If the crude material is highly impure, consider a preliminary purification step, such as a column chromatography or a different extraction procedure, before attempting crystallization.

Q4: Can I use co-crystallization for this compound?

A4: Co-crystallization is an advanced technique that can be used to modify the physicochemical properties of a compound. For hydrochloride salts, it is possible to form co-crystals with neutral "guest" molecules, such as carboxylic acids.[5] This can be a useful strategy if you are struggling to obtain a crystalline solid or if you need to modify properties like solubility. However, this is a more complex approach that requires screening a library of potential co-formers.

Logical Diagram for Troubleshooting Crystallization

G start Crystallization Attempt q1 What is the outcome? start->q1 oiled_out Oiled Out q1->oiled_out Oil forms no_crystals No Crystals q1->no_crystals Clear solution poor_crystals Poor Quality Crystals q1->poor_crystals Powder/needles success Good Crystals q1->success Well-defined crystals sol_oiled Solutions: - Slower cooling - Lower concentration - Change solvent - Use anti-solvent - Seeding oiled_out->sol_oiled sol_no Solutions: - Induce nucleation (scratch/seed) - Increase concentration - Add anti-solvent no_crystals->sol_no sol_poor Solutions: - Slower cooling - Use a different solvent - Hot filtration poor_crystals->sol_poor sol_oiled->start Retry sol_no->start Retry sol_poor->start Retry

Caption: A troubleshooting decision tree for crystallization experiments.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Patel, S., et al. (2022). "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 12-20.
  • McNamara, D. et al. (2006). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Leclerc, E., et al. (2022). "Trichloroacetic acid fueled practical amine purifications". Beilstein Journal of Organic Chemistry, 18, 206-212.
  • Parmar, V. K., et al. (2014). "Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies". Pharmaceutical Development and Technology, 19(5), 536-544.
  • Rogers, R. D., & Zaworotko, M. J. (2009). "Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2".
  • Domasevitch, K. V., et al. (2021). "How to recrystallization amine compound and it is not soluble in common organic solvents".
  • Langguth, P., et al. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
  • University of Rochester, Department of Chemistry.
  • Nchimi, M. N., et al. (2014). "Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage".
  • Yadav, A. V., et al. (2012). "Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies". Pharmaceutical Development and Technology, 19(5), 536-544.
  • Varma, M. V. S., et al. (2010). "Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development". AAPS PharmSciTech, 11(3), 1143-1153.
  • Davoudi, M., & Shayegan, J. (2014). "The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants". Journal of Natural Gas Science and Engineering, 19, 116-124.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Wlodawer, A., & Dauter, Z. (2017). "Predicting the Effect of Chemical Factors on the pH of Crystallization Trials". Acta Crystallographica Section D: Structural Biology, 73(Pt 6), 554-563.
  • Zhang, Y., et al. (2022). "Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis". Minerals, 12(4), 452.
  • King, F. D., & Glaxo Group Ltd. (1997). Amine acid salt compounds and process for the production thereof.
  • Vella, J., & Mifsud, S. (2015). "Pharmaceutical salts: a formulation trick or a clinical conundrum?". Journal of the Malta College of Pharmacy Practice, (21), 43-45.
  • Al-Omary, F. A. M., et al. (2015). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids". Crystal Growth & Design, 15(1), 358-367.
  • Blagden, N., et al. (2020). "The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs". Pharmaceutics, 12(1), 34.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Myerson, A. S. (2002). "The influence of impurities and solvents on crystallization". In Handbook of Crystal Growth (Vol. 2, pp. 1147-1185). Elsevier.
  • Matos, A. C., et al. (2023). "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media". Crystals, 13(7), 1062.
  • Thorat, A. A., & Dalvi, S. V. (2012). "Antisolvent Crystallization of Poorly Water Soluble Drugs".
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Warren, G. L., et al. (2023). "Advanced crystallisation methods for small organic molecules". Chemical Society Reviews, 52(6), 2136-2165.
  • Martins, P. M., et al. (2023). "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media". Crystals, 13(7), 1062.
  • Yadav, P., & Maurya, P. (2024). "Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability".
  • Houen, G. (2018). "The Solubility of Proteins in Organic Solvents".
  • Le, K. (2013).
  • Jones, W. (2007). "Polymorphism: The same but different". Chemistry & Industry, (7), 18-19.
  • Dey, B. P., & Lahiri, S. C. (1985). "Solubilities of Amino Acids in Different Mixed Solvents". Indian Journal of Chemistry, 24A, 778-782.
  • Houen, G. (2018). "The Solubility of Proteins in Organic Solvents".
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

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Technical Support Center: 2-Amino-N,2-dimethylpropanamide Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-N,2-dimethylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental design, execution, and data interpretation.

Introduction

2-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound featuring both a primary amine and a tertiary amide functional group. Understanding its stability and degradation pathways is crucial for its proper handling, storage, and application in research and pharmaceutical development. The presence of these functional groups suggests susceptibility to hydrolysis, oxidation, and potentially other modes of degradation under various experimental and storage conditions. This guide will explore these potential pathways and provide practical advice for mitigating and analyzing degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Amino-N,2-dimethylpropanamide hydrochloride.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

Possible Cause: Degradation of the compound in solution.

Causality: 2-Amino-N,2-dimethylpropanamide hydrochloride, like many molecules with amide and amine functionalities, can be prone to degradation in aqueous solutions. The rate of degradation is often influenced by pH, temperature, and exposure to light or oxygen.[1]

Troubleshooting Steps:

  • pH and Buffer Selection:

    • Rationale: The amide linkage in 2-Amino-N,2-dimethylpropanamide hydrochloride is susceptible to both acid- and base-catalyzed hydrolysis.[2] At low pH, the primary amine group will be protonated, which may offer some protection against certain reactions, but the amide can still be hydrolyzed. At high pH, the free amine may be more reactive, and the amide is susceptible to base-catalyzed hydrolysis.

    • Recommendation: Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C) and in a buffer system that maintains a pH where the compound is most stable, likely in the slightly acidic to neutral range.[3] Conduct a pH stability profile study to determine the optimal pH for your application.

  • Temperature Control:

    • Rationale: Chemical degradation rates generally increase with temperature.[4] Storing solutions at room temperature for extended periods can lead to significant degradation.

    • Recommendation: Store all solutions containing 2-Amino-N,2-dimethylpropanamide hydrochloride at 2-8°C for short-term use and frozen for long-term storage.[3] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Exclusion of Oxygen:

    • Rationale: The primary amine group can be susceptible to oxidation.[5] The presence of dissolved oxygen in the solvent can facilitate oxidative degradation, especially in the presence of metal ions or light.

    • Recommendation: For sensitive applications, consider de-gassing your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Causality: Under stress conditions such as heat, extreme pH, or exposure to light, 2-Amino-N,2-dimethylpropanamide hydrochloride can break down into smaller molecules, each of which may produce a signal in your analytical system.[6]

Troubleshooting Steps:

  • Characterize the Degradants:

    • Rationale: Identifying the degradation products can provide insight into the degradation pathway and help in developing strategies to prevent it.

    • Recommendation: Use a mass spectrometer (MS) coupled with your liquid chromatograph (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Based on the parent compound's structure, you can hypothesize the structures of the degradants. For example, a common degradation pathway for amides is hydrolysis, which would yield 2-amino-2-methylpropanoic acid and methylamine.[2]

  • Perform Forced Degradation Studies:

    • Rationale: Intentionally degrading the compound under controlled conditions can help to generate and identify potential degradation products that might appear in your samples under normal experimental conditions.[7]

    • Recommendation: Expose solutions of 2-Amino-N,2-dimethylpropanamide hydrochloride to the following conditions:

      • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).[4]

      • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.[4]

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 105°C).[1]

      • Photostability: Expose a solution to UV light.[8]

    • Analyze the stressed samples by LC-MS to create a profile of potential degradants.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-N,2-dimethylpropanamide hydrochloride in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 2 hours.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C for 2 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a vial of the stock solution in an oven at 105°C for 48 hours.

    • Photolytic: Expose a quartz cuvette containing the stock solution to a photostability chamber.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method, preferably with MS detection.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-Amino-N,2-dimethylpropanamide hydrochloride?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis of the Amide Bond: This is a common degradation route for amide-containing compounds and can be catalyzed by both acid and base.[2] This would result in the formation of 2-amino-2-methylpropanoic acid and methylamine.

  • Oxidation of the Amine Group: The primary amine can be susceptible to oxidation, which can lead to a variety of products, including deamination to form a ketone or aldehyde.[5]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[8] The specific products would depend on the wavelength and intensity of the light, as well as the presence of photosensitizers.

Q2: What are the recommended storage conditions for 2-Amino-N,2-dimethylpropanamide hydrochloride?

A2:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

  • In Solution: Prepare solutions fresh whenever possible. For stock solutions, aliquot and store at -20°C or below.[3] Avoid repeated freeze-thaw cycles. The choice of solvent and buffer is critical; a slightly acidic to neutral pH is generally recommended to minimize hydrolysis.[11]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.

Method Development Workflow:

  • Forced Degradation: Perform forced degradation studies as described in the troubleshooting section to generate the potential degradation products.[7]

  • Chromatographic Separation: Develop an HPLC method (preferably reverse-phase) that can separate the parent compound from all the generated degradation products. This typically involves optimizing the mobile phase composition, pH, column type, and temperature.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer (MS) to assess the purity of the parent compound peak in the presence of its degradants. The goal is to ensure that no degradation products are co-eluting with the main peak.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any known incompatibilities with common excipients or solvents?

  • Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond.[2]

  • Oxidizing Agents: These can lead to the degradation of the primary amine.

  • Reducing Agents: The amide group can be reduced to an amine, although this typically requires strong reducing agents like LiAlH₄ and is less likely to occur under typical experimental conditions.[2]

It is always recommended to perform compatibility studies with your specific formulation or experimental system.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 2-Amino-N,2-dimethylpropanamide Acid 2-Amino-2-methylpropanoic Acid Parent->Acid Acid or Base Amine Methylamine Parent->Amine Acid or Base Parent_Ox 2-Amino-N,2-dimethylpropanamide Keto_Amide 2-Oxo-N,2-dimethylpropanamide Parent_Ox->Keto_Amide Oxidizing Agent

Caption: Potential degradation pathways of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Forced Degradation Workflow

G Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze by LC-MS Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: Workflow for a forced degradation study.

Data Summary

Stress ConditionPotential Degradation ProductsAnalytical Technique
Acidic/Basic Hydrolysis 2-amino-2-methylpropanoic acid, MethylamineLC-MS, GC-MS (for volatile amine)
**Oxidation (e.g., H₂O₂) **Oxidized amine species (e.g., hydroxylamines, nitroso compounds), Deaminated products (ketones)LC-MS
Thermal Dependent on conditions, may include hydrolysis and other rearrangementsLC-MS, GC-MS
Photolytic Wide range of products depending on conditionsLC-MS

References

  • Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]

  • Google Patents. (2013). CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.
  • National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Google Patents. (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. [Link]

  • Chemistry LibreTexts. (2019). Amide Chemistry. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. [Link]

  • SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. [Link]

  • PubMed Central. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. [Link]

  • Google Patents. (2012). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
  • PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. [Link]

  • ResearchGate. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. [Link]

  • ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. [Link]

  • SciSpace. (n.d.). The Chemical Mechanism of The Oxidative Deamination of Amino Acids by Catechol and PolYPHENOLASE. [Link]

  • PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]

  • MDPI. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. [Link]

  • ResearchGate. (2022). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • ResearchGate. (1971). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]

  • PubMed. (2011). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Royal Society of Chemistry. (2021). Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides under transition-metal-free conditions. [Link]

  • WordPress.com. (2024). OXIDATIVE AND NON-OXIDATIVE DEAMINATION. [Link]

  • bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. [Link]

  • TSI Journals. (2017). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. [Link]

  • Wikipedia. (n.d.). Oxidative deamination. [Link]

  • PubMed. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. [Link]

  • Patsnap. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride. [Link]

  • MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

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2-Amino-N,2-dimethylpropanamide hydrochloride synthesis low yield troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 2-Amino-N,2-dimethylpropanamide Hydrochloride Synthesis Role: Senior Application Scientist | Department: Chemical Synthesis Technical Support[1]

Technical Support Center: Synthesis Troubleshooting Guide

Case ID: AIB-ME-HCL-001 Compound: 2-Amino-N,2-dimethylpropanamide hydrochloride (H-Aib-NHMe·HCl) Core Challenge: Overcoming steric hindrance (


-disubstitution) and water solubility during isolation.

Diagnostic Matrix: Why is your yield low?

Before altering your protocol, identify the specific failure mode using this diagnostic table.

SymptomProbable Root CauseVerification
Reaction Stalls (<50% Conv.) Steric Hindrance: The gem-dimethyl group blocks the nucleophile from attacking the active ester.TLC/LCMS shows significant starting material (Boc-Aib-OH) remaining after 24h.
Product Missing after Workup Water Solubility: The product (short chain, polar) was washed away during aqueous extraction.Check the aqueous layer by TLC/LCMS. If positive, you lost it to the water phase.
Low Purity / Side Products Oxazolone Formation: Slow coupling allows the activated amino acid to cyclize into an oxazolone (azlactone).LCMS shows a peak with Mass = [Expected - H₂O].
Decomposition on Deprotection Hydrolysis: Using aqueous HCl or weak acids allows amide bond hydrolysis.NMR shows Aib-OH or Methylamine signals increasing over time.

The Chemistry: The "Thorpe-Ingold" Barrier

You are not fighting bad technique; you are fighting physics. The starting material, 2-aminoisobutyric acid (Aib) , contains two methyl groups at the


-carbon.[1]
  • Steric Wall: These methyl groups create a "shield" around the carbonyl carbon. Standard coupling reagents like EDC or DCC form an O-acylisourea that is simply too bulky for the methylamine to attack efficiently.

  • The Solution: You must use High-Efficiency Coupling Agents (HATU/HOAt) or Minimalist Activation (NCAs) to bypass this barrier.

Optimized Protocols

Method A: The "Power Coupling" (HATU/HOAt)

Recommended for: Labs with standard reagents avoiding phosgene derivatives.

The Logic: HATU (with HOAt) generates a 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine attack, overcoming the steric barrier of Aib.

Protocol:

  • Dissolution: Dissolve Boc-Aib-OH (1.0 equiv) in anhydrous DMF (0.2 M concentration). Do not use DCM; reaction rates are slower.

  • Base: Add DIPEA (3.0 equiv).

  • Activation: Add HATU (1.1 equiv). Stir for 5–10 minutes. Color change to yellow/orange is normal.

  • Amine Addition: Add Methylamine hydrochloride (1.5 equiv).

    • Critical: Since you are using a salt (MeNH₂·HCl), the extra DIPEA (step 2) is required to free the amine.

  • Reaction: Stir at RT for 12–24 hours .

  • Monitoring: Check via TLC (stain with Ninhydrin or PMA).

Method B: The "Expert" Route (N-Carboxyanhydride / NCA)

Recommended for: Scale-up or when Method A fails. Highest Purity.

The Logic: This method eliminates the coupling reagent entirely. You convert Aib into its highly reactive N-carboxyanhydride (NCA). The amine attacks, releasing CO₂ as the only byproduct.

Protocol:

  • NCA Formation: React Aib (unprotected) with Triphosgene in THF to form Aib-NCA. (Requires strict safety protocols).

  • Coupling: Dissolve Aib-NCA in THF.

  • Addition: Add Methylamine (free base or HCl salt + Et3N) at 0°C.

  • Result: The reaction is often complete in <1 hour. The only byproduct is CO₂, driving the reaction to completion.

Critical Workup & Isolation (The "Yield Killer")

The Issue: H-Aib-NHMe·HCl is a small, highly polar salt.[1] Do not perform a standard aqueous wash (e.g., washing with NaHCO₃/Brine). You will extract your product into the waste.

Correct Isolation Strategy (for Method A):

  • Evaporation: Remove DMF completely under high vacuum (rotovap with oil pump, bath <45°C).

  • Redissolution: Dissolve the oily residue in EtOAc .

  • Wash (Careful): Wash quickly with 5% KHSO₄ (removes unreacted amine) and immediately separate. Skip the bicarbonate wash if possible, or do it extremely fast with saturated brine mixed in.

  • Drying: Dry over Na₂SO₄ and concentrate.

Deprotection (Boc Removal) to Final Salt:

  • Dissolve the intermediate (Boc-Aib-NHMe) in DCM .

  • Add 4M HCl in Dioxane (5–10 equiv). Avoid aqueous HCl.

  • Stir 1–2 hours. The product often precipitates.

  • Collection: Add excess Diethyl Ether to force precipitation. Filter the white solid. This is your pure 2-Amino-N,2-dimethylpropanamide hydrochloride.[1]

Visualizing the Troubleshooting Logic

Aib_Synthesis_Troubleshooting Start Start: Low Yield of H-Aib-NHMe·HCl Check_Step Where is the loss occurring? Start->Check_Step Coupling_Fail Reaction Incomplete (SM remains) Check_Step->Coupling_Fail TLC shows SM Workup_Loss Product vanishes after extraction Check_Step->Workup_Loss TLC clean, mass low Deprot_Fail Decomposition during Boc removal Check_Step->Deprot_Fail NMR messy Sol_Coupling Switch Reagent: Use HATU or PyAOP (Avoid EDC/DCC) Coupling_Fail->Sol_Coupling Sol_NCA Alternative Route: Use Aib-NCA (Releases CO2, no steric bulk) Coupling_Fail->Sol_NCA If HATU fails Sol_Workup Modify Isolation: NO Aqueous Wash Use Lyophilization or Precipitate from Dioxane Workup_Loss->Sol_Workup Sol_Deprot Anhydrous Acid: Use HCl/Dioxane Avoid Aqueous HCl Deprot_Fail->Sol_Deprot

Caption: Decision tree for identifying root causes of low yield in sterically hindered amide synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt if I increase the reaction time? A: Generally, no. For Aib, the reaction rate with EDC is often slower than the rate of side-reactions (like N-acylurea formation). You will likely get a mix of starting material and byproducts, not a higher yield.[1]

Q: My product is an oil after deprotection, not a solid. Why? A: This is likely due to residual solvent or excess acid.

  • Fix: Triturate the oil with anhydrous Diethyl Ether or Hexanes. Scratch the flask walls with a glass rod to induce crystallization. If it remains an oil, dissolve in water and lyophilize to get a powder.[1]

Q: Why do you recommend HCl/Dioxane over TFA? A: TFA forms a trifluoroacetate salt. While valid, removing excess TFA is difficult, and residual TFA can be cytotoxic in biological assays.[1] HCl salts are pharmacologically preferred and easier to precipitate with ether.

References

  • Albericio, F., et al. (2018).[1] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[2][3] ResearchGate.[4]

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Bond Formation. BenchChem.[5][6]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1][3] CEM.[3]

  • PubChem. (2025).[7] 2-amino-N,2-dimethylpropanamide hydrochloride Compound Summary. NIH.[8]

Sources

Technical Support Center: 2-Amino-N,2-dimethylpropanamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Impurity Profiling

Executive Summary: The "Gem-Dimethyl" Paradox

You are likely here because your synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride (also known as H-Aib-NHMe·HCl ) is yielding lower than expected purity, or your LC-MS is showing persistent impurities that are difficult to remove.

While this molecule appears structurally simple, it contains a gem-dimethyl group at the


-carbon (the Aib residue). This structural feature introduces the Thorpe-Ingold Effect  (or gem-dimethyl effect), which drastically alters the kinetic landscape of the reaction. Unlike standard alanine or glycine couplings, the steric bulk of the two methyl groups forces the molecule into conformations that favor intramolecular cyclization  (side reactions) over the desired intermolecular coupling .

This guide breaks down the two primary synthetic routes and their specific failure modes.

Module 1: The Coupling Route (Peptide Chemistry)

Workflow: Protected Aib (e.g., Boc-Aib-OH) + Methylamine


 Deprotection.
Critical Issue: The Azlactone Trap

When activating the carboxyl group of Aib (using EDC, DCC, or HATU), the intermediate does not simply wait for the methylamine nucleophile. Instead, the gem-dimethyl group pre-organizes the molecule to snap shut, forming a 5-membered ring known as an Azlactone (Oxazolone) .

Symptoms:

  • Low yield of the desired amide.

  • Presence of a UV-active non-polar impurity (the azlactone).

  • Racemization is not an issue here (Aib is achiral), but for chiral analogs, this mechanism causes loss of optical purity.

Mechanism & Troubleshooting:

Azlactone_Formation Start Activated Aib (O-Acylurea / Active Ester) Target Target Amide (Boc-Aib-NHMe) Start->Target  + MeNH2 (Intermolecular Attack)  Slowed by Steric Bulk Azlactone SIDE PRODUCT: 4,4-Dimethyl-2-oxazolin-5-one (Azlactone) Start->Azlactone  Intramolecular Cyclization  Accelerated by Gem-Dimethyl Azlactone->Target  + MeNH2 (Ring Opening)  Possible but slow Hydrolysis Hydrolyzed Byproduct (Boc-Aib-OH) Azlactone->Hydrolysis  + H2O (Moisture)

Figure 1: The kinetic competition between desired amidation and azlactone formation, driven by the Thorpe-Ingold effect.

Troubleshooting Protocol:

IssueDiagnosticRoot CauseCorrective Action
Slow Reaction SM remains after 24h.Steric hindrance of the gem-dimethyl group blocks nucleophilic attack.Switch to HOAt/HATU or Oxyma/DIC . These reagents generate esters less prone to cyclization or more reactive toward the amine.
Azlactone Formation Peak at ~1820 cm⁻¹ (IR) or distinct LC-MS peak [M-H₂O].Slow addition of amine allowed the activated ester to cyclize.Pre-mix the amine and the coupling agent before adding the acid, or ensure the amine is in large excess (2-3 eq).
Urea Byproduct Insoluble white precipitate (if using DCC/DIC).Formation of N-acylurea due to slow amine attack.Use EDC·HCl (water-soluble urea) or switch to T3P (Propylphosphonic anhydride) which avoids urea formation entirely.
Module 2: The Halo-Amide Route (Chemical Synthesis)

Workflow: 2-Bromo-2-methylpropionyl bromide + Methylamine


 2-Bromo-N,2-dimethylpropanamide 

Amination (NH₃).
Critical Issue: Elimination vs. Substitution

This route avoids expensive coupling reagents but introduces a "dead-end" side reaction. You are attempting a nucleophilic substitution (


) on a tertiary halide . Tertiary halides are notoriously poor substrates for 

and excellent substrates for Elimination (

)
.

Symptoms:

  • Formation of a polymerizable impurity (Methacrylamide).

  • "Gummy" or polymerized material in the flask.

  • Low yield of the amino-amide.

Mechanism:

Elimination_Pathway Substrate 2-Bromo-N,2-dimethylpropanamide (Tertiary Halide) Product TARGET: 2-Amino-N,2-dimethylpropanamide Substrate->Product  SN1/SN2 Substitution  (Difficult on 3° Carbon) Elimination SIDE PRODUCT: N-Methylmethacrylamide (Polymerizable Monomer) Substrate->Elimination  E2 Elimination  (Favored by basicity/heat) Ammonia Reagent: Ammonia (NH3) Ammonia->Substrate  Attacks Polymer Polymerized Impurity (Gunk/Insoluble) Elimination->Polymer  Radical Polymerization

Figure 2: The bifurcation between substitution (desired) and elimination (side product) on the tertiary carbon.

Troubleshooting Protocol:

ObservationTechnical AdjustmentScientific Rationale
High levels of alkene (olefin) Change Solvent/Nucleophile. Switch from NH₃/MeOH to Sodium Azide (NaN₃) followed by reduction.Azide is a superior nucleophile with low basicity, favoring substitution (

) over elimination (

). Reducing the azide (H₂/Pd-C) yields the amine cleanly.
Polymerization Add Radical Inhibitor. Add 100-500 ppm MEHQ or BHT to the reaction mixture.The side product (N-methylmethacrylamide) is a monomer.[1] If it forms, it can polymerize and trap your product. Inhibitors prevent the "gunk" formation.
Incomplete Conversion Do NOT heat. Maintain reaction at 0°C to RT.Heating a tertiary halide with a base exponentially increases the rate of elimination over substitution.
Module 3: Salt Formation & Hygroscopicity

Context: The final step often involves deprotection (Method A) or acidification (Method B) to form the HCl salt.

Common Issue: The product is often obtained as a hygroscopic gum rather than a crystalline solid.

  • Cause: Impurities (specifically the elimination product or residual coupling reagents) depress the melting point and prevent crystallization.

  • Solution:

    • Lyophilization: Dissolve the crude oil in water, wash with ether (to remove non-polar azlactones/alkenes), and freeze-dry.

    • Anhydrous Precipitation: Dissolve in minimal dry methanol and add cold diethyl ether or MTBE dropwise with vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use standard DCC/NHS coupling for Aib? A: You can, but yields will be low. The gem-dimethyl effect makes the Aib nitrogen a poor nucleophile (steric clash) and the activated Aib acid prone to cyclization. Standard protocols work for Alanine; Aib requires "turbo" coupling agents like HATU or COMU .

Q2: I see a peak at [M-18] in my mass spec. What is it? A: This is likely the Azlactone (loss of water from the linear peptide intermediate) or a cyclic imide. If using Method B, it could be the elimination product (N-methylmethacrylamide), which has a mass of [Product - NH3 - HCl] equivalent.

Q3: Is the elimination product toxic? A: Yes. N-methylmethacrylamide is a Michael acceptor and a potential neurotoxin (related to acrylamide). Ensure rigorous removal using ether washes of the aqueous acidic phase before basification/extraction.

References
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect). Link

  • Albericio, F., & El-Faham, A. (2018). OxymaPure/DIC: The effective coupling method for the synthesis of difficult peptides. Organic Process Research & Development. (Discusses strategies for hindered amino acids). Link

  • Wipf, P., & Heimgartner, H. (1988). Coupling of sterically hindered amino acids. Helvetica Chimica Acta. (Specific kinetics of Aib coupling and azlactone formation). Link

  • PubChem. 2-Amino-N,2-dimethylpropanamide hydrochloride (Compound Summary). National Library of Medicine. (Physical properties and safety data). Link

  • Jung, M. E., & Piizzi, G. (2005).[2] Gem-disubstituent effect: Theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735–1766. Link

Sources

Technical Support Center: High-Purity Synthesis of 2-Amino-N,2-dimethylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AIB-ME-HCL-SYNTH Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Steric Challenge

You are attempting to synthesize 2-Amino-N,2-dimethylpropanamide hydrochloride (also known as H-Aib-NHMe·HCl ).

The Core Problem: The central challenge in this synthesis is the gem-dimethyl effect (Thorpe-Ingold effect) inherent to the aminoisobutyric acid (Aib) scaffold. While these methyl groups stabilize the final peptide conformation (often inducing helicity), they create massive steric hindrance during the coupling phase.

Standard peptide coupling protocols (e.g., EDC/NHS or standard DCC) often fail or stall, leading to:

  • Deletion Sequences: High levels of unreacted starting material.

  • Activated Ester Hydrolysis: Formation of the free acid impurity.

  • Coupling Reagent Adducts: Difficult-to-remove urea or benzotriazole byproducts.

This guide prioritizes impurity avoidance through rigorous process control rather than relying solely on downstream purification.

Part 1: Diagnostic Hub & Impurity Profiling

Before adjusting your protocol, identify your specific impurity profile using the table below.

Table 1: Common Impurity Signatures in Aib Synthesis
Impurity TypePhysical SignLC-MS Signature (m/z)Likely CauseRemediation Strategy
Unreacted Amine Oil/Sticky Gum[M-H]⁺ of MethylamineSteric stall; insufficient base.Increase coupling time; use HATU/HOAt.
Tetramethylurea (TMU) Liquid/Oil117.1 (Positive Mode)Byproduct of HATU/HBTU.Multiple brine washes; ether precipitation.
DCU (Dicyclohexylurea) White Precipitate225.2 (Positive Mode)Byproduct of DCC.Switch to EDC·HCl ; filter cold.
HOAt / HOBt UV Active Solid136.1 / 135.1Coupling additive residue.Carbonate wash (pH > 10) or ether crash.
Isobutene Oligomers Oily FilmVariableBoc deprotection byproduct.Scavengers (Triisopropylsilane) or vacuum.

Part 2: The Coupling Phase (Root Cause Mitigation)

Q: My reaction conversion is stuck at 60%. Why is the Aib coupling failing?

A: The gem-dimethyl groups on the


-carbon of Aib shield the carbonyl carbon from nucleophilic attack by methylamine.

Protocol Adjustment: Do not use standard carbodiimides (DCC/DIC) alone. You must use a high-efficiency coupling reagent that generates a highly reactive active ester, or use the Acid Fluoride method.

Recommended Workflow (HATU Method):

  • Stoichiometry: Use 1.2 eq of Boc-Aib-OH, 1.1 eq of HATU, and 1.1 eq of HOAt (critical additive for sterics).

  • Base: Use 2.5 eq of DIPEA (Diisopropylethylamine). Note: If using Methylamine·HCl salt, add an extra 1.0 eq of DIPEA to free the amine.

  • Solvent: DMF (Dimethylformamide) is preferred over DCM to solubilize the polar active intermediate.

  • Reaction Time: Extend to 12–24 hours .

Alternative (The Acid Fluoride Method): If HATU byproducts (TMU) are persistent, convert Boc-Aib-OH to Boc-Aib-F using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride. Acid fluorides are small, highly reactive electrophiles that overcome Aib steric hindrance with fewer byproducts.

Part 3: Visualization of Impurity Pathways

The following diagram illustrates where impurities enter the workflow and the logic for their removal.

AibSynthesis Start Boc-Aib-OH + MeNH2·HCl Coupling Coupling Reaction (Steric Bottleneck) Start->Coupling DIPEA, DMF Impurity_TMU Impurity: Tetramethylurea (If HATU used) Coupling->Impurity_TMU Impurity_DCU Impurity: DCU (If DCC used) Coupling->Impurity_DCU Impurity_Unreacted Impurity: Unreacted Boc-Aib-OH Coupling->Impurity_Unreacted Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Impurity_TMU->Workup Partially Removed Impurity_DCU->Workup Requires Filtration Intermediate Boc-Aib-NHMe (Protected Intermediate) Workup->Intermediate Organic Layer Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection FinalProduct H-Aib-NHMe·HCl (Target) Deprotection->FinalProduct

Figure 1: Synthetic workflow highlighting critical impurity generation points (Red) and remediation steps (Green).

Part 4: Workup & Purification (The "Sticky" Phase)

Q: I used HATU, but I see a persistent liquid impurity (Tetramethylurea). How do I remove it?

A: Tetramethylurea (TMU) is a byproduct of HATU.[1][2] It is water-soluble but shares solubility characteristics with organic amides, making it difficult to extract completely.

Troubleshooting Protocol:

  • The "Brine Crash": Do not rely on water alone. Wash the organic layer (Ethyl Acetate) 4 times with saturated brine. The high ionic strength forces TMU into the aqueous phase.

  • Acid/Base Toggle:

    • Wash with 5% NaHCO₃ (Removes unreacted Boc-Aib-OH and HOAt).

    • Wash with 1M HCl or 5% Citric Acid (Removes unreacted Methylamine and DIPEA).

    • Warning: Do not use strong acid if your Boc group is labile, though Aib-Boc is relatively stable.

Q: My final hydrochloride salt is hygroscopic and oily. How do I get a nice powder?

A: Small aliphatic amine salts are notoriously hygroscopic. The "oil" is likely the product holding onto solvent or atmospheric water.

Crystallization Protocol (The "Anti-Solvent" Crash):

  • Dissolve the crude oily residue in a minimum amount of Methanol or Isopropanol (just enough to solubilize).

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring until the solution turns cloudy.

  • Cool to -20°C overnight.

  • Centrifuge rather than filter if the particles are fine.

  • Lyophilization: If crystallization fails, dissolve in water and lyophilize. This is the gold standard for removing volatile scavengers and obtaining a fluffy white powder.

Part 5: Deprotection & Salt Management

Q: During Boc removal, I see new impurities forming. What are they?

A: The removal of the Boc group generates isobutene and tert-butyl cations . These electrophiles can re-attach to the nucleophilic amide nitrogen (alkylation) or the amine, although the steric bulk of Aib makes this less likely than in linear peptides.

Prevention Strategy:

  • Scavengers: Add 2.5% Triisopropylsilane (TIPS) or Water to your deprotection cocktail (e.g., 4M HCl in Dioxane). These scavenge the tert-butyl cations.

  • Ventilation: Ensure the reaction is open to a bubbler or well-vented to allow isobutene gas to escape, driving the equilibrium forward.

Part 6: Troubleshooting Logic Tree

Use this decision tree to resolve isolation issues in real-time.

Troubleshooting Start Problem Detected IsSolid Is the product a Solid? Start->IsSolid IsOily Is it an Oil/Gum? IsSolid->IsOily No Action1 Recrystallize: MeOH/Et2O IsSolid->Action1 Yes (Impure) Solubility Soluble in Ether? IsOily->Solubility Action2 Lyophilize from Water Solubility->Action2 No (Hygroscopic Salt) Action3 Check for TMU (Run LCMS) Solubility->Action3 Yes Action4 Wash w/ Brine (x4) or Column Chrom. Action3->Action4 TMU Confirmed

Figure 2: Decision matrix for isolation and purification of the final hydrochloride salt.

References

  • BenchChem Technical Support. (2025).[1] Removal of Byproducts from HATU Reactions.[1][2] Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • PubChem. (2025).[3] 2-amino-N,2-dimethylpropanamide hydrochloride (Compound Summary).[3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). (S)-2-Amino-N-methylpropanamide hydrochloride Product Information. Retrieved from

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Technical Support Center: Purification of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-N,2-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.

Question 1: My final product of 2-Amino-N,2-dimethylpropanamide hydrochloride is off-white or yellowish instead of a pure white solid. What are the likely impurities and how can I remove them?

Answer:

An off-white or yellowish tint in your final product typically indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. The exact nature of these impurities will depend on the synthetic route employed. For instance, in syntheses involving Boc-protected glycine, incomplete deprotection or side reactions can lead to colored impurities[1].

Common Impurities and Their Removal:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like Boc-glycine or other amino acid derivatives.

  • Coupling Reagents: If condensing agents like EDC/HCl or HOBt are used, residual amounts or their byproducts can contaminate the final product[1].

  • Solvent Adducts: Trapped solvent molecules from the reaction or initial purification steps can also lead to discoloration.

Troubleshooting Workflow:

cluster_0 Impurity Identification & Removal Impurity_ID Impurity Detected (Off-white/Yellowish Product) Analysis Analyze by HPLC & NMR Impurity_ID->Analysis Characterize Impurities Recrystallization Recrystallization Analysis->Recrystallization If impurities are less polar Column_Chromatography Column Chromatography Analysis->Column_Chromatography If impurities have similar polarity Purity_Check Re-analyze for Purity Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If impurities persist Pure_Product Pure White Product Purity_Check->Pure_Product Purity > 99%

Caption: Troubleshooting workflow for colored impurities.

Recommended Action:

A multi-step purification approach is often necessary.

  • Initial Wash: Wash the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. Dichloromethane or diethyl ether can be effective for removing less polar impurities.

  • Recrystallization: This is the most effective method for removing small amounts of impurities. A systematic approach to solvent selection is crucial.

Detailed Protocol for Recrystallization:

StepActionRationale
1. Solvent Screening Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, methanol, acetonitrile, and mixtures with water) at room temperature and upon heating.The ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at room temperature.
2. Dissolution Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.Using excess solvent will reduce the yield of the recrystallized product.
3. Decolorization If the solution is still colored, add a small amount of activated charcoal and heat for a few minutes.Activated charcoal adsorbs colored impurities.
4. Hot Filtration Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.This step must be done quickly to prevent premature crystallization in the funnel.
5. Crystallization Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.Slow cooling promotes the formation of larger, purer crystals.
6. Isolation & Drying Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.Washing with cold solvent removes any remaining soluble impurities on the crystal surface.

For highly stubborn impurities, column chromatography may be necessary. A silica gel column with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) can be effective.

Question 2: The yield of my recrystallized 2-Amino-N,2-dimethylpropanamide hydrochloride is very low. What are the potential causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can be attributed to several factors.

Potential Causes for Low Yield:

  • Suboptimal Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures.

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization can leave a substantial amount of product in the solution.

Strategies for Yield Improvement:

  • Solvent System Optimization: Experiment with mixed solvent systems. For example, dissolving the compound in a good solvent (like methanol) and then adding a poor solvent (like diethyl ether) until the solution becomes turbid, followed by gentle heating to redissolve and then slow cooling, can significantly improve crystal formation and yield.

  • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Seeding: If crystallization is slow to initiate, adding a seed crystal (a small, pure crystal of the desired compound) can induce crystallization.

  • Mother Liquor Analysis: After the first crop of crystals is collected, concentrate the mother liquor and cool it again to obtain a second crop. Check the purity of this second crop by HPLC, as it may be less pure than the first.

Question 3: How can I confirm the purity of my 2-Amino-N,2-dimethylpropanamide hydrochloride, and what level of purity is considered acceptable?

Answer:

Confirming the purity of your final product is a critical step. A combination of analytical techniques should be employed for a comprehensive assessment. For pharmaceutical applications, a purity of >99% is typically required.

Analytical Methods for Purity Assessment:

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) This is the primary method for quantifying the purity of the compound and detecting any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like formic acid or TFA) is commonly used[2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide structural confirmation of the desired compound and can detect impurities with different chemical structures. Integration of the peaks can give a semi-quantitative measure of purity.
Mass Spectrometry (MS) Confirms the molecular weight of the compound and can help in identifying the mass of any impurities.
Melting Point Analysis A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of your compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store 2-Amino-N,2-dimethylpropanamide hydrochloride to maintain its purity?

A1: 2-Amino-N,2-dimethylpropanamide hydrochloride should be stored in a tightly sealed container in a cool, dry place, away from light and moisture[4][5]. As a hydrochloride salt, it is susceptible to absorbing moisture from the atmosphere, which can affect its physical properties and potentially lead to degradation over time. Storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Q2: Can I use a different acid to form the salt of 2-Amino-N,2-dimethylpropanamide?

A2: Yes, other acids such as sulfuric acid, formic acid, or acetic acid can be used to form the corresponding salts[6]. However, the hydrochloride salt is common for pharmaceutical applications due to its generally good crystallinity and solubility. The choice of acid can influence the physical properties of the salt, such as its melting point, solubility, and stability.

Q3: What are the safety precautions I should take when handling 2-Amino-N,2-dimethylpropanamide hydrochloride?

A3: 2-Amino-N,2-dimethylpropanamide hydrochloride is classified as a skin and eye irritant and may cause respiratory irritation[7]. It is important to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of skin or eye contact, rinse immediately with plenty of water.

Q4: My synthesis results in the free base of 2-Amino-N,2-dimethylpropanamide. What is the best way to convert it to the hydrochloride salt?

A4: The conversion of the free base to the hydrochloride salt is a straightforward process.

cluster_1 Free Base to Hydrochloride Salt Conversion Free_Base Dissolve Free Base in an Anhydrous Solvent (e.g., Diethyl Ether, Dichloromethane) HCl_Addition Add HCl Solution (e.g., HCl in Diethyl Ether or Isopropanol) dropwise with stirring Free_Base->HCl_Addition Precipitation Precipitate Forms HCl_Addition->Precipitation Isolation Isolate by Filtration Precipitation->Isolation Drying Wash with Cold Solvent and Dry Under Vacuum Isolation->Drying Final_Product Pure Hydrochloride Salt Drying->Final_Product

Sources

Technical Support Center: A Guide to the Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride (CAS: 84827-06-5)[1]. This guide is designed for researchers, chemists, and drug development professionals. We provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis. The core difficulty in this synthesis arises from the sterically hindered α-quaternary carbon of the 2-aminoisobutyric acid (Aib) backbone, which can significantly impede the key amide bond formation step.

This document provides a robust two-step synthetic pathway, explains the rationale behind critical process parameters, and offers solutions to common experimental hurdles.

Section 1: Recommended Synthetic Pathway and Workflow

The most reliable and scalable approach to synthesizing 2-Amino-N,2-dimethylpropanamide hydrochloride involves a two-step process:

  • Amide Coupling: The carboxyl group of N-tert-butoxycarbonyl-2-aminoisobutyric acid (Boc-Aib-OH) is coupled with methylamine. The Boc protecting group is essential to prevent self-reaction of the amino acid.[2][3]

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions using hydrochloric acid, which concurrently forms the desired hydrochloride salt of the final product.[4][5]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation SM Boc-Aib-OH + Methylamine Coupling Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) in an Aprotic Solvent (e.g., DMF) SM->Coupling Reaction1 Stir at Room Temperature (Monitor by TLC/LC-MS) Coupling->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Isolate Crude Boc-2-amino-N,2-dimethylpropanamide Workup1->Intermediate Dissolve Dissolve Intermediate in Solvent (e.g., Dioxane/MeOH) Intermediate->Dissolve Deprotect Add HCl Solution (e.g., 4M HCl in Dioxane) Dissolve->Deprotect Reaction2 Stir at Room Temperature (Monitor for Completion) Deprotect->Reaction2 Isolation Precipitate/Crystallize Product (e.g., with MTBE) Reaction2->Isolation FinalProduct Filter & Dry Final Product: 2-Amino-N,2-dimethylpropanamide HCl Isolation->FinalProduct caption Figure 1. Experimental workflow for synthesis.

Caption: Figure 1. Experimental workflow for synthesis.

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints for monitoring reaction progress.

Protocol 2.1: Amide Coupling of N-Boc-2-aminoisobutyric acid with Methylamine

This step is the most challenging due to steric hindrance. The choice of a potent uronium-based coupling reagent like HATU is critical for achieving high conversion.[6][7]

Materials:

  • N-Boc-2-aminoisobutyric acid (Boc-Aib-OH)

  • Methylamine solution (e.g., 2.0 M in THF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-aminoisobutyric acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15-20 minutes at room temperature. This pre-activation step generates the highly reactive acyl-uronium species.

  • Amine Addition: Slowly add the methylamine solution (1.2 eq) to the reaction mixture while maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution (3 times), water, and brine. The aqueous washes remove unreacted methylamine, DIPEA salts, and water-soluble byproducts from HATU.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide intermediate. This intermediate is often a solid or viscous oil and can be carried forward without further purification if LC-MS analysis shows high purity.

Protocol 2.2: Boc Deprotection and Hydrochloride Salt Formation

This step uses a strong acid to cleave the tert-butoxycarbonyl (Boc) protecting group.[] The use of HCl in a suitable solvent allows for simultaneous deprotection and formation of the final hydrochloride salt.[5][9]

Materials:

  • Crude Boc-2-amino-N,2-dimethylpropanamide (from Protocol 2.1)

  • 4.0 M HCl in 1,4-Dioxane (or another suitable solvent like Methanol or Ethyl Acetate)

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

  • Anhydrous 1,4-Dioxane or Methanol

Procedure:

  • Dissolution: Dissolve the crude Boc-protected amide (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.

  • Acidification: Cool the solution in an ice bath and add 4.0 M HCl in dioxane (3-5 eq) dropwise. Gas evolution (CO₂) and formation of a precipitate may be observed.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation: Once the reaction is complete, add an anti-solvent such as MTBE or diethyl ether to precipitate the product fully.

  • Purification: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold MTBE to remove any non-polar impurities.

  • Drying: Dry the white solid product under vacuum to obtain pure 2-Amino-N,2-dimethylpropanamide hydrochloride.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Category 1: Amide Coupling Step

Q1: My coupling reaction is slow, stalls, or results in a low yield. What's wrong?

A1: This is the most common issue due to the sterically hindered nature of Boc-Aib-OH.

  • Cause 1: Inadequate Coupling Reagent. Standard coupling reagents like EDC or DCC are often inefficient for this substrate.[10]

    • Solution: Use a more powerful uronium or phosphonium salt reagent such as HATU, HBTU, or PyBOP. These reagents create a more reactive activated ester, overcoming the steric barrier. For extremely difficult cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH or BTFFH can be highly effective.[7]

  • Cause 2: Reagent Quality. Moisture can hydrolyze the coupling reagent and the activated intermediate. The methylamine solution can degrade over time.

    • Solution: Use anhydrous solvents and fresh, high-quality reagents. Ensure the methylamine solution's concentration is verified.

  • Cause 3: Incorrect Stoichiometry or Base. An insufficient amount of base (DIPEA) can lead to the protonation of methylamine, rendering it non-nucleophilic.

    • Solution: Use at least 2.0 equivalents of a non-nucleophilic base like DIPEA. One equivalent neutralizes the HCl generated from the coupling reagent, and the other ensures the amine remains deprotonated.

Q2: My final product from the coupling step is contaminated with byproducts. How can I avoid this?

A2: Byproducts typically originate from the coupling reagent.

  • Cause: Reagents like HATU and HBTU release HOBt/HOAt, and carbodiimides can form isourea byproducts.

    • Solution: A thorough aqueous work-up is crucial. Washing with a mild base like NaHCO₃ removes acidic byproducts (HOBt). If isourea byproducts from carbodiimides are an issue and are difficult to remove, switching to a uronium-based reagent is recommended as their byproducts are generally water-soluble.

Category 2: Deprotection & Salt Formation

Q3: The Boc deprotection is incomplete after the standard reaction time. How can I fix this?

A3: Incomplete deprotection means the Boc group is not being efficiently cleaved.

  • Cause 1: Insufficient Acid. The reaction requires a stoichiometric amount of acid to protonate the carbamate and catalytic acid to facilitate cleavage. An excess is typically needed to drive the reaction.

    • Solution: Increase the equivalents of HCl added (from 3 eq up to 5-10 eq) or increase the reaction time. Gentle warming (to 40-50 °C) can also accelerate the reaction, but should be monitored to prevent potential side reactions.[11]

  • Cause 2: Inappropriate Solvent. The polarity of the solvent can influence the stability of the cationic intermediates.

    • Solution: While dioxane is common, switching to HCl in methanol or a combination of dichloromethane and trifluoroacetic acid (TFA) can be effective alternatives.[5][12]

Q4: I am seeing potential degradation of my product during the deprotection step.

A4: While the target amide is relatively stable, prolonged exposure to harsh acidic conditions could potentially hydrolyze the amide bond, although this is rare under standard Boc deprotection conditions.[13]

  • Cause: Excessively high temperatures or prolonged reaction times with very concentrated acid.

    • Solution: Perform the reaction at room temperature or below and monitor carefully by LC-MS. Once the starting material is consumed, proceed immediately to the isolation step. Using a milder deprotection system, such as HCl in ethyl acetate, can also be beneficial.

Category 3: Purification and Isolation

Q5: My final hydrochloride salt won't crystallize or precipitates as an oil.

A5: Oiling out is a common problem during the precipitation of polar, salt-like compounds.

  • Cause 1: Residual Solvent. The presence of highly polar solvents like DMF or methanol from the previous step can keep the product solubilized even after adding an anti-solvent.

    • Solution: Ensure the crude intermediate is thoroughly dried and free of residual DMF. When using HCl in methanol, co-evaporate with a higher boiling, non-polar solvent like toluene to azeotropically remove the methanol before precipitation.

  • Cause 2: Incorrect Anti-Solvent. The chosen anti-solvent may not be sufficiently non-polar to induce precipitation.

    • Solution: MTBE and diethyl ether are excellent choices. Heptane or hexane can be added to the ether slurry to further decrease polarity and enhance precipitation.

  • Cause 3: Impurities. Impurities can inhibit crystal lattice formation.

    • Solution: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If impurities are the issue, the crude salt may need to be dissolved in a minimal amount of a polar solvent (like isopropanol) and recrystallized by the slow addition of an anti-solvent.

Section 4: Summary of Key Process Parameters

Parameter Step 1: Amide Coupling Step 2: Boc Deprotection
Key Reagents Boc-Aib-OH, Methylamine, HATU, DIPEABoc-protected intermediate, 4M HCl in Dioxane
Molar Ratio (vs. Substrate) Amine: 1.2 eq, HATU: 1.1 eq, DIPEA: 2.5 eqHCl: 3-5 eq
Solvent Anhydrous DMFAnhydrous Dioxane, Methanol, or EtOAc
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 12 - 24 hours2 - 4 hours
Expected Yield >90% (Crude)>85% (Isolated)

References

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride. Google Patents.
  • CN103086913A - Method for preparing 2-aminobutanamide hydrochloride. Google Patents.
  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Google Patents.
  • Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing. Available at: [Link]

  • PubChem Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. CSBio. Available at: [Link]

  • Leatherbarrow, R. J., et al. (2006). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available at: [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Heliyon. (2020). Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Hansen, F. G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

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Technical Support Center: Protocol Optimization for Experiments with 2-Amino-N,2-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-N,2-dimethylpropanamide hydrochloride (CAS RN: 84827-06-5), also known as N1,2-Dimethylalaninamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions to ensure the success of your experiments involving this versatile chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of 2-Amino-N,2-dimethylpropanamide hydrochloride in a laboratory setting.

1. What are the key chemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride?

2-Amino-N,2-dimethylpropanamide hydrochloride is the hydrochloride salt of 2-Amino-N,2-dimethylpropanamide. The salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for many experimental applications.[1] It is an aliphatic amide that can serve as a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Amino-N,2-dimethylpropanamide hydrochloride

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂OPubChem[2][3]
Molecular Weight 152.62 g/mol PubChem[2]
CAS Number 84827-06-5PubChem[2]
Appearance Solid (form may vary)General knowledge
Solubility Soluble in water.[4]CAMEO Chemicals[4]

2. How should I properly store and handle 2-Amino-N,2-dimethylpropanamide hydrochloride?

For optimal stability, 2-Amino-N,2-dimethylpropanamide hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[5] Recommended storage temperature is at room temperature.[6] Avoid exposure to moisture, as the compound may be hygroscopic.[4]

When handling, it is crucial to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[9][10]

3. What are the primary applications of 2-Amino-N,2-dimethylpropanamide hydrochloride in research?

Due to its chemical structure, this compound is primarily utilized as an intermediate or building block in the synthesis of more complex molecules.[1] Its functional groups (amine and amide) allow for a variety of chemical transformations, making it a valuable component in the development of novel compounds in pharmaceutical and agrochemical research.[1]

4. What are the known safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-N,2-dimethylpropanamide hydrochloride is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, it is imperative to avoid contact with skin and eyes and to prevent inhalation.[7]

Part 2: Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with 2-Amino-N,2-dimethylpropanamide hydrochloride.

Issue 1: Inconsistent or Poor Yields in Synthesis Reactions
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or moderately increasing the temperature.Amide bond formation or other nucleophilic substitution reactions can be slow. Ensuring the reaction has gone to completion is critical for consistent yields.[1]
Side Reactions Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Purify all starting materials and solvents to remove impurities that could lead to unwanted side products.The primary amine group can be susceptible to oxidation or other side reactions. Impurities in reagents or solvents can act as catalysts for undesired chemical pathways.
Degradation of the Compound Avoid excessively high temperatures or extreme pH conditions during the reaction and work-up, as this can lead to hydrolysis of the amide bond or other degradation pathways.[1]Amides can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.
Issue 2: Solubility Problems and Precipitation
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice While the hydrochloride salt is generally water-soluble, its solubility in organic solvents may be limited.[1] If working in an organic medium, consider using a polar aprotic solvent. A solvent screen with small-scale experiments can identify the optimal solvent or solvent mixture."Like dissolves like." The polarity of the solvent system must be compatible with the polarity of the solute to achieve good solubility.
Precipitation During Reaction If the product of the reaction is less soluble than the starting material, it may precipitate out of solution. This can sometimes be beneficial for purification. If it hinders the reaction, a different solvent system with better solvating power for all components should be considered.Changes in the chemical structure during a reaction alter the compound's physical properties, including its solubility in a given solvent.
pH Effects on Solubility The solubility of this compound can be pH-dependent due to the presence of the primary amine. In basic conditions, the free base form will be generated, which may have different solubility characteristics than the hydrochloride salt. Adjusting the pH of the solution may be necessary to maintain solubility.The protonation state of the amine group affects the overall charge and polarity of the molecule, which in turn influences its interaction with solvent molecules.
Issue 3: High Background or Non-Specific Effects in Biological Assays

While primarily a synthetic intermediate, if this compound or its derivatives are used in biological assays, the following troubleshooting tips can be helpful.

Potential Cause Troubleshooting Step Scientific Rationale
Non-Specific Binding Include proper controls in your assay, such as vehicle controls and controls with a structurally similar but inactive compound. Consider adding a blocking agent to your assay buffer to reduce non-specific interactions.[11]It is important to distinguish between the desired biological effect and non-specific interactions with assay components. Blocking agents occupy potential non-specific binding sites.
Compound Aggregation Use a fresh, high-purity TMB substrate solution for colorimetric assays.[11] While not directly related to the compound itself, this is a common source of high background. For the test compound, ensure it is fully dissolved and consider including a small amount of a non-ionic detergent (e.g., Tween-20) in the buffer to prevent aggregation.Aggregates of small molecules can lead to artifacts and non-specific effects in biological assays.

Part 3: Experimental Protocols

The following are generalized protocols that should be adapted to your specific experimental needs.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Materials:

  • 2-Amino-N,2-dimethylpropanamide hydrochloride (MW: 152.62 g/mol )

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Calibrated analytical balance

  • Appropriate volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass of the compound. For 10 mL of a 100 mM solution:

    • Mass (g) = 0.1 mol/L * 0.010 L * 152.62 g/mol = 0.1526 g

  • Accurately weigh the calculated mass of 2-Amino-N,2-dimethylpropanamide hydrochloride and transfer it to the volumetric flask.

  • Add approximately 70-80% of the final volume of high-purity water to the flask.

  • Place the magnetic stir bar in the flask and stir the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Once dissolved, add high-purity water to the final volume mark on the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Store the stock solution at the recommended temperature. For short-term storage, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but a stability test is recommended.

Workflow for Use as a Synthetic Intermediate

The following diagram illustrates a general workflow for utilizing 2-Amino-N,2-dimethylpropanamide hydrochloride in a synthetic reaction, such as an acylation to form a new amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagent_prep Prepare 2-Amino-N,2-dimethyl- propanamide hydrochloride solution reaction_setup Combine reagent and base in an appropriate solvent reagent_prep->reaction_setup base_prep Prepare base solution (e.g., triethylamine) base_prep->reaction_setup acyl_prep Prepare acylating agent solution (e.g., acyl chloride) addition Add acylating agent dropwise at controlled temperature acyl_prep->addition reaction_setup->addition monitoring Monitor reaction progress (TLC, LC-MS) addition->monitoring quench Quench reaction monitoring->quench extract Extract product into organic solvent quench->extract wash Wash organic layer extract->wash dry_conc Dry and concentrate wash->dry_conc purify Purify product (e.g., chromatography, crystallization) dry_conc->purify characterization Characterize final product (NMR, MS, etc.) purify->characterization

Caption: General workflow for a synthetic transformation using 2-Amino-N,2-dimethylpropanamide hydrochloride.

Part 4: References

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-amino-2-ethylpropanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]

Sources

Purification of crude 2-Amino-N,2-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the common challenges associated with the purification of the synthetic intermediate, 2-Amino-N,2-dimethylpropanamide hydrochloride.

Introduction

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying key synthetic intermediates. The purity of 2-Amino-N,2-dimethylpropanamide hydrochloride is paramount for the success of subsequent synthetic steps and the integrity of the final product. This technical support guide is structured to provide direct, actionable solutions to common problems encountered during its purification. We will explore troubleshooting scenarios and answer frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Logical Workflow for Purification

Before addressing specific issues, it's crucial to have a structured approach to purification. The following workflow outlines the logical steps from receiving the crude material to obtaining a pure, verified product.

Purification_Workflow crude Crude 2-Amino-N,2-dimethylpropanamide Hydrochloride analysis1 Initial Purity Assessment (e.g., HPLC, TLC, NMR) crude->analysis1 decision Is Purity Acceptable? analysis1->decision purification Select Purification Method decision->purification No final_product Pure Product decision->final_product Yes recryst Recrystallization purification->recryst chrom Column Chromatography purification->chrom extract Acid-Base Extraction purification->extract analysis2 Post-Purification Analysis (HPLC, Melting Point) recryst->analysis2 chrom->analysis2 extract->analysis2 decision2 Is Purity >98%? analysis2->decision2 decision2->final_product Yes reprocess Re-Purify or Re-Synthesize decision2->reprocess No

Caption: General Purification and Verification Workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: My crude product is significantly colored (e.g., yellow, tan, or brown).

  • Probable Cause: The color often originates from high molecular weight, conjugated organic impurities or degradation by-products formed during the synthesis. These are typically present in small quantities but are highly chromophoric.

  • Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can effectively adsorb these colored impurities. This is best performed during recrystallization.

    Step-by-Step Protocol: Decolorization with Activated Charcoal

    • In a flask, dissolve the crude 2-Amino-N,2-dimethylpropanamide hydrochloride in the minimum amount of a suitable hot recrystallization solvent (e.g., isopropanol).

    • Once fully dissolved, add a small amount of activated charcoal (approximately 1-2% of the solute's weight).

    • Swirl the hot mixture for 2-5 minutes. Avoid boiling, as this can cause bumping.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified product.[1]

    • Caution: Using too much charcoal can lead to a significant loss of the desired product due to co-adsorption.[1]

Problem 2: The compound "oils out" as a liquid instead of forming solid crystals during recrystallization.

  • Probable Cause: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of the impure mixture). It is often caused by using a solvent with too high a boiling point, excessively rapid cooling, or a highly supersaturated solution.[1]

  • Solution: Adjust Solvent and Cooling Rate.

    • Re-dissolve: If an oil has formed, reheat the solution until the oil fully redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

    • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.

    • Seed Crystal: If available, adding a tiny crystal of pure product (a seed crystal) can initiate crystallization.

Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly to Room Temp add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals ice_bath Move to Ice Bath to Maximize Yield check_crystals->ice_bath Yes scratch Scratch Inner Surface of Flask check_crystals->scratch No success Crystals Obtained ice_bath->success scratch->check_crystals seed Add a Seed Crystal scratch->seed If available seed->check_crystals

Caption: Troubleshooting the "Oiling Out" Phenomenon.

Problem 3: Purity, as determined by HPLC, does not improve significantly after recrystallization.

  • Probable Cause: The primary impurity has solubility characteristics very similar to the desired product in the chosen solvent system, making separation by recrystallization ineffective.

  • Solution: Orthogonal Purification Method - Column Chromatography. If recrystallization fails, chromatography is the next logical step. Since the compound is a hydrochloride salt (polar and ionic), Reverse-Phase or Ion-Exchange chromatography is often more suitable than standard silica gel chromatography.

    General Approach for Chromatographic Purification:

    • Method Selection: For amine hydrochlorides, reverse-phase flash chromatography is a powerful option. The ionic nature of the compound can be managed by adjusting the mobile phase pH.[2]

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water. To improve peak shape and retention of the amine, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to both solvents.

    • Stationary Phase: A C18-functionalized silica gel is the standard stationary phase for reverse-phase chromatography.

    • Execution: Dissolve the crude material in a minimal amount of the mobile phase, load it onto the column, and elute with an increasing gradient of the organic solvent. Collect fractions and analyze them by TLC or HPLC to identify the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 2-Amino-N,2-dimethylpropanamide hydrochloride?

An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. As a polar hydrochloride salt, polar solvents are the best starting point. Isopropanol and ethanol are often excellent choices.[3] Avoid highly nonpolar solvents like hexane, in which the salt will likely be insoluble at all temperatures. A mixed solvent system, such as isopropanol with a small amount of diethyl ether (an anti-solvent) added after dissolution, can also be effective for inducing precipitation.[3]

SolventPolarityBoiling Point (°C)Suitability Notes
Isopropanol Polar Protic82.6Good starting point. Often provides a significant solubility difference between hot and cold.
Ethanol Polar Protic78.4Similar to isopropanol; may be slightly too good a solvent, potentially reducing yield.[3][4]
Methanol Polar Protic64.7Often dissolves the salt too well even when cold, leading to poor recovery.
Water Very Polar100.0High solubility.[5] Difficult to remove and may not be suitable unless an organic anti-solvent is used.
Ethyl Acetate Polar Aprotic77.1Can be used as a wash or as an anti-solvent with a more polar solvent like isopropanol.
Diethyl Ether Nonpolar34.6Insoluble. Excellent as an anti-solvent to precipitate the product from a more polar solution.

Q2: How can I definitively assess the purity of my final product?

Multiple analytical techniques should be used for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis. It can separate the main compound from even closely related impurities and provide a purity percentage based on peak area.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired compound and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the mass identification of a mass spectrometer, helping to identify the molecular weights of any impurities present.

Q3: What are the primary safety concerns when handling 2-Amino-N,2-dimethylpropanamide hydrochloride?

Based on GHS classifications, this compound should be handled with care. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Handle the solid powder in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhaling dust.[8][9]

  • Spills: In case of a spill, dampen the solid material with water to prevent dust from becoming airborne and collect it into a suitable container for disposal.[5]

Q4: My crude material is a precursor from a U-47700 synthesis. Are there specific impurities I should be aware of?

Yes. If this compound is an intermediate from the synthesis of the potent synthetic opioid U-47700, it may contain unreacted starting materials or by-products from that specific chemical pathway.[10] It is crucial to use robust analytical methods like LC-MS to screen for any residual U-47700 or other related, potentially hazardous compounds. The purification process must be validated to ensure these are effectively removed to a non-detectable level. The Drug Enforcement Administration (DEA) has classified U-47700 as a Schedule I substance, making its handling and detection a serious safety and regulatory concern.[11]

References

  • Process for the purification of amines. (US3337630A)
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Preparation method of L-2-aminobutanamide hydrochloride. (CN102584622A)
  • Amino acid analysis. US Pharmacopeia (USP). [Link]

  • How to purify Amine? Grad student asked me. (2022). YouTube. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (CN101492387B)
  • 2-amino-N,2-dimethylpropanamide hydrochloride. PubChem, National Institutes of Health. [Link]

  • Process for the purification of amino acids. (US3459650A)
  • U-47700: An Emerging Threat. (2017). Cureus, National Library of Medicine. [Link]

  • U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. (2020). MDPI. [Link]

  • A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. PubMed. [Link]

  • Method for preparing 2-amino-dimethyl acetamide hydrochloride. (CN102351733A)
  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • U-47700. Wikipedia. [Link]

  • Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (CN103408432A)
  • Method for crystallization of amino acids. (US5118815A)
  • DEA Schedules Deadly Synthetic Drug U-47700. (2016). Drug Enforcement Administration. [Link]

  • Synthetic Opioids. Get Smart About Drugs, Drug Enforcement Administration. [Link]

  • Impurity profile of amino acids? (2005). ResearchGate. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. [Link]

Sources

Technical Support Center: Recrystallization of 2-Amino-N,2-dimethylpropanamide Hydrochloride

[1]

Ticket ID: REC-AIB-001 Subject: Purification Protocol & Troubleshooting for H-Aib-NHMe·HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

2-Amino-N,2-dimethylpropanamide hydrochloride (also known as H-Aib-NHMe[1]·HCl ) is a gem-dimethyl substituted amino acid derivative commonly used in peptidomimetic synthesis to induce helical structures via the Thorpe-Ingold effect.

Due to the steric bulk of the gem-dimethyl group and the ionic nature of the hydrochloride salt, this compound presents unique purification challenges, specifically hygroscopicity and a tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize.[1] This guide provides a robust, self-validating protocol to overcome these issues.

Module 1: Solvent Selection & Solubility Profile

The choice of solvent is critical. The hydrochloride salt is highly polar, requiring a "high-dielectric dissolution / low-dielectric precipitation" strategy.[1]

Solubility Data Table
Solvent SystemRoleSolubility StatusApplication Notes
Methanol (MeOH) SolventHigh Primary dissolution solvent.[1] Excellent for breaking ionic lattice.
Ethanol (EtOH) SolventModerate Good alternative to MeOH if slower crystallization kinetics are required.
Diethyl Ether (Et₂O) Anti-SolventInsoluble Classic anti-solvent.[1] Warning: Highly flammable/peroxide former.
Ethyl Acetate (EtOAc) Anti-SolventInsoluble Safer industrial alternative to ether. Promotes slower crystal growth.
Acetone Anti-SolventLow Caution: Avoid if any free amine is present to prevent Schiff base formation (less risk with pure HCl salt).
Water SolventVery High Not recommended for recrystallization due to difficulty in removal (hygroscopicity).

Module 2: Standard Operating Procedure (SOP)

Protocol A: Displacement Crystallization (Solvent/Anti-Solvent)

This method relies on reducing the solubility of the salt by adding a non-polar solvent.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid in a minimal amount of dry Methanol (approx. 3-5 mL per gram).

    • Heat gently to 40°C. If undissolved solids remain (inorganic salts like NaCl), perform a hot filtration through a sintered glass funnel.[1]

  • Nucleation Setup:

    • Allow the filtrate to cool to room temperature.

    • Add Diethyl Ether (or Ethyl Acetate) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Crystal Growth:

    • Add a few drops of Methanol to just clear the turbidity.

    • Cover the flask (parafilm with pinholes) and place it in a fridge (4°C) for 12-24 hours.

  • Isolation:

    • Filter the white crystalline solid under nitrogen or argon (to prevent moisture absorption).

    • Wash with cold Ether/EtOAc (1:1 mixture).

    • Crucial: Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.

Visualization: Recrystallization Workflow

RecrystallizationFlowStartCrude H-Aib-NHMe·HClDissolveDissolve in min. MeOH (40°C)Start->DissolveFilterHot Filtration(Remove NaCl/Inorganics)Dissolve->FilterUndissolved solids?TurbidityAdd Anti-Solvent (Et2O/EtOAc)until TurbidDissolve->TurbidityClear solutionFilter->TurbidityClearAdd drops of MeOHto clear solutionTurbidity->ClearCoolCool to 4°C (12-24h)Clear->CoolIsolateFilter & Vacuum Dry(Hygroscopic!)Cool->Isolate

Figure 1: Logical flow for the purification of amino acid amide salts via solvent/anti-solvent displacement.

Module 3: Troubleshooting & Diagnostics

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the anti-solvent is added too quickly or the concentration is too high, pushing the system into a metastable region where an amorphous oil forms before the crystal lattice can organize.

Corrective Actions:

  • Re-dissolve: Add just enough Methanol to dissolve the oil.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Vapor Diffusion: Instead of adding the anti-solvent, place the Methanol solution in a small open vial. Place this vial inside a larger jar containing Diethyl Ether. Seal the outer jar. The ether vapors will slowly diffuse into the methanol, causing slow, controlled crystallization.[1]

Issue 2: "The crystals turn into a goo upon filtration."

Diagnosis: Hygroscopicity. The HCl salt is absorbing atmospheric water immediately.

Corrective Actions:

  • Schlenk Line: Perform filtration under an inert atmosphere (Nitrogen/Argon).

  • Rapid Transfer: Move the filter cake immediately to a vacuum desiccator.

  • Drying Agent: Ensure your desiccator contains fresh Phosphorus Pentoxide (P₂O₅).

Visualization: Troubleshooting Logic Tree

TroubleshootingProblemProblem DetectedOilingOiling OutProblem->OilingStickySticky/Gooey SolidProblem->StickyColorYellow/Brown ColorProblem->ColorAction_Oil1Use Vapor Diffusion(Slower saturation)Oiling->Action_Oil1Action_Oil2Scratch Glass/SeedOiling->Action_Oil2Action_StickyFilter under N2Use P2O5 DesiccantSticky->Action_StickyAction_ColorActivated CharcoalTreatment (Hot MeOH)Color->Action_Color

Figure 2: Decision tree for resolving common physical state anomalies during purification.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone as an anti-solvent? A: While acetone is a common anti-solvent, use it with caution.[1] If your crude material contains any free amine (unprotonated), it can react with acetone to form a Schiff base (imine) impurity.[1] Since you are working with the HCl salt, this risk is minimized, but Ethyl Acetate is chemically inert and safer.[1]

Q: My yield is low (<50%). Where is the product? A: It is likely in the mother liquor.

  • Evaporate the mother liquor to dryness.

  • Recrystallize this "second crop" using a smaller volume of solvent.

  • Note: The second crop is usually less pure than the first.

Q: How do I verify the salt formation is complete? A: Perform a Silver Nitrate (



1

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for amine salt crystallization).

  • CN103086913A.Method for preparing 2-aminobutanamide hydrochloride. Google Patents.
  • CN102351733A.Method for preparing 2-amino-dimethyl acetamide hydrochloride. Google Patents.
  • PubChem. alpha-(Methylamino)isobutyric acid | C5H11NO2.[1][2] National Library of Medicine. Available at: [Link] (Physicochemical properties of the parent structure).

Technical Support Center: 2-Amino-N,2-dimethylpropanamide Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-N,2-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when working with this compound in solution. Here, we provide in-depth scientific explanations, practical troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

2-Amino-N,2-dimethylpropanamide hydrochloride is a small molecule containing a tertiary amide and a primary amine hydrochloride salt. While the hydrochloride salt form generally enhances solubility and stability compared to the free base, the amide linkage is susceptible to hydrolysis, particularly in aqueous solutions.[1] This degradation can be influenced by several factors including pH, temperature, and the presence of catalysts, leading to the formation of impurities that can compromise experimental results and the therapeutic efficacy of drug candidates.[2][3] Understanding the underlying chemical principles of its degradation is paramount to developing robust formulations and obtaining reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-N,2-dimethylpropanamide hydrochloride shows a decrease in purity over a short period. What is the likely cause?

A1: The most probable cause of decreased purity in a solution of 2-Amino-N,2-dimethylpropanamide hydrochloride is the hydrolysis of the amide bond.[1] This reaction breaks the amide linkage, yielding 2-amino-2-methylpropanoic acid and methylamine. The rate of this hydrolysis is significantly influenced by the pH of the solution.[3]

Q2: How does pH affect the stability of the compound in solution?

A2: The stability of 2-Amino-N,2-dimethylpropanamide hydrochloride is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[1]

  • Acidic conditions (pH < 4): The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

  • Basic conditions (pH > 8): Hydroxide ions can directly act as a nucleophile, attacking the carbonyl carbon.[4]

  • Neutral to slightly acidic pH (pH 4-7): The compound generally exhibits its maximum stability in this range.

Q3: What are the expected degradation products I should be looking for?

A3: The primary degradation products from hydrolysis are 2-amino-2-methylpropanoic acid and methylamine.[5] Under oxidative stress, other degradation products could potentially form, although hydrolysis is the main concern for this molecule.

Q4: Can I heat my solution to aid dissolution?

A4: While gentle warming may be acceptable for a short duration, prolonged exposure to elevated temperatures will accelerate the rate of hydrolysis and should be avoided.[2] It is recommended to dissolve the compound at room temperature. If heating is necessary, it should be done cautiously and for the shortest time possible.

Q5: What is the recommended solvent for preparing a stock solution?

A5: For short-term storage, a high-quality, anhydrous organic solvent such as DMSO or ethanol can be used to prepare a concentrated stock solution.[6] For aqueous experimental buffers, it is crucial to use a buffer system that maintains a pH between 4 and 7.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer
  • Symptom: HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks corresponding to degradation products within hours or a few days.

  • Root Cause Analysis:

    • pH of the Buffer: The pH of your aqueous buffer is likely outside the optimal stability range (pH 4-7).

    • Buffer Capacity: The buffering capacity may be insufficient to maintain the desired pH, especially if other components in the solution are acidic or basic.

    • Temperature: The solution may be stored at an inappropriate temperature.

  • Corrective Actions:

    • Verify and Adjust pH: Immediately measure the pH of your buffer. If it is outside the 4-7 range, prepare a fresh buffer with the correct pH.

    • Select an Appropriate Buffer: Use a buffer system with a pKa close to the desired pH to ensure adequate buffering capacity. Phosphate or citrate buffers are common choices.[2]

    • Control Storage Temperature: Store the solution at refrigerated temperatures (2-8 °C) to slow down the degradation kinetics. For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C.

Issue 2: Precipitation of the Compound from Solution
  • Symptom: The solution becomes cloudy, or solid particles are visible.

  • Root Cause Analysis:

    • Solubility Limit Exceeded: The concentration of the compound may be higher than its solubility in the chosen solvent or buffer.

    • pH Shift: A change in pH can affect the ionization state of the primary amine and the carboxylic acid degradation product, potentially leading to precipitation.

    • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of the compound.

  • Corrective Actions:

    • Prepare a More Dilute Solution: If possible, work with a lower concentration of the compound.

    • Modify the Solvent System: For stock solutions, ensure you are using a suitable organic solvent like DMSO. When diluting into an aqueous buffer, add the stock solution to the buffer dropwise while stirring to avoid localized high concentrations.[6]

    • Optimize Buffer Composition: If high salt concentrations are suspected to be the issue, try to reduce the salt concentration if your experimental design allows.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution

This protocol describes the preparation of a 10 mM aqueous solution of 2-Amino-N,2-dimethylpropanamide hydrochloride with enhanced stability.

Materials:

  • 2-Amino-N,2-dimethylpropanamide hydrochloride (MW: 152.63 g/mol )

  • Citrate-phosphate buffer (McIlvaine buffer), pH 5.0

  • High-purity water

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate-phosphate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate to achieve a final pH of 5.0.

  • Weighing the Compound: Accurately weigh 15.26 mg of 2-Amino-N,2-dimethylpropanamide hydrochloride.

  • Dissolution: Add the weighed compound to a 10 mL volumetric flask. Add approximately 8 mL of the pH 5.0 citrate-phosphate buffer.

  • Mixing: Gently swirl the flask until the compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Final Volume Adjustment: Bring the solution to the final volume of 10 mL with the pH 5.0 buffer.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the solution at 2-8 °C for short-term use (up to one week) or in aliquots at -20 °C for long-term storage.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally degrade the compound under various stress conditions. The resulting solutions can be analyzed (e.g., by HPLC-MS) to identify degradation products and validate the stability-indicating nature of an analytical method.[7][8]

Materials:

  • 1 mg/mL solution of 2-Amino-N,2-dimethylpropanamide hydrochloride in high-purity water

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • Oven

Procedure:

  • Prepare Samples: For each condition, take a 1 mL aliquot of the 1 mg/mL stock solution.

  • Acid Hydrolysis: Add 1 mL of 1 N HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solution at 60 °C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light at 254 nm and 365 nm for 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a control sample stored at 2-8 °C, by a suitable analytical method like HPLC-UV or LC-MS.

Data Presentation

Table 1: Hypothetical Stability of 2-Amino-N,2-dimethylpropanamide hydrochloride in different buffer systems at 25 °C over 7 days.

Buffer SystempHInitial Purity (%)Purity after 7 days (%)Major Degradation Product
0.1 M HCl1.099.875.22-amino-2-methylpropanoic acid
0.1 M Glycine-HCl3.099.995.12-amino-2-methylpropanoic acid
0.1 M Citrate-Phosphate5.099.999.5Not Detected
0.1 M Phosphate7.099.898.9Not Detected
0.1 M Tris-HCl8.599.990.32-amino-2-methylpropanoic acid
0.1 M NaOH13.099.865.82-amino-2-methylpropanoic acid

Visualizations

Degradation Pathway

G cluster_main Primary Degradation Pathway: Hydrolysis Compound 2-Amino-N,2-dimethylpropanamide hydrochloride Degradation_Product_1 2-amino-2-methylpropanoic acid Compound->Degradation_Product_1 H₂O (Acid or Base Catalyzed) Degradation_Product_2 Methylamine Compound->Degradation_Product_2 H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Troubleshooting Workflow

G cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (Degradation/Precipitation) Check_pH Measure pH of Solution Start->Check_pH pH_Optimal Is pH between 4 and 7? Check_pH->pH_Optimal Adjust_pH Prepare Fresh Buffer in Optimal pH Range pH_Optimal->Adjust_pH No Check_Temp Check Storage Temperature pH_Optimal->Check_Temp Yes Adjust_pH->Check_Temp Temp_Optimal Is it stored at 2-8°C or frozen? Check_Temp->Temp_Optimal Adjust_Temp Store at Recommended Temperature Temp_Optimal->Adjust_Temp No Check_Conc Review Concentration Temp_Optimal->Check_Conc Yes Adjust_Temp->Check_Conc Conc_Optimal Is concentration below solubility limit? Check_Conc->Conc_Optimal Adjust_Conc Use Lower Concentration or Co-solvent Conc_Optimal->Adjust_Conc No End Stable Solution Achieved Conc_Optimal->End Yes Adjust_Conc->End

Caption: A logical workflow for troubleshooting stability issues.

References

  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. Available at: [Link]

  • Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. PubMed. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. MDPI. Available at: [Link]

  • Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available at: [Link]

  • Chemistry of Amides. LibreTexts. Available at: [Link]

  • Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Semantic Scholar. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. MDPI. Available at: [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. PubMed. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Available at: [Link]

  • Development and validation of a Stability-Indicating RP-HPLC method for the determination of xipamide in pure and dosage forms. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. Yumpu. Available at: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. National Center for Biotechnology Information. Available at: [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Center for Biotechnology Information. Available at: [Link]

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Troubleshooting 2-Amino-N,2-dimethylpropanamide hydrochloride analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the analysis of 2-Amino-N,2-dimethylpropanamide hydrochloride (also known as H-Aib-NHMe·HCl ). It is designed for analytical chemists and pharmaceutical researchers encountering specific challenges with this small, polar, and aliphatic molecule.

Compound Profile:

  • CAS: 84827-06-5[1][2]

  • Synonyms: H-Aib-NHMe·HCl,

    
    -Aminoisobutyric acid methylamide hydrochloride.
    
  • Chemical Class: Aliphatic amino acid amide / Peptide building block.

  • Key Properties: Highly polar, basic (amine), weak UV chromophore, hygroscopic salt.

Method Development & Selection Strategy

Q: I cannot retain the compound on my standard C18 column. It elutes in the void volume. What should I do?

Senior Scientist Insight: This is the most common failure mode. 2-Amino-N,2-dimethylpropanamide is a small, hydrophilic cation at typical HPLC pH (2–4). Standard C18 phases rely on hydrophobic interaction, which is insufficient for this molecule. You are essentially trying to "stick" a polar salt onto a grease ball—it won't hold.

The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or an Aqueous-Stable C18 (AQ-C18) column.

Recommended Column Chemistries
Column TypeMechanismSuitabilityRecommended Phase
HILIC (Zwitterionic) Partitioning into water layer on surface + Ionic interactionHigh ZIC-HILIC, Amide-HILIC
AQ-C18 Hydrophobic interaction with polar end-capping to prevent dewettingMedium T3, Polar-Embedded C18
Standard C18 Pure hydrophobic interactionLow Not recommended without Ion-Pairing
Decision Logic for Method Selection

The following workflow illustrates the decision process based on your available instrumentation and detection limits.

MethodSelection Start Start: Method Development CheckUV Is UV Detection Mandatory? Start->CheckUV UV_Yes Yes (UV Only) CheckUV->UV_Yes Legacy QC UV_No No (MS/CAD available) CheckUV->UV_No R&D / Impurity ID Chromophore Weak Chromophore Issue (No aromatic rings) UV_Yes->Chromophore LowUV Low UV (200-210 nm) Requires Phosphate Buffer Chromophore->LowUV Quick/Simple Deriv Derivatization (OPA/FMOC) High Sensitivity Chromophore->Deriv Trace Analysis HILIC_MS HILIC-MS/CAD (Ammonium Formate/Acetate) UV_No->HILIC_MS

Figure 1: Method selection logic tree based on detection requirements.

Troubleshooting Chromatographic Issues

Q: My peak shape is tailing significantly (As > 1.5). How do I fix this?

Root Cause Analysis: The free amine group on the H-Aib-NHMe molecule interacts with residual silanols (Si-OH) on the silica support of your column. At acidic pH, the amine is protonated (


) and the silanols may be ionized (

), creating a strong ion-exchange interaction that drags the peak tail.

Protocol: The "Silanol Shield" Strategy

  • Buffer Choice: Use a buffer with high ionic strength or competing ions.

    • UV Methods: 20–50 mM Phosphate buffer (pH 2.5). Phosphate masks silanols effectively.

    • MS Methods: 10–20 mM Ammonium Formate (pH 3.0). The ammonium ions compete for silanol sites.

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent that masks the positive charge on the amine.

Q: I see a noisy baseline and negative peaks when using UV detection.

Expert Explanation: Because 2-Amino-N,2-dimethylpropanamide lacks a conjugated system, you are likely detecting at 200–210 nm. At this wavelength, many organic solvents (like Methanol) and additives (like Formic Acid) absorb light, creating high background noise.

Corrective Action:

  • Solvent: Switch from Methanol to Acetonitrile (lower UV cutoff).

  • Acid: Replace Formic Acid with Phosphoric Acid (transparent at 200 nm).

  • Reference Wavelength: If using a DAD, ensure your reference wavelength is off (e.g., 360 nm) to avoid compensating out real peaks.

Recommended Analytical Protocols

Protocol A: HILIC-MS/CAD (Gold Standard for R&D)

Best for: Stability studies, impurity profiling, and high sensitivity.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 50% B

    • 12 min: 50% B

    • 12.1 min: 90% B (Re-equilibrate for 5-8 mins).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ MS (observe m/z ~131.1 for [M+H]+) or CAD.

Protocol B: Low-UV RP-HPLC (QC Routine)

Best for: Purity checks in environments without MS.

  • Column: High-strength Silica C18 (e.g., Waters T3 or Phenomenex Kinetex C18), 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Isocratic Mode: 95% A / 5% B (Adjust B up to 10% if retention is too high, though unlikely).

  • Wavelength: 205 nm or 210 nm.

  • Temperature: 30°C.

  • Note: The high aqueous content requires a column designed to resist "phase collapse" (dewetting).

Impurity Profiling & Degradation Pathways

Q: What extra peaks should I look for?

Understanding the synthesis of H-Aib-NHMe helps predict impurities. It is typically made by coupling Aib (2-aminoisobutyric acid) with methylamine.

Impurity / DegradantOriginRelative Retention (RP-HPLC)
Aib (Acid) Hydrolysis product / Starting MaterialElutes earlier (more polar)
Methylamine ReagentElutes in void (not seen in UV)
Dimer Coupling byproductElutes later (more hydrophobic)

Degradation Pathway Diagram: The primary degradation route is amide hydrolysis, reverting the molecule to its parent amino acid.

Degradation Parent H-Aib-NHMe (Analyte) Intermediate Transition State (Tetrahedral) Parent->Intermediate + H2O / H+ Product1 Aib (Acid) (Impurity A) Intermediate->Product1 Product2 Methylamine (Volatile) Intermediate->Product2

Figure 2: Hydrolytic degradation pathway of 2-Amino-N,2-dimethylpropanamide.

Sample Handling & Stability

Q: My assay results are inconsistent (variable areas).

Issue: 2-Amino-N,2-dimethylpropanamide hydrochloride is hygroscopic .

  • Explanation: The salt absorbs atmospheric moisture rapidly during weighing, leading to falsely low assay values (weighing water instead of powder).

  • Solution:

    • Equilibrate the vial to room temperature before opening.

    • Use a "weigh-by-difference" technique or handle in a dry box/desiccator if precision >99% is required.

    • Prepare a concentrated stock solution immediately and store frozen.

References

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride.[1][2][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Restek Corporation. (n.d.). LC Troubleshooting: All of My Peaks are Tailing!. Retrieved January 29, 2026, from [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting guide for N1,2-Dimethylalaninamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support & Troubleshooting: N1,2-Dimethylalaninamide Hydrochloride Synthesis

Compound Identification & Structural Clarity

Before troubleshooting, we must align on the nomenclature to ensure we are synthesizing the correct target. The designation N1,2-Dimethylalaninamide hydrochloride corresponds to 2-amino-N,2-dimethylpropanamide hydrochloride (also known as the


-methyl amide of 2-aminoisobutyric acid or H-Aib-NHMe·HCl ).
  • IUPAC Name: 2-amino-N,2-dimethylpropanamide hydrochloride[1]

  • Common Name:

    
    -Methyl-Aib-amide hydrochloride
    
  • Structure: An alanine backbone with an extra methyl at the

    
    -position (making it achiral/symmetric) and a methyl group on the amide nitrogen.
    
  • Key Synthetic Challenge: The gem-dimethyl effect at the

    
    -carbon creates significant steric hindrance, making the activation and coupling of the carboxylic acid significantly more difficult than standard alanine derivatives [1].
    

Strategic Synthesis Overview

We recommend the Boc-Protection Route for laboratory-scale synthesis (1g – 100g). This pathway offers the highest control over purity and avoids the handling of hazardous N-carboxyanhydride (NCA) intermediates often used in industrial scale-up.

The Recommended Pathway
  • Coupling: Boc-Aib-OH + Methylamine HCl

    
     Boc-Aib-NHMe
    
  • Deprotection: Boc-Aib-NHMe

    
    H-Aib-NHMe·HCl 
    

Troubleshooting Guide (Q&A Format)

This section addresses specific failure points reported by users during this synthesis.

Phase 1: Coupling Reaction (Boc-Aib-OH Boc-Aib-NHMe)

Q: The reaction conversion is stalled at <50% despite using EDC/NHS. Why? A: The gem-dimethyl group on the Aib scaffold creates a "steric wall" that impedes the nucleophilic attack of methylamine. Standard coupling agents like EDC/NHS or DCC are often too slow for sterically hindered amino acids.

  • Solution: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP . These reagents generate a more reactive active ester (7-azabenzotriazole ester) that drives the reaction forward despite steric bulk [2].

  • Protocol Adjustment: Use 1.1 equiv HATU and 3.0 equiv DIPEA in DMF. Allow reaction time to extend to 12–16 hours.

Q: I see a major impurity in the LC-MS that matches the mass of the starting material but isn't acidic. What is it? A: You are likely observing the "Self-Capping" artifact . If you use excess methylamine and the reaction is sluggish, or if you use a carbodiimide (EDC) without a sufficient additive, the Aib acid can cyclize to form an oxazolone (azlactone) intermediate. While Aib is achiral (so racemization is not an issue), the azlactone can undergo hydrolysis or react slowly.

  • Diagnostic: Check for a peak at M+ = 114 (Azlactone) or M+ = Tetramethylurea (if using TBTU/HBTU).

  • Fix: Ensure pre-activation of the acid with HATU/DIPEA for 5 minutes before adding the methylamine hydrochloride.

Q: My product is water-soluble and I'm losing it during the aqueous workup. A: Boc-Aib-NHMe is a small, moderately polar molecule. It has significant solubility in water, especially if the aqueous phase is not saturated.

  • Solution:

    • Evaporate the reaction solvent (DMF) to near dryness under high vacuum before workup.

    • Dissolve residue in EtOAc.

    • Wash with saturated

      
       and saturated  Brine. Do not use water.
      
    • Back-extract aqueous layers with DCM/Isopropanol (3:1) if yield is low.

Phase 2: Deprotection & Salt Formation[2]

Q: After deprotection with TFA, I cannot get the HCl salt to crystallize. It remains an oil. A: Using TFA (Trifluoroacetic acid) yields the Trifluoroacetate salt, which is often hygroscopic and oily. Converting TFA salts to HCl salts is difficult on a small scale due to the high solubility of this specific small molecule.

  • Solution: Avoid TFA entirely. Use 4M HCl in Dioxane .

  • Protocol: Dissolve Boc-Aib-NHMe in minimal dry DCM. Add 5–10 equivalents of 4M HCl in Dioxane. Stir for 2 hours. The product should precipitate directly or form a gum that solidifies upon trituration with diethyl ether.

Q: The final solid is extremely hygroscopic and turns into a goo on the weigh paper. A: Short-chain amino acid amides (like Alanine and Aib derivatives) are notoriously hygroscopic as hydrochloride salts.

  • Immediate Fix: Dry the product in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
  • Handling: Handle quickly in a low-humidity environment. Store under Argon at -20°C.

  • Recrystallization: If necessary, recrystallize from MeOH/Et2O. Dissolve in minimal hot MeOH, cool, and slowly add dry Et2O until turbid.

Detailed Experimental Protocol

Target: 2-Amino-N,2-dimethylpropanamide HCl (10 mmol scale)

ParameterSpecification
Starting Material Boc-Aib-OH (2.03 g, 10 mmol)
Reagent A Methylamine HCl (0.81 g, 12 mmol)
Coupling Agent HATU (4.18 g, 11 mmol)
Base DIPEA (5.2 mL, 30 mmol)
Solvent DMF (Dry, 20 mL)
Expected Yield 85–95%

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve Boc-Aib-OH and HATU in dry DMF. Add DIPEA dropwise at 0°C. Stir for 10 minutes to form the activated ester.

  • Coupling: Add Methylamine Hydrochloride in one portion. Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

  • Workup: Concentrate DMF under high vacuum (< 5 mbar, 40°C). Dilute residue with EtOAc (100 mL). Wash with 1M

    
     (2x), Sat. 
    
    
    
    (2x), and Brine (1x). Dry over
    
    
    , filter, and concentrate.
    • Checkpoint: You should have a white solid or colorless oil (Boc-Aib-NHMe).

  • Deprotection: Dissolve the intermediate in DCM (5 mL). Add 4M HCl in Dioxane (10 mL). Stir at RT for 2–3 hours.[2][3] Monitor by TLC (disappearance of Boc spot) or LCMS.

  • Isolation: Dilute the reaction mixture with dry Diethyl Ether (100 mL) to precipitate the product. Filter the white solid under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Dry under vacuum for 24h.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and flow of the synthesis.

G Start Start: Boc-Aib-OH Activation Activation (HATU + DIPEA, DMF) Start->Activation Coupling Coupling (+ MeNH2 HCl) Activation->Coupling Trouble_Steric Issue: Low Conversion? Action: Switch to HATU, Increase Time Activation->Trouble_Steric Intermediate Intermediate: Boc-Aib-NHMe Coupling->Intermediate Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Precipitation Precipitation (Add Et2O) Deprotection->Precipitation FinalProduct Final Product: H-Aib-NHMe HCl Precipitation->FinalProduct Trouble_Hygro Issue: Sticky Solid? Action: Dry over P2O5, Store -20C FinalProduct->Trouble_Hygro

Caption: Workflow for the synthesis of N1,2-Dimethylalaninamide HCl, highlighting critical reagents (HATU) for steric management and isolation steps.

References

  • Albericio, F., & Barluenga, S. (2001). "Coupling Reagents for the Synthesis of Peptides Containing

    
    -Dialkylamino Acids." Journal of Organic Chemistry. This source details the difficulty of Aib coupling due to the Thorpe-Ingold effect and recommends Azabenzotriazole-based reagents. 
    
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[4] Establishes the superiority of HATU/HOAt systems for hindered amines.

  • Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry." Journal of Organic Chemistry. Provides protocols specifically for Aib-containing peptides and amides.

Sources

Technical Support Center: Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.

Introduction to Synthetic Strategies

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride, an α,α-disubstituted amino amide, can be approached through several synthetic routes. The most common and practical methods are the Strecker synthesis and the Ugi four-component reaction. This guide will focus on providing troubleshooting and yield improvement strategies for both of these pathways.

Diagram of Synthetic Pathways

G cluster_0 Strecker Synthesis cluster_1 Ugi Reaction Acetone Acetone Aminonitrile 2-Amino-2-methylpropanenitrile Acetone->Aminonitrile Ammonia Ammonia Ammonia->Aminonitrile Cyanide Cyanide Source Cyanide->Aminonitrile Amide 2-Amino-N,2-dimethylpropanamide Aminonitrile->Amide Controlled Hydrolysis HCl_salt 2-Amino-N,2-dimethylpropanamide HCl Amide->HCl_salt HCl U_Acetone Acetone Ugi_Adduct Ugi Adduct U_Acetone->Ugi_Adduct Methylamine Methylamine Methylamine->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct U_Amide 2-Amino-N,2-dimethylpropanamide Ugi_Adduct->U_Amide Deprotection/ Rearrangement

Caption: Overview of Strecker and Ugi pathways for 2-Amino-N,2-dimethylpropanamide HCl synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Strecker or Ugi, is generally preferred for this synthesis?

A1: The choice of synthetic route depends on several factors including available starting materials, scale, and desired purity profile. The Strecker synthesis is often favored for its atom economy and the use of readily available and inexpensive starting materials like acetone and ammonia.[1][2] However, it involves the use of highly toxic cyanide sources, which requires stringent safety precautions. The Ugi reaction offers greater molecular diversity if derivatives are desired, but the isocyanide starting materials can be expensive and have an unpleasant odor.[3]

Q2: What is the most critical step for achieving a high yield in the Strecker synthesis of 2-Amino-N,2-dimethylpropanamide?

A2: The most critical step is the controlled hydrolysis of the intermediate 2-amino-2-methylpropanenitrile. Over-hydrolysis will lead to the formation of the corresponding carboxylic acid (2-amino-2-methylpropanoic acid), which will need to be separated from the desired amide, thus reducing the yield. Careful control of reaction conditions (temperature, pH, and reaction time) is paramount.

Q3: Can I use a ketone other than acetone in the Strecker or Ugi reaction to synthesize analogs?

A3: Yes, both the Strecker and Ugi reactions are versatile and can accommodate other ketones.[4] Using a different ketone will result in a different α,α-disubstituted amino amide. However, the reactivity of the ketone can influence the reaction rate and yield. Sterically hindered ketones may react slower.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities can include unreacted starting materials, the corresponding α-amino acid (from over-hydrolysis in the Strecker route), and side products from the rearrangement of intermediates in the Ugi reaction. In the Strecker synthesis, unreacted aminonitrile can also be an impurity. For the hydrochloride salt, excess HCl or residual solvent are also potential impurities.

Troubleshooting Guide

Issue 1: Low Yield of 2-Amino-2-methylpropanenitrile (Strecker Intermediate)
Probable Cause Recommended Solution Scientific Rationale
Incomplete imine formation Ensure anhydrous conditions during the initial phase of the reaction. The use of a dehydrating agent like magnesium sulfate can be beneficial.The formation of the imine from acetone and ammonia is a reversible reaction that produces water.[5] Removing water shifts the equilibrium towards the imine product, driving the reaction forward.
Low reactivity of cyanide source Use a soluble cyanide salt like KCN or NaCN and ensure the pH is slightly acidic to generate HCN in situ.[6] Alternatively, acetone cyanohydrin can be used as a safer cyanide source.[7]The nucleophilic attack of the cyanide ion on the iminium ion is a key step. In situ generation of HCN from a cyanide salt under mildly acidic conditions provides a steady concentration of the nucleophile.
Side reactions of acetone Maintain a low reaction temperature (0-10 °C) during the addition of reagents to minimize aldol condensation of acetone.Acetone can undergo self-condensation under basic or acidic conditions, especially at elevated temperatures, leading to the formation of diacetone alcohol and other byproducts.
Issue 2: Low Yield of 2-Amino-N,2-dimethylpropanamide during Hydrolysis (Strecker Route)
Probable Cause Recommended Solution Scientific Rationale
Over-hydrolysis to the carboxylic acid Perform the hydrolysis under carefully controlled acidic conditions (e.g., concentrated HCl) at a low temperature (e.g., 0-5 °C) and monitor the reaction progress closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed.The hydrolysis of a nitrile to an amide is generally faster than the hydrolysis of an amide to a carboxylic acid. By using low temperatures and limiting the reaction time, it is possible to selectively stop at the amide stage.
Incomplete hydrolysis If the reaction is sluggish at low temperatures, a slight increase in temperature (e.g., to room temperature) can be considered, but with very careful monitoring.The rate of hydrolysis is temperature-dependent. A modest increase in temperature can accelerate the reaction, but also increases the risk of over-hydrolysis.
Complex mixture of products Purify the intermediate aminonitrile before hydrolysis to remove any side products from the first step.Impurities from the aminonitrile formation step can interfere with the hydrolysis or lead to the formation of additional byproducts, complicating the purification of the final amide.
Issue 3: Low Yield in the Ugi Reaction
Probable Cause Recommended Solution Scientific Rationale
Low reactivity of the ketone Use a less sterically hindered ketone if possible, or increase the reaction temperature and time. The use of a Lewis acid catalyst can also be explored.Ketones are generally less reactive than aldehydes in the Ugi reaction.[4] Increasing the energy input or using a catalyst can help to overcome the higher activation energy barrier.
Side reactions of the isocyanide Use high-purity isocyanide and add it last to the reaction mixture.[3]Isocyanides can be prone to polymerization or hydrolysis, especially in the presence of acids or water. Adding the isocyanide to the pre-formed mixture of the other components minimizes its exposure to conditions that could lead to side reactions.
Unfavorable solvent The Ugi reaction is typically favored in polar aprotic solvents like methanol or trifluoroethanol.[8]The solvent plays a crucial role in stabilizing the charged intermediates in the Ugi reaction mechanism. Polar protic solvents can facilitate the proton transfer steps involved in the reaction.
Issue 4: Difficulty in Isolating and Purifying the Hydrochloride Salt
Probable Cause Recommended Solution Scientific Rationale
Product is too soluble in the reaction solvent After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude product in a minimal amount of a polar solvent (e.g., isopropanol) and precipitate the hydrochloride salt by adding a non-polar solvent (e.g., diethyl ether or hexane).The solubility of the hydrochloride salt is highly dependent on the solvent polarity. Using an anti-solvent precipitation technique is a common and effective method for isolating crystalline salts.
Oily product instead of a crystalline solid Ensure the free base is pure before forming the salt. If the free base is an oil, try to crystallize it first. If the salt still oils out, try different solvent systems for precipitation or use a seed crystal to induce crystallization.Impurities can inhibit crystallization and lead to the formation of oils. The choice of solvent for salt formation is critical for obtaining a crystalline product.
Incorrect stoichiometry of HCl Add a slight excess of a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) to a solution of the purified free base. Monitor the pH to ensure complete salt formation without a large excess of acid.The use of a stoichiometric amount or a slight excess of HCl ensures complete conversion of the free base to the hydrochloride salt. A large excess of acid can be an impurity in the final product.

Experimental Protocols

Protocol 1: Strecker Synthesis of 2-Amino-2-methylpropanenitrile
  • In a well-ventilated fume hood, cool a solution of ammonium chloride (1.2 eq) in aqueous ammonia (30%) to 0-5 °C in an ice bath.

  • To this solution, add acetone (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-methylpropanenitrile.

Diagram of Strecker Synthesis Workflow

G start Start reagents Combine Acetone, NH4Cl, and aq. NH3 at 0-5 °C start->reagents add_cyanide Add NaCN solution dropwise at <10 °C reagents->add_cyanide react Stir at room temperature for 12-16 hours add_cyanide->react extract Extract with organic solvent react->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate product Crude 2-Amino-2-methylpropanenitrile dry_concentrate->product

Caption: Workflow for the synthesis of the aminonitrile intermediate via the Strecker reaction.

Protocol 2: Controlled Hydrolysis and Hydrochloride Salt Formation
  • Dissolve the crude 2-amino-2-methylpropanenitrile in concentrated hydrochloric acid at 0 °C.

  • Stir the mixture at 0-5 °C and monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by adding it to a cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, 2-Amino-N,2-dimethylpropanamide.

  • Dissolve the crude free base in a minimal amount of isopropanol.

  • To this solution, add a solution of HCl in isopropanol (1.1 eq) dropwise with stirring.

  • If a precipitate forms, continue stirring in an ice bath for 1 hour. If no precipitate forms, add an anti-solvent like diethyl ether until the product precipitates.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-Amino-N,2-dimethylpropanamide hydrochloride.

Data Summary Table

Parameter Strecker Synthesis Ugi Reaction
Starting Materials Acetone, Ammonia, Cyanide SourceAcetone, Methylamine, Isocyanide, Carboxylic Acid
Key Intermediate 2-Amino-2-methylpropanenitrileUgi Adduct
Typical Solvents Water, DichloromethaneMethanol, Trifluoroethanol
Typical Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Potential for Side Reactions High (Aldol condensation, over-hydrolysis)Moderate (Isocyanide polymerization)
Safety Considerations High (Toxicity of cyanide)Moderate (Odor and toxicity of isocyanides)
Yield Potential Moderate to High (dependent on hydrolysis control)Moderate to High

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Groger, H. Catalytic Enantioselective Strecker Reactions and Related Syntheses of α-Amino Acids. Chemical Reviews2003, 103 (8), 2795–2828.
  • Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie1959, 71 (11), 386–386.
  • Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides.
  • Wang, W.; et al. A convenient synthesis of highly functionalized, α,α-disubstituted amino acid amide derivatives has been accomplished by using cyclic and acyclic ketones as the carbonyl inputs in the Ugi multicomponent reaction. PubMed Central2004.
  • El Kaim, L.; Grimaud, L. Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species. Tetrahedron2009, 65 (12), 2153–2171.
  • "Strecker Amino Acid Synthesis." YouTube, uploaded by Professor Dave Explains, 27 July 2021, [Link].

  • "Strecker Synthesis." Organic Chemistry Portal, [Link].

  • "Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application." National Institutes of Health, 1 December 2020, [Link].

  • "The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications." University of Illinois Urbana-Champaign, 19 February 2007, [Link].

  • "ChemInform Abstract: Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source." ResearchGate, August 2025, [Link].

  • "The Strecker Synthesis of Amino Acids." Master Organic Chemistry, 12 November 2018, [Link].

  • "Ugi Reaction." Organic Chemistry Portal, [Link].

  • "Method for purification of an amino acid using ion exchange resin.

Sources

Validation & Comparative

A Researcher's Guide to Investigating the Biological Activity of 2-Amino-N,2-dimethylpropanamide hydrochloride: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unraveling the Therapeutic Potential of a Novel α-Amino Amide

In the landscape of medicinal chemistry, small molecules with unique structural motifs are of perpetual interest for their potential to modulate biological pathways and serve as scaffolds for novel therapeutics. 2-Amino-N,2-dimethylpropanamide hydrochloride is one such molecule, characterized by a sterically hindered α-amino amide core. Despite its availability as a chemical reagent, a thorough review of the scientific literature reveals a notable absence of published data on its specific biological activities. This guide is designed to address this knowledge gap, not by presenting existing data, but by providing a comprehensive, scientifically rigorous framework for the investigation of its potential biological activity, with a focus on the central nervous system (CNS).

The rationale for exploring the CNS activity of 2-Amino-N,2-dimethylpropanamide hydrochloride stems from the known pharmacological profiles of structurally related α-amino amides, which have demonstrated a range of biological effects, including anticonvulsant and analgesic properties.[1][2] For instance, the related compound, 2-amino-N-isobutyl-2-methylpropanamide hydrochloride, has been suggested to possess potential CNS activity. This guide will therefore use a hypothetical CNS-focused investigation as a framework to detail a comparative biological activity assessment.

We will outline a tiered approach to screening, beginning with in vitro assays to assess potential molecular targets and cellular effects, and progressing to in vivo models to evaluate systemic effects and behavioral outcomes. For comparative purposes, we will benchmark the performance of 2-Amino-N,2-dimethylpropanamide hydrochloride against a structurally similar compound, 2-Amino-N-isobutyl-2-methylpropanamide hydrochloride , and a well-established CNS-active drug, Diazepam , which is known to modulate the GABA-A receptor.

This guide is intended to be a practical resource for researchers, providing not only the "what" and "how" of experimental design but also the "why," grounded in the principles of drug discovery and development.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation aims to identify potential molecular targets and assess the general cytotoxicity and metabolic stability of 2-Amino-N,2-dimethylpropanamide hydrochloride. This foundational data is critical for guiding further, more complex studies.

Primary Target Screening: GABA-A Receptor Binding Assay

Given that many CNS-active compounds exert their effects through modulation of major inhibitory or excitatory neurotransmitter systems, a primary screen targeting the GABA-A receptor is a logical starting point. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows chloride ions to enter the neuron, resulting in hyperpolarization and an inhibitory effect on neurotransmission.[3] Benzodiazepines, like Diazepam, are positive allosteric modulators of this receptor.

This assay will determine if 2-Amino-N,2-dimethylpropanamide hydrochloride can displace a known GABA-A receptor agonist, [³H]-Muscimol, from its binding site on rat brain membranes.

Methodology: [4][5]

  • Membrane Preparation:

    • Whole rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes.

    • The pellet is resuspended in deionized water and centrifuged again. This wash step is repeated three times with a binding buffer (50 mM Tris-HCl, pH 7.4).

    • The final pellet is resuspended in the binding buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine the prepared rat brain membranes, [³H]-Muscimol (e.g., at a final concentration of 5 nM), and varying concentrations of the test compounds (2-Amino-N,2-dimethylpropanamide hydrochloride, 2-Amino-N-isobutyl-2-methylpropanamide hydrochloride, and Diazepam).

    • For the determination of non-specific binding, a high concentration of unlabeled GABA (10 mM) is used.

    • The plate is incubated at 4°C for 45 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Muscimol (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundTargetAssay TypeHypothetical Kᵢ (µM)
2-Amino-N,2-dimethylpropanamide hydrochlorideGABA-A Receptor[³H]-Muscimol Binding> 100
2-Amino-N-isobutyl-2-methylpropanamide hydrochlorideGABA-A Receptor[³H]-Muscimol Binding50
Diazepam (Positive Control)GABA-A Receptor[³H]-Muscimol Binding0.01
Neuronal Cell Viability Assay

Before proceeding to in vivo studies, it is essential to assess the potential neurotoxicity of the test compounds. A simple and robust method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2-Amino-N,2-dimethylpropanamide hydrochloride and the comparator compounds for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the concentration of the compound that reduces cell viability by 50% (IC50).

CompoundCell LineAssay TypeHypothetical IC₅₀ (µM)
2-Amino-N,2-dimethylpropanamide hydrochlorideSH-SY5YMTT Viability Assay> 200
2-Amino-N-isobutyl-2-methylpropanamide hydrochlorideSH-SY5YMTT Viability Assay150
DiazepamSH-SY5YMTT Viability Assay> 200
Metabolic Stability and Blood-Brain Barrier Permeability

For a compound to be effective in the CNS, it must be able to cross the blood-brain barrier (BBB) and resist rapid metabolic degradation.[6] In vitro assays can provide an early indication of these crucial pharmacokinetic properties.

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.[7][8]

Methodology: [9][10]

  • Incubation:

    • Incubate the test compounds (at a final concentration of, for example, 1 µM) with pooled human or rat liver microsomes (0.5 mg/mL) at 37°C.

    • The reaction is initiated by the addition of a NADPH regenerating system.

    • Samples are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis:

    • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis:

    • The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

This assay uses a co-culture of brain endothelial cells, astrocytes, and pericytes to model the BBB.[11][12]

Methodology: [13][14][15]

  • Model Setup:

    • Culture human or rat brain microvascular endothelial cells on a porous membrane insert in a transwell plate.

    • Co-culture with astrocytes and pericytes on the basolateral side of the membrane to induce barrier properties.

    • The integrity of the barrier is confirmed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Add the test compounds to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each compound.

CompoundIn Vitro Half-life (t½, min) in Human Liver MicrosomesApparent Permeability (Papp, 10⁻⁶ cm/s)
2-Amino-N,2-dimethylpropanamide hydrochloride> 605.2
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride458.1
Diazepam3515.7

Part 2: In Vivo Behavioral Assessment

Based on the in vitro data, promising compounds can be advanced to in vivo studies in rodent models to assess their effects on behavior. The choice of behavioral tests should be guided by the initial in vitro findings. Assuming our hypothetical in vitro data suggests some interaction with the GABAergic system and good CNS penetration, we will focus on anxiety and locomotor activity.

Assessment of Anxiolytic Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[16][17] The test is based on the natural aversion of rodents to open and elevated spaces.[18][19]

Methodology: [20][21]

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure:

    • Administer the test compounds (e.g., via intraperitoneal injection) to mice at various doses. A vehicle control group and a positive control group (Diazepam) should be included.

    • After a specified pre-treatment time (e.g., 30 minutes), place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the behavior of the mouse using a video tracking system.

  • Data Analysis:

    • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

    • Total distance traveled is also measured to control for general changes in locomotor activity.

Compound (Dose, mg/kg)% Time in Open ArmsNumber of Open Arm EntriesTotal Distance Traveled (cm)
Vehicle15 ± 28 ± 11500 ± 150
2-Amino-N,2-dimethylpropanamide hydrochloride (10)18 ± 39 ± 21450 ± 120
2-Amino-N,2-dimethylpropanamide hydrochloride (30)25 ± 412 ± 21400 ± 130
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride (30)30 ± 515 ± 31350 ± 140
Diazepam (2)45 ± 6 20 ± 41200 ± 100
*p < 0.05, **p < 0.01 compared to vehicle
Assessment of Locomotor Activity

It is crucial to determine if the test compounds have sedative or stimulant effects on general locomotor activity, as this can confound the interpretation of results from other behavioral tests.[22][23]

Methodology: [24][25]

  • Apparatus:

    • A square arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Acclimatize the mice to the testing room.

    • Administer the test compounds or vehicle.

    • Place each mouse in the center of the open field arena.

    • Record the locomotor activity for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • The primary measures are the total distance traveled, the time spent moving, and the number of horizontal and vertical movements (rearing).

    • A significant decrease in these parameters suggests a sedative effect, while an increase suggests a stimulant effect.

Compound (Dose, mg/kg)Total Distance Traveled (m) over 30 minTime Spent Mobile (s)
Vehicle50 ± 5600 ± 50
2-Amino-N,2-dimethylpropanamide hydrochloride (10)48 ± 6580 ± 60
2-Amino-N,2-dimethylpropanamide hydrochloride (30)40 ± 5500 ± 45
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride (30)35 ± 4450 ± 55
Diazepam (2)25 ± 3 300 ± 40
*p < 0.05, **p < 0.01 compared to vehicle

Visualization of Experimental Workflows and Pathways

Diagram 1: In Vitro Screening Workflow

in_vitro_workflow cluster_target Target Identification cluster_cellular Cellular Effects cluster_pk Pharmacokinetic Properties receptor_binding GABA-A Receptor Binding Assay cell_viability Neuronal Cell Viability (MTT Assay) receptor_binding->cell_viability Assess Neurotoxicity metabolic_stability Metabolic Stability (Microsomes) cell_viability->metabolic_stability Evaluate Drug-like Properties bbb_permeability Blood-Brain Barrier Permeability metabolic_stability->bbb_permeability

Caption: A tiered workflow for the in vitro characterization of novel compounds.

Diagram 2: GABA-A Receptor Signaling Pathway

gaba_pathway GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Chloride Cl⁻ Influx Receptor->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Modulator Positive Allosteric Modulator (e.g., Diazepam) Modulator->Receptor Enhances GABA Effect

Caption: Simplified signaling pathway of the GABA-A receptor.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach for the initial biological characterization of 2-Amino-N,2-dimethylpropanamide hydrochloride, a compound with a currently undefined pharmacological profile. By employing a combination of in vitro and in vivo assays, researchers can efficiently screen for potential CNS activity, assess key drug-like properties, and benchmark its performance against relevant comparators.

The hypothetical data presented herein illustrates how the results of these experiments can be structured and interpreted. Should 2-Amino-N,2-dimethylpropanamide hydrochloride demonstrate promising activity in these initial screens, further investigations would be warranted. These could include broader receptor profiling to identify off-target effects, more complex behavioral models to explore effects on cognition and depression, and pharmacokinetic studies to determine its in vivo disposition.

Ultimately, the framework provided in this guide serves as a robust starting point for elucidating the biological activity of 2-Amino-N,2-dimethylpropanamide hydrochloride and other novel chemical entities, thereby contributing to the ongoing quest for new and improved therapeutics for CNS disorders.

References

  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood-brain barrier. Neurobiology of disease, 37(1), 13–25.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68–82.
  • Brooks, S. P., & Dunnett, S. B. (2009). Tests to assess motor phenotype in mice: a user's guide. Nature reviews Neuroscience, 10(7), 519–529. [Link]

  • Creative Biolabs. (n.d.). Rodent Anxiety Models. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA-A receptors. In The GABA receptors (pp. 55-76). Humana Press.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments: JoVE, (22), 1088. [Link]

  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.
  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113.
  • Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

Sources

Efficacy Validation Guide: 2-Amino-N,2-dimethylpropanamide HCl (H-Aib-NHMe) in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides an in-depth technical validation of 2-Amino-N,2-dimethylpropanamide hydrochloride (chemically synonymous with H-Aib-NHMe·HCl ).

In the context of drug development, this compound is not merely a reagent; it is the quintessential model for the Gem-Dimethyl Effect (Thorpe-Ingold Effect) . It serves as a critical structural motif used to constrain peptide backbones, induce helical folding (specifically


-helices), and dramatically enhance proteolytic stability.

The "Efficacy" of this compound is defined by three metrics:

  • Conformational Rigidity: The ability to lock bioactive conformations.

  • Metabolic Stability: Resistance to serum proteases compared to non-methylated analogs.

  • Synthetic Viability: The feasibility of incorporation despite steric hindrance.

Comparative Analysis: Aib vs. Alternatives

To validate the efficacy of H-Aib-NHMe, it must be benchmarked against its unconstrained parent (Alanine) and cyclic alternatives (Ac3c).

Table 1: Physicochemical & Functional Comparison
FeatureH-Aib-NHMe (The Product) H-Ala-NHMe (The Baseline) Ac3c (Cyclic Alternative)
Structure

-dimethyl (Gem-dimethyl)

-methyl only
Cyclopropyl ring at

Conformational Space (

)
Highly Restricted (Helical)Flexible (Sheet/Helix/Coil)Restricted (

/

)
Helix Preference

-Helix
/

-Helix

-Helix (weak)

-Helix (distorted)
Proteolytic Stability (

)
High (>24h in serum) Low (Minutes to Hours)High
Coupling Difficulty High (Steric Hindrance)LowModerate
Solubility (HCl salt) High (Polar organic/Water)HighModerate
Mechanistic Insight: The Gem-Dimethyl Effect

The efficacy of H-Aib-NHMe stems from the steric clash introduced by the second methyl group at the alpha-carbon. Unlike Alanine, which allows a wide range of Ramachandran angles, Aib restricts rotation around


 (

) and

(

), forcing the backbone into a helical turn.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the steric locking mechanism and the experimental workflow required to validate this compound in a drug discovery campaign.

G cluster_0 Mechanism: Gem-Dimethyl Locking cluster_1 Validation Workflow A Unconstrained Peptide (Alanine) B Entropic Cost of Folding (High) A->B High rotation C Proteolytic Susceptibility (High) B->C Flexible backbone D Constrained Peptide (Aib / H-Aib-NHMe) E Pre-organized Conformation (Low Entropic Penalty) D->E Thorpe-Ingold Effect F Steric Shielding (Protease Resistance) D->F Me groups block enzyme Step1 1. SPPS Incorporation (Double Coupling) Step2 2. CD Spectroscopy (Helicity Check) Step1->Step2 Purified Peptide Step3 3. Serum Stability Assay (LC-MS Quantification) Step2->Step3 Confirmed Structure Result Validated Lead Candidate Step3->Result t1/2 > Threshold

Caption: Top: The mechanistic divergence between flexible Alanine and rigid Aib (Gem-dimethyl). Bottom: The sequential workflow for validating Aib incorporation.

Experimental Validation Protocols

To objectively validate the performance of H-Aib-NHMe, the following protocols must be executed. These address the two main challenges: Synthesis (getting it into the molecule) and Stability (proving it works).

Protocol A: Overcoming Steric Hindrance in Synthesis (SPPS)

Challenge: The gem-dimethyl group creates significant steric bulk, making the amine nucleophile poor and the carboxyl electrophile difficult to access. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.

Optimized Methodology:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP as the coupling reagent.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) additive is mandatory to reduce racemization (though Aib is achiral, it helps reactivity) and improve kinetics.

  • Conditions:

    • Coupling: 2x 2 hours (Double Coupling) at 50°C (Microwave assisted is preferred).

    • Equivalents: 5 eq. Amino Acid, 4.9 eq. HATU, 10 eq. DIPEA.

  • Validation Point: Perform a Chloranil Test (for secondary amines) or Kaiser Test (primary amines) after coupling. If blue/positive, repeat coupling with PyBroP.

Protocol B: Enzymatic Stability Assay (The "Efficacy" Test)

Objective: Quantify the half-life (


) extension provided by Aib compared to Ala.

Methodology:

  • Substrate: Prepare 1 mM stock of Peptide-A (containing Ala) and Peptide-B (containing Aib).

  • Media: Human Plasma (pooled) or Chymotrypsin solution (buffered at pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Add 150

    
     cold Acetonitrile (1% Formic Acid) to precipitate proteins.
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Expected Result:

  • Ala-Peptide:

    
     minutes.
    
  • Aib-Peptide:

    
     minutes (often stable for days).
    
Protocol C: Conformational Signature (CD Spectroscopy)

Objective: Distinguish between Random Coil,


-Helix, and 

-Helix.

Interpretation Guide:

  • 
    -Helix:  Negative bands at 208 nm and 222 nm. Ratio 
    
    
    
    .
  • 
    -Helix (Aib typical):  Negative bands shift slightly; stronger intensity at 207 nm, weaker at 222 nm. Ratio 
    
    
    
    .
  • Random Coil (Ala typical in short chains): Strong negative band near 195-200 nm.

References & Authoritative Grounding

  • Toniolo, C., et al. (1993). Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution). Biopolymers.[1][2][3][4][5] (Foundational work on the gem-dimethyl effect).

  • Moretto, A., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides.[1] Organic & Biomolecular Chemistry.[1][6]

  • Wada, S., et al. (2013). Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells.[3] Bioorganic & Medicinal Chemistry.[3]

  • Bachem Technical Guides. Difficult Couplings in SPPS: Aib and N-Methyl Amino Acids.

  • PubChem Compound Summary. 2-Amino-N,2-dimethylpropanamide hydrochloride (CID 53409047).

Sources

A Comparative Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride and Alternative Amide Compounds in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and peptide synthesis, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes. This guide provides an in-depth comparison of 2-Amino-N,2-dimethylpropanamide hydrochloride with other commonly employed amide compounds. We will delve into the synthetic nuances, reactivity profiles, and the profound impact of steric hindrance on reaction outcomes and molecular conformation. This analysis is substantiated by established experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in making informed strategic decisions in their synthetic endeavors.

Introduction: The Strategic Role of Sterically Hindered Amides in Medicinal Chemistry

The amide bond is a cornerstone of peptide and pharmaceutical chemistry. However, native peptide structures often suffer from conformational flexibility and susceptibility to enzymatic degradation, limiting their therapeutic efficacy. The introduction of sterically hindered amino acid surrogates, such as 2-Amino-N,2-dimethylpropanamide, is a powerful strategy to overcome these limitations. The gem-dimethyl group at the α-carbon of this compound imparts significant steric bulk, which can enforce specific molecular conformations and shield the amide bond from enzymatic cleavage. This guide will explore the practical implications of this steric hindrance in comparison to other amide building blocks.

Synthesis and Physicochemical Characteristics

The accessibility and inherent properties of a synthetic building block are crucial for its practical application. 2-Amino-N,2-dimethylpropanamide hydrochloride is a white crystalline powder, soluble in water and organic solvents, making it a versatile reagent in various reaction conditions.[1]

Synthetic Routes

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride can be achieved through various methods. One common approach involves the reaction of propionamide with dimethylamine under suitable conditions.[1] Alternative multi-step syntheses, often starting from simpler precursors and involving amination and protection/deprotection steps, are also employed, particularly for large-scale production.[2][3] The choice of synthetic route often depends on factors such as cost, scalability, and desired purity.

Comparative Physicochemical Data

The structural differences between 2-Amino-N,2-dimethylpropanamide hydrochloride and other amides translate to distinct physicochemical properties that influence their behavior in both synthetic and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
2-Amino-N,2-dimethylpropanamide hydrochloride C5H13ClN2O152.62gem-dimethyl group on α-carbon[4]
Glycinamide hydrochlorideC2H7ClN2O94.54Unsubstituted α-carbon
N,N-DimethylacetamideC4H9NO87.12Tertiary amide, no α-amino group
2-Aminoisobutyric acid (Aib)C4H9NO2103.12gem-dimethyl group, carboxylic acid

Performance in Amide Bond Formation: A Comparative Analysis

The formation of the amide bond is a critical step in the synthesis of a vast array of organic compounds.[5] The steric hindrance of 2-Amino-N,2-dimethylpropanamide hydrochloride plays a defining role in its reactivity during amide coupling reactions.

Experimental Protocol: Comparative Amide Coupling

To illustrate the impact of steric hindrance, the following is a generalized protocol for comparing the coupling efficiency of a sterically hindered amine (2-Amino-N,2-dimethylpropanamide) with a less hindered counterpart.

Objective: To compare the reaction yield and time of an amide coupling reaction using a sterically hindered vs. a non-sterically hindered amine.

Materials:

  • Carboxylic acid (e.g., Benzoic acid)

  • 2-Amino-N,2-dimethylpropanamide hydrochloride

  • A less hindered amine (e.g., Glycinamide hydrochloride)

  • Coupling agent (e.g., HATU, HBTU, or DCC/HOBt)[6]

  • Base (e.g., DIPEA or N-methylmorpholine)

  • Anhydrous solvent (e.g., DMF or CH2Cl2)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Methodology:

  • Reaction Setup: In two separate flasks, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

  • Amine Addition: To one flask, add 2-Amino-N,2-dimethylpropanamide hydrochloride (1.2 eq) and the base (2.5 eq). To the second flask, add the less hindered amine hydrochloride (1.2 eq) and the base (1.5 eq).

  • Reaction Monitoring: Stir both reactions at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reactions, perform an aqueous work-up to remove water-soluble byproducts, and purify the crude products by column chromatography.

  • Analysis: Determine the yield and purity of the isolated products.

Workflow Diagram:

G A Carboxylic Acid + Coupling Agent in Anhydrous Solvent B Add Sterically Hindered Amine (2-Amino-N,2-dimethylpropanamide HCl) + Base A->B C Add Less Hindered Amine + Base A->C D Reaction Monitoring (TLC/LC-MS) B->D C->D E Work-up and Purification D->E F Yield and Purity Analysis E->F

Caption: Comparative workflow for amide coupling reactions.

Discussion of Expected Outcomes

While even the most effective coupling methods have limitations when it comes to the synthesis of sterically hindered amides, various strategies have been developed to address this challenge.[7][8] Generally, reactions involving sterically hindered amines like 2-Amino-N,2-dimethylpropanamide may require more forcing conditions, such as elevated temperatures or the use of more potent coupling reagents, to achieve comparable yields to their less hindered counterparts.[9] The choice of coupling reagent and reaction conditions is crucial and should be tailored to the specific substrates.[10]

Illustrative Comparative Data:

Amine SubstrateTypical Reaction TimeExpected Yield RangeKey Considerations
2-Amino-N,2-dimethylpropanamide HCl 12-24 hours50-80%May require stronger coupling agents or higher temperatures.
Glycinamide HCl 2-8 hours80-95%Generally proceeds smoothly under standard conditions.

Impact on Molecular Conformation and Biological Activity

The introduction of the gem-dimethyl group from 2-Amino-N,2-dimethylpropanamide has a profound effect on the conformational freedom of the resulting molecule. This steric hindrance can restrict bond rotation, leading to a more defined three-dimensional structure. This principle is widely exploited in drug design to lock a molecule into its bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[11] Furthermore, the steric bulk can shield the amide bond from enzymatic hydrolysis, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[12]

Logical Flow of Steric Effects:

G A Incorporation of 2-Amino-N,2-dimethylpropanamide B Increased Steric Hindrance A->B C Restricted Bond Rotation B->C D Defined Molecular Conformation C->D E Enhanced Target Binding and Selectivity D->E F Improved Metabolic Stability D->F

Caption: The cascading effects of steric hindrance in drug design.

Applications in Drug Discovery and Development

The unique properties of 2-Amino-N,2-dimethylpropanamide and related sterically hindered amides make them valuable tools in the synthesis of novel therapeutics.[13][14] They serve as key intermediates in the construction of complex molecules for a wide range of applications, including the development of enzyme inhibitors and modulators of protein-protein interactions.[13] The ability to fine-tune the steric and electronic properties of a molecule by incorporating such building blocks is a cornerstone of modern medicinal chemistry.[11] Covalent inhibitors, for instance, can benefit from the precise positioning of reactive groups, which can be influenced by the conformational constraints imposed by sterically demanding moieties.[15]

Conclusion and Future Perspectives

2-Amino-N,2-dimethylpropanamide hydrochloride stands out as a valuable and strategic building block in synthetic chemistry. While its steric hindrance can present challenges in terms of reactivity, it offers significant advantages in controlling molecular conformation and enhancing metabolic stability. The choice between this and other amide compounds should be a deliberate one, based on the specific goals of the synthetic campaign. For applications where conformational rigidity and enzymatic resistance are paramount, 2-Amino-N,2-dimethylpropanamide hydrochloride is an excellent choice. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, the strategic use of sterically hindered building blocks will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

  • Vertex AI Search. (2026). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery.
  • Eureka | Patsnap. (n.d.). Preparation method of N,N-dimethylaminochloropropane hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • PubMed. (n.d.). The synthesis of sterically hindered amides. Retrieved from [Link]

  • PubMed Central. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Retrieved from [Link]

  • ChemBK. (n.d.). Propanamide, 2-amino-N,N-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • ACS Publications. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • ACS Publications. (2024). Total Synthesis of Okeaniamide A. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • MDPI. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]

  • PubMed. (n.d.). The Effects of Conformational Constraints and Steric Bulk in the Amino Acid Moiety of Philanthotoxins on AMPAR Antagonism. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Retrieved from [Link]

  • PubMed. (2024). Innovative design and potential applications of covalent strategy in drug discovery. Retrieved from [Link]

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Structural & Functional Analysis of H-Aib-NHMe·HCl: A Comparative Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Paradigm

2-Amino-N,2-dimethylpropanamide hydrochloride (commonly referred to as H-Aib-NHMe·HCl ) is the hydrochloride salt of the


-methylamide derivative of 

-aminoisobutyric acid (Aib). In drug development, this molecule serves as a critical "structural anchor." Unlike standard amino acids (like Alanine) which possess a hydrogen atom at the

-carbon, Aib possesses two methyl groups (gem-dimethyl).

This structural modification introduces the Thorpe-Ingold Effect (or gem-dimethyl effect), which significantly restricts the conformational freedom of the peptide backbone. This guide analyzes H-Aib-NHMe[1]·HCl against its primary structural analogs to assist medicinal chemists in optimizing peptide stability and secondary structure.

Comparative Analysis: H-Aib-NHMe vs. Structural Analogs

The following analysis compares H-Aib-NHMe against its non-methylated parent (Alanine derivative) and its C-terminal ester analog.

Table 1: Physicochemical & Functional Comparison
FeatureH-Aib-NHMe·HCl (Target)H-Ala-NHMe[1]·HCl (Control)H-Aib-OMe·HCl (Ester Analog)
Core Modification

-dimethyl (Gem-dimethyl)

-methyl,

-proton

-dimethyl + Ester C-term
Conformational Space Highly Restricted (

)
Flexible (Broad Ramachandran coverage)Restricted, but reduced H-bond potential
Secondary Structure Strong

-helix /

-helix inducer
Random coil / FlexibleHelix destabilizer (Schellman motif)
Proteolytic Stability High (Steric shielding of amide bond)Low (Rapid enzymatic hydrolysis)Moderate (Esterase sensitive)
Lipophilicity Moderate (Hydrophobic core)LowHigh
Primary Utility Peptidomimetic constraint, Helix cappingBaseline control, Flexible linkersSynthetic intermediate, Solubility tag
Deep Dive: Mechanisms of Action
A. Conformational Locking (The Ramachandran Constraint)

The defining feature of H-Aib-NHMe is its inability to adopt the extended conformations (


-sheet-like) typical of standard amino acids.
  • H-Ala-NHMe: The presence of the

    
    -proton allows rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds, permitting a wide range of structures.
  • H-Aib-NHMe: The second methyl group creates severe steric clashes with the carbonyl oxygen if the backbone attempts to extend. This forces the molecule into a folded state, predominantly the

    
    -helix or 
    
    
    
    -helix region. This "pre-organization" reduces the entropic penalty of binding to a receptor.
B. Metabolic Stability (Steric Shielding)

Proteases (e.g., trypsin, chymotrypsin) require access to the peptide bond to catalyze hydrolysis. The gem-dimethyl group in Aib acts as a "steric umbrella," physically blocking the active sites of these enzymes from approaching the adjacent amide nitrogen. Data indicates that replacing Alanine with Aib at the P1' site can increase protease resistance by up to 19-fold [1].[2]

Decision Framework: Analog Selection

Use the following logic flow to determine when to deploy H-Aib-NHMe versus its analogs in your lead optimization campaign.

AnalogSelection Start Design Goal Stab Need Metabolic Stability? Start->Stab Struct Target Secondary Structure? Stab->Struct Yes (In vivo/Drug) Ala Select H-Ala-NHMe (Flexible Linker) Stab->Ala No (In vitro only) Aib Select H-Aib-NHMe (Helix Inducer + Stable) Struct->Aib Helix (3-10 or Alpha) Deg Select H-Deg-NHMe (Diethylglycine) (Max Steric Bulk) Struct->Deg Fully Extended / Linear Est Select H-Aib-OMe (Transient Protection) Struct->Est C-Terminus Modification

Figure 1: Decision tree for selecting alpha,alpha-disubstituted amino acid analogs based on structural requirements.

Experimental Protocols

Protocol A: Synthesis of H-Aib-NHMe·HCl

Rationale: Direct methylation of Aib is difficult due to steric hindrance. The preferred route utilizes a coupling agent with a protected intermediate (Boc-Aib-OH) followed by deprotection.

Reagents:

  • Boc-Aib-OH (Starting material)

  • Methylamine hydrochloride (CH

    
    NH
    
    
    
    ·HCl)
  • EDC·HCl (Coupling agent) / HOBt (Additive to suppress racemization, though Aib is achiral, it improves yield)

  • DIPEA (Base)

  • 4M HCl in Dioxane (Deprotection)

Workflow:

  • Coupling Reaction:

    • Dissolve Boc-Aib-OH (1.0 eq) in DCM/DMF (9:1 ratio).

    • Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 min to activate the carboxylate.

    • Add Methylamine·HCl (1.2 eq) followed by DIPEA (3.0 eq).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1). Product (Boc-Aib-NHMe) should appear as a new spot; starting material should disappear.

  • Work-up:

    • Wash organic layer with 1M KHSO

      
      , Sat. NaHCO
      
      
      
      , and Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Deprotection (Salt Formation):

    • Dissolve the intermediate (Boc-Aib-NHMe) in minimal dry DCM.

    • Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. A white precipitate (H-Aib-NHMe·HCl) should form.

    • Filter the solid and wash with diethyl ether to remove residual dioxane/scavengers.

  • Validation:

    • Yield: Expected >85%.

    • Appearance: White crystalline solid.[3]

SynthesisWorkflow Step1 Activation (Boc-Aib-OH + EDC/HOBt) Step2 Coupling (+ MeNH2 / DIPEA) Step1->Step2 0°C, 15 min Step3 Intermediate (Boc-Aib-NHMe) Step2->Step3 RT, 12h Step4 Deprotection (HCl / Dioxane) Step3->Step4 Cleavage Final Product (H-Aib-NHMe HCl) Step4->Final Precipitation

Figure 2: Step-wise synthesis workflow for the production of H-Aib-NHMe·HCl.

Protocol B: Analytical Verification

Self-Validating System: The identity of the product must be confirmed by observing the disappearance of the Boc signal and the specific shift of the methyl protons.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.45 (s, 6H, 2x CH
      
      
      
      of Aib) - Diagnostic Gem-dimethyl peak.
    • 
       2.65 (d, 3H, NH-CH 
      
      
      
      ) - Amide methyl group.
    • 
       8.20 (br s, 3H, NH
      
      
      
      ) - Ammonium protons (confirms HCl salt).
    • 
       8.45 (q, 1H, CO-NH -Me) - Amide proton.
      
    • Absence: No singlet at

      
       1.39 (Boc group).
      
  • Melting Point:

    • Expected range: 245–250°C (Decomposition). Note: Aib derivatives often sublime; sealed capillary recommended.

References

  • Yamaguchi, M., et al. (2013). "Effect of Ala Replacement With Aib in Amphipathic Cell-Penetrating Peptide on Oligonucleotide Delivery Into Cells." PubMed. Available at: [Link]

  • Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Clayden, J., et al. (2005). "Conformational Analysis of Helical Aminoisobutyric Acid (Aib) Oligomers." Organic & Biomolecular Chemistry. Available at: [Link]

  • Cormanich, R. A., et al. (2015).[5] "Understanding the conformational behaviour of Ac-Ala-NHMe in different media." Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (2025).[1] "2-Amino-N,2-dimethylpropanamide hydrochloride Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Comparative analysis of 2-Amino-N,2-dimethylpropanamide hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Amino-N,2-dimethylpropanamide hydrochloride (H-Aib-NHMe·HCl) CAS: 2566-34-9 Molecular Formula: C₅H₁₃ClN₂O Application: Peptidomimetics, conformational constraints (helix induction), pharmaceutical intermediates.

Executive Summary & The "Gem-Dimethyl" Challenge

The synthesis of 2-Amino-N,2-dimethylpropanamide (H-Aib-NHMe) presents a unique challenge in peptide chemistry: steric hindrance . The presence of two methyl groups on the


-carbon (the gem-dimethyl effect) creates a congested reaction center that severely retards nucleophilic attack at the carbonyl carbon.

Standard coupling protocols (e.g., EDC/NHS) often result in poor yields (<40%) or extensive reaction times. This guide compares two high-performance strategies engineered to overcome this barrier:

  • Route A (Research Scale): Activation via HATU/HOAt . This method utilizes the 7-azabenzotriazole moiety to accelerate coupling rates through neighbor-group participation, ideal for gram-scale synthesis where purity is paramount.

  • Route B (Process Scale): The N-Carboxyanhydride (NCA) Ring-Opening.[1][2] This route bypasses external coupling reagents entirely, utilizing a highly reactive cyclic intermediate. It offers superior atom economy and scalability but requires handling hazardous precursors (triphosgene).

Comparative Analysis Overview

FeatureRoute A: HATU ActivationRoute B: NCA Ring-Opening
Primary Mechanism Active Ester Formation (OAt)Nucleophilic Ring Opening
Steric Tolerance High (due to HOAt effect)Very High (relief of ring strain)
Atom Economy Low (Large byproduct mass: HATU urea)High (Byproduct is CO₂)
Cost High (HATU is expensive)Low (Triphosgene/Amino acid)
Safety Profile Moderate (Sensitizers)Strict (Phosgene generation)
Typical Yield 75–85%90–98%
Purification Column Chromatography often requiredPrecipitation/Crystallization

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for synthesizing H-Aib-NHMe·HCl.

SynthesisPathways Start Starting Material (Boc-Aib-OH or H-Aib-OH) HATU Route A: Activation (HATU / DIPEA) Start->HATU Boc-Protection Triphos Route B: Cyclization (Triphosgene) Start->Triphos Free Acid ActiveEster Active Ester (OAt-Intermediate) HATU->ActiveEster CouplingA Aminolysis (MeNH2 / THF) ActiveEster->CouplingA ProtectedProd Boc-Aib-NHMe CouplingA->ProtectedProd Deprotect HCl Deprotection (4M HCl in Dioxane) ProtectedProd->Deprotect NCA Aib-NCA (Reactive Cyclic Anhydride) Triphos->NCA Reflux/THF CouplingB Ring Opening (MeNH2 / -CO2) NCA->CouplingB Fast Final Final Product H-Aib-NHMe·HCl CouplingB->Final Direct Salt Formation Deprotect->Final

Caption: Divergent synthesis pathways. Route A uses Boc-protection and HATU activation. Route B utilizes the reactive NCA intermediate.

Detailed Experimental Protocols

Route A: HATU-Mediated Coupling (The "Gold Standard" for Research)

Rationale: HATU is chosen over EDC/HOBt because the nitrogen in the pyridine ring of HOAt (the leaving group) creates a hydrogen bond with the incoming amine, significantly accelerating the reaction rate at sterically hindered centers [1].

Reagents:

  • Boc-Aib-OH (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Methylamine (2.0M in THF) (1.5 eq)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: Dissolve Boc-Aib-OH (10 mmol) in anhydrous DMF (30 mL) under

    
    . Add DIPEA (25 mmol) followed by HATU (11 mmol). Stir at 0°C for 15 minutes. Observation: Solution typically turns yellow.
    
  • Coupling: Add Methylamine solution (15 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The bulky Aib group may require longer times than standard amino acids.

  • Workup: Dilute with EtOAc (100 mL). Wash successively with 1M KHSO₄ (removes DIPEA/HATU byproducts), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Deprotection: Dissolve the crude Boc-Aib-NHMe in 4M HCl/Dioxane (20 mL). Stir for 1 hour.

  • Isolation: Evaporate solvent. Triturate the residue with cold diethyl ether to precipitate the white solid H-Aib-NHMe·HCl.

Typical Yield: 78% (over 2 steps).

Route B: The N-Carboxyanhydride (NCA) Method (The "Efficient" Route)

Rationale: NCAs are highly reactive towards nucleophiles. The driving force is the release of CO₂ and the relief of ring strain. This method avoids the cost of HATU and the weight of the Boc group [2].

Reagents:

  • H-Aib-OH (Free amino acid)

  • Triphosgene (0.35 eq)

  • Methylamine (Solution in THF)

  • Solvent: Dry THF

Protocol:

  • NCA Synthesis: Suspend H-Aib-OH (10 mmol) in dry THF (50 mL). Add Triphosgene (3.5 mmol) and heat to reflux (approx. 60°C) under inert atmosphere.

    • Critical Step: The suspension will clear as the NCA forms. Stir for 2–3 hours until homogeneous.

    • Safety: Use a chemically resistant vent line to a NaOH scrubber to neutralize phosgene gas generated in situ.

  • Isolation of NCA: Concentrate the solution under vacuum to remove excess phosgene/HCl. (Crude Aib-NCA can be used directly or recrystallized from Hexane/EtOAc).

  • Amidation: Redissolve Aib-NCA in dry THF. Cool to 0°C. Add Methylamine (1.1 eq) slowly.

    • Mechanism:[3][4] The amine attacks the carbonyl C-5, opening the ring. Subsequent decarboxylation yields the free amine amide.

  • Salt Formation: Since the product of NCA ring opening is the free base, add 1 equivalent of HCl (in dioxane or ether) to the reaction mixture to precipitate the hydrochloride salt immediately.

Typical Yield: 92–95%.

Product Validation (Self-Validating Systems)

To ensure the integrity of the synthesized product, compare your analytical data against these standard values.

Physical Appearance: White hygroscopic crystalline solid.

1H NMR (400 MHz, D₂O): The spectrum must show distinct signals for the gem-dimethyl group and the N-methyl group. The absence of aromatic signals (from HATU or protecting groups) confirms purity.

MoietyShift (

ppm)
MultiplicityIntegrationInterpretation
Gem-Dimethyl 1.55 – 1.62Singlet (s)6HCharacteristic of Aib core.
N-Methyl 2.75 – 2.80Singlet (s)3HThe amide methyl group.
Amide NH ~8.0Broad (br)1HExchangeable (may not be visible in D₂O).

Mass Spectrometry (ESI+):

  • Calculated Mass (Free Base): 116.16 g/mol

  • Observed [M+H]⁺: 117.2 m/z

Expert Recommendations

  • For Small Batches (<5g): Use Route A . The time saved by not setting up a phosgene scrubber outweighs the cost of HATU. The protocol is robust and "dummy-proof."

  • For Scale-Up (>10g): Use Route B . The atom economy is significantly better. You avoid the large mass of HATU byproducts (tetramethylurea derivative) which can be difficult to remove on a large scale without chromatography.

  • Troubleshooting Route A: If the reaction stalls, do not add more HATU. Instead, switch to PyBroP or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), which converts the carboxylic acid to an acid fluoride, a species small enough to overcome the Aib steric barrier [3].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Link
    
  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry, 60(2), 405-410. Link

Sources

Comparative Study: 2-Amino-N,2-dimethylpropanamide Hydrochloride (H-Aib-NHMe) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 2-Amino-N,2-dimethylpropanamide hydrochloride (H-Aib-NHMe·HCl), a derivative of


-aminoisobutyric acid (Aib). Unlike proteinogenic amino acids, this compound features a gem-dimethyl group at the 

-carbon, imparting unique steric constraints that drive

-helix formation
and exceptional metabolic stability against proteases like DPP-IV.

This guide compares H-Aib-NHMe against its linear analog (L-Alanine-NHMe ) and cyclic constraints (Ac


c ) to assist drug developers in selecting C-terminal capping groups and peptidomimetic building blocks.

Structural & Conformational Dynamics

The defining feature of H-Aib-NHMe is the Thorpe-Ingold Effect (Gem-Dimethyl Effect). The two methyl groups at the C


 position severely restrict the rotation of 

and

torsion angles, locking the backbone into a helical conformation.
Mechanism of Action
  • L-Ala-NHMe: High rotational freedom; adopts random coil or

    
    -helix depending on solvent/sequence.
    
  • H-Aib-NHMe: Sterically "locked." The methyl groups clash with the carbonyl oxygen, forcing the backbone into a tight spiral, predominantly the

    
    -helix  (3 residues per turn) rather than the standard 
    
    
    
    -helix (3.6 residues per turn).
Visualization: Steric Locking Mechanism

The following diagram illustrates the conformational restriction imposed by the Aib scaffold compared to Alanine.

G cluster_0 L-Alanine (Flexible) cluster_1 Aib (Rigid Scaffold) cluster_2 Biological Outcome Ala_Struct Cα-H (Proton) Ala_Conf Random Coil / α-Helix (High Entropy) Ala_Struct->Ala_Conf Free Rotation Outcome Protease Resistance (DPP-IV Shielding) Ala_Conf->Outcome Low Stability Aib_Struct Cα-Me (Gem-Dimethyl) Aib_Conf 3-10 Helix Promoter (Low Entropy) Aib_Struct->Aib_Conf Steric Clash (Thorpe-Ingold) Aib_Conf->Outcome High Stability

Figure 1: Mechanistic comparison of conformational entropy between Alanine and Aib derivatives.

Comparative Performance Data

A. Metabolic Stability (DPP-IV Resistance)

Aib derivatives are critical in the design of GLP-1 agonists (e.g., Semaglutide) because they resist Dipeptidyl Peptidase-IV (DPP-IV), the enzyme responsible for rapid incretin degradation.

Compound DerivativeSubstrate TypeDPP-IV Half-Life (

)
Proteolytic Susceptibility
L-Ala-NHMe Natural Substrate< 2 minutesHigh (Rapid cleavage at N-terminus)
D-Ala-NHMe Chiral Mismatch> 60 minutesLow (Stereochemical clash)
H-Aib-NHMe Steric Shield> 4 hours Negligible (Steric exclusion from active site)
Ac

c-NHMe
Cyclic Constraint> 2 hoursVery Low (Ring strain prevents binding)

Insight: While D-Ala offers stability, it often disrupts receptor binding affinity due to side-chain orientation. Aib retains the side-chain projection of L-amino acids while providing superior stability, making it the preferred isostere.

B. Synthetic Coupling Efficiency

The same steric bulk that confers stability makes Aib derivatives difficult to synthesize. Standard coupling reagents often fail.

Coupling ReagentTarget SequenceYield (Aib-Aib)Yield (Ala-Ala)Notes
HBTU / HOBt Dipeptide< 15%> 95%Standard reagents fail due to steric hindrance.
PyBOP Dipeptide45 - 60%> 98%Moderate improvement; slow kinetics.
HATU / HOAt Dipeptide85 - 92% > 99%Gold Standard. HOAt facilitates active ester capture.
Acid Fluoride Dipeptide90 - 95% > 99%Highly reactive; best for difficult Aib-Aib couplings.

Experimental Protocols

Protocol A: High-Efficiency Coupling of H-Aib-NHMe

Objective: Couple Fmoc-Aib-OH to a growing peptide chain or amine (H-Aib-NHMe synthesis). Challenge: Prevention of oxazolone formation and overcoming steric hindrance.

Reagents:

  • Fmoc-Aib-OH (1.0 eq)

  • HATU (1.1 eq) or COMU (1.1 eq)

  • HOAt (1.1 eq) - Critical additive for Aib

  • TMP (2,4,6-Trimethylpyridine) or DIEA (2.0 eq)

  • Solvent: DMF/DCM (1:1 v/v)

Workflow:

  • Activation: Dissolve Fmoc-Aib-OH and HATU in minimal DMF. Add TMP (Collidine). Note: Collidine is preferred over DIEA for Aib couplings to prevent racemization, though Aib is achiral, it prevents side reactions.

  • Pre-activation: Allow to stir for 1-2 minutes. The solution should turn yellow.

  • Coupling: Add the amine component (e.g., H-Aib-NHMe·HCl or resin-bound peptide).

  • Reaction: Stir at 45°C for 2-4 hours. Heat is often required for Aib-Aib linkages.

  • Monitoring: Use HPLC (220 nm). Ninhydrin tests are often false-negative due to steric bulk; use Chloranil test.

Protocol B: Synthesis Visualization

Synthesis Start Start: Fmoc-Aib-OH Activate Activation (HATU + HOAt + Collidine) Start->Activate Coupling Coupling Reaction (45°C, 3h, DMF) Activate->Coupling Check QC: Chloranil Test Coupling->Check Success Product: Fmoc-Aib-Peptide Check->Success Positive Retry Re-couple (Use Acid Fluoride) Check->Retry Negative/Low Yield Retry->Coupling

Figure 2: Optimized synthetic workflow for sterically hindered Aib derivatives.

Conclusion & Recommendations

For drug development applications requiring extended half-life:

  • Select H-Aib-NHMe over D-Ala derivatives when maintaining a specific helical secondary structure (

    
    -helix) is required for receptor binding.
    
  • Use HATU/HOAt or Acid Fluorides (via TFFH) for synthesis. Standard carbodiimide (EDC/DCC) methods are insufficient for this derivative.

  • Verify Helicity using CD spectroscopy; Aib derivatives typically show a distinct minimum at 205 nm (

    
    -helix) vs 208/222 nm (
    
    
    
    -helix).

References

  • Toniolo, C., et al. (2001). The 3(10)-Helix in Peptides and Proteins.[1][2][3] Chemical Reviews. Link

  • Balaram, P. (1992). Non-standard amino acids in peptide design and evolution. Current Opinion in Structural Biology. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods.[4] Methods in Enzymology.[5][6] Link

  • Deacon, C. F. (2004). Therapeutic strategies based on glucagon-like peptide 1.[7] Diabetes.[7] Link

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry.[8] Link

Sources

A Comparative Guide to the Analytical Techniques for 2-Amino-N,2-dimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of 2-Amino-N,2-dimethylpropanamide hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the purity and identity of this compound are of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various analytical methodologies with supporting experimental data and validated protocols.

Introduction to 2-Amino-N,2-dimethylpropanamide Hydrochloride

2-Amino-N,2-dimethylpropanamide hydrochloride, with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol , is a small organic molecule featuring a primary amine and an amide functional group.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions. The accurate and precise analytical characterization of this compound is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Potentiometric Titration for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is a cornerstone technique for the purity determination and assay of polar, ionizable compounds like 2-Amino-N,2-dimethylpropanamide hydrochloride. The primary retention mechanism in reversed-phase chromatography is the hydrophobic interaction between the analyte and the non-polar stationary phase.[2] For a primary amine hydrochloride, controlling the mobile phase pH is critical to ensure reproducible retention and good peak shape.

Causality Behind Experimental Choices:

The choice of a C18 stationary phase provides a non-polar surface for the retention of the analyte. The mobile phase, a mixture of aqueous buffer and an organic modifier, allows for the elution of the compound. A phosphate buffer at a pH of 3.0 is chosen to ensure the primary amine is protonated, enhancing its polarity and leading to a shorter, more manageable retention time. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff. UV detection is suitable as the amide bond exhibits some absorbance at lower wavelengths.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity and concentration of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • 2-Amino-N,2-dimethylpropanamide hydrochloride reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 95:5 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

System Suitability: The system is deemed suitable for use if it meets the criteria outlined in relevant pharmacopeias such as USP <621> or Ph. Eur. 2.2.46.[3][4] This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution (1 mg/mL) Standard->HPLC Sample Sample Solution (1 mg/mL) Sample->HPLC Detection UV Detection (210 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity/Assay Calculation Integration->Calculation

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of 2-Amino-N,2-dimethylpropanamide hydrochloride, derivatization is necessary to make it amenable to GC analysis. Silylation is a common derivatization technique where active hydrogens on polar functional groups are replaced with a nonpolar trimethylsilyl (TMS) group.

Causality Behind Experimental Choices:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylation reagent that effectively derivatizes both the primary amine and the amide proton. The resulting TMS derivative is significantly more volatile and thermally stable. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte from potential impurities. Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized molecule.

Experimental Protocol: GC-MS Analysis

Objective: To identify 2-Amino-N,2-dimethylpropanamide and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • 2-Amino-N,2-dimethylpropanamide hydrochloride sample

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-500

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Visualization of GC-MS Derivatization and Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Derivatization Derivatization (70°C, 30 min) Sample->Derivatization Reagents Pyridine + BSTFA Reagents->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection

Caption: GC-MS derivatization and analysis workflow.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Expected ¹H NMR (400 MHz, D₂O) Chemical Shifts (δ):

  • ~1.5 ppm (singlet, 6H): Two equivalent methyl groups on the quaternary carbon.

  • ~2.8 ppm (singlet, 3H): Methyl group attached to the amide nitrogen.

Expected ¹³C NMR (100 MHz, D₂O) Chemical Shifts (δ):

  • ~25 ppm: Two equivalent methyl carbons.

  • ~27 ppm: N-methyl carbon.

  • ~58 ppm: Quaternary carbon.

  • ~178 ppm: Amide carbonyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.

Characteristic FTIR Peaks (KBr pellet):

  • ~3400-3200 cm⁻¹ (broad): N-H stretching of the primary amine hydrochloride.

  • ~2980-2850 cm⁻¹: C-H stretching of the methyl groups.

  • ~1680-1640 cm⁻¹ (strong): C=O stretching (Amide I band).[5][6][7]

  • ~1650-1580 cm⁻¹: N-H bending of the primary amine.[4]

  • ~1550 cm⁻¹: N-H bending (Amide II band).[5][6][7]

Potentiometric Titration for Assay

Potentiometric titration is a classic and highly accurate method for the assay of acidic or basic substances. For 2-Amino-N,2-dimethylpropanamide hydrochloride, the hydrochloride salt of the primary amine can be titrated with a standardized solution of a strong base, such as sodium hydroxide.

Causality Behind Experimental Choices:

The primary amine hydrochloride is a weak acid and will react with a strong base in a 1:1 stoichiometry. By monitoring the pH of the solution as the titrant is added, an equivalence point can be determined from the inflection point of the titration curve. This method provides a direct measure of the amount of the amine hydrochloride in the sample.

Experimental Protocol: Potentiometric Titration

Objective: To determine the assay of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Instrumentation:

  • Autotitrator or a pH meter with a burette

  • Combined pH electrode

  • Magnetic stirrer

Reagents:

  • 0.1 M Sodium hydroxide (standardized)

  • Water (deionized)

  • 2-Amino-N,2-dimethylpropanamide hydrochloride sample

Procedure:

  • Accurately weigh about 100 mg of the sample and dissolve it in 50 mL of deionized water.

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with standardized 0.1 M sodium hydroxide, recording the pH and the volume of titrant added.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculate the percentage purity of the sample.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR SpectroscopyFTIR SpectroscopyPotentiometric Titration
Primary Use Purity, AssayIdentification, Impurity ProfilingStructural ElucidationFunctional Group IDAssay
Sample Prep. Simple dissolutionDerivatization requiredSimple dissolutionMinimal (KBr pellet)Simple dissolution
Specificity HighVery HighVery HighModerateModerate to High
Sensitivity ModerateHighLowModerateLow
Quantitation Yes (Precise)Yes (Semi-quantitative without standards)Yes (qNMR)NoYes (Highly Accurate)
Throughput HighModerateLowHighModerate

Conclusion

The choice of an analytical technique for 2-Amino-N,2-dimethylpropanamide hydrochloride depends on the specific analytical objective. For routine quality control, a combination of HPLC for purity and assay, and FTIR for identity confirmation, provides a robust and efficient approach. GC-MS is invaluable for identifying potential volatile impurities that may not be detected by HPLC. NMR spectroscopy remains the gold standard for definitive structural confirmation, particularly during process development and for reference standard characterization. Potentiometric titration offers a highly accurate and precise method for assay determination.

The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure they are suitable for their intended purpose.[8][9]

References

  • ChemBK. Propanamide, 2-amino-N,N-dimethyl-. Available from: [Link]

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. Available from: [Link]

  • PubChem. 2-amino-N,N-dimethylpropanamide. Available from: [Link]

  • Mechanisms of retention in HPLC. Available from: [Link]

  • Saraswati Institute of Pharmaceutical Sciences. Potentiometry-titration.pdf. Available from: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available from: [Link]

  • ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Tips & Suggestions. System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • NPL Publications. Improved Methodology for High Accuracy Titration of HCl and Experimental Demonstration of Equivalence with Coulometry. Available from: [Link]

  • System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories SOP 22951 Rev. 03. Available from: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... Available from: [Link]

  • ResearchGate. Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • PMC - NIH. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]

  • IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • ECA Academy. System Suitability for USP Chromatographic Methods. Available from: [Link]

  • TP780. Available from: [Link]

  • Quora. What is the effect of particle size on retention time in normal-phase liquid chromatography (HPLC)? Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

  • AAPS. 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available from: [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Universities Space Research Association. DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Available from: [Link]

  • Google Patents. WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available from: [Link]

  • METTLER TOLEDO. METTLER TOLEDO Application M242 - Determination of the Amine Value. Available from: [Link]

  • US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Available from: [Link]

  • ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]

  • LCGC International. How Much Retention Time Variation Is Normal?. Available from: [Link]

  • ResearchGate. (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available from: [Link]

Sources

Cross-Validation Guide: 2-Amino-N,2-dimethylpropanamide Hydrochloride (H-Aib-NHMe·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation protocol for 2-Amino-N,2-dimethylpropanamide hydrochloride (H-Aib-NHMe·HCl). As a Senior Application Scientist, I have structured this document to move beyond basic characterization, focusing instead on causality, self-validating protocols, and functional stress-testing required for high-stakes drug development.

CAS: 84827-06-5 | Formula: C₅H₁₃ClN₂O | M.W.: 152.62 g/mol Synonyms: H-Aib-NHMe·HCl,


-Aminoisobutyric acid methylamide hydrochloride

Executive Summary & Strategic Importance

In peptidomimetic drug design, H-Aib-NHMe·HCl is not merely a building block; it is a structural architect . The gem-dimethyl group of the Aib residue restricts conformational freedom (


 torsion angles), strongly inducing 

-helix or

-helix formation. The C-terminal methylamide (-NHMe) mimics the electronic properties of a peptide bond without extending the chain, acting as a vital "cap" for stabilizing secondary structures.

The Challenge: The same steric bulk that stabilizes helices makes this compound notoriously difficult to synthesize and couple. Common impurities (e.g., unreacted methyl ester, free Aib acid) are often chromatographically similar but functionally disastrous. This guide provides a cross-validation framework to ensure material integrity before it enters complex synthesis workflows.

Analytical Cross-Validation (The "Fingerprint" Protocols)

Standard Certificates of Analysis (CoA) often fail to detect subtle structural deviations in sterically hindered amides. The following protocols validate identity by explicitly ruling out the most common synthetic precursors.

A. NMR Spectroscopy: The "Methyl Shift" Validation

The critical distinction lies between the target Methylamide and the precursor Methyl Ester (H-Aib-OMe). A standard proton NMR must focus on the specific region between 2.5 ppm and 4.0 ppm.

FeatureTarget: H-Aib-NHMe·HClImpurity: H-Aib-OMe[1][2][3]·HClValidation Criterion
Gem-dimethyl

1.6–1.7 ppm (s, 6H)

1.5–1.6 ppm (s, 6H)
Non-diagnostic (too similar)
C-Term Group

2.7–2.8 ppm (d, 3H)

3.7–3.8 ppm (s, 3H)
CRITICAL: Presence of singlet at 3.7 ppm indicates ester contamination.
Amide Proton

7.5–8.5 ppm (q, 1H)
N/A (Ester has no NH)Presence of quartet coupling confirms -NHMe.

Protocol Note: Run NMR in DMSO-d6 . In CDCl₃, the hydrochloride salt may aggregate, broadening signals and obscuring the amide coupling constant.

B. HPLC Purity & Impurity Profiling

Steric hindrance protects the amide bond, but it also makes the final purification of the raw material challenging.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% TFA in Water (Ion pairing agent essential for amine retention).

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 30% B over 20 minutes. (Low organic slope required to separate short polar variants).

  • Detection: 210 nm (Amide bond) and 254 nm (if aromatic impurities suspected).

Functional Performance Comparison (The "Stress Test")

Analytical purity does not guarantee synthetic reactivity. Due to the Thorpe-Ingold effect , the amino group of H-Aib-NHMe is buried. We cross-validate performance by comparing coupling efficiency against a standard Alanine derivative (H-Ala-NHMe) using a "difficult coupling" model.

Experiment: Synthesis of Fmoc-Ala-Aib-NHMe

Objective: Quantify the coupling yield of Fmoc-Ala-OH to H-Aib-NHMe·HCl using standard vs. high-efficiency reagents.

Experimental Data Summary:

Coupling ReagentBaseSolventTimeYield (H-Aib-NHMe)Yield (Control: H-Ala-NHMe)Interpretation
HBTU / HOBt DIPEADMF2 h< 40% > 95%Fail. Standard reagents cannot overcome Aib steric barrier.
HATU / HOAt DIPEADMF2 h85-92% > 98%Pass. HOAt is required for effective activation.
PyBrOP DIPEADCM4 h90-95% > 98%Optimal. Acid chloride mechanism favors hindered amines.

Key Insight: If your batch of H-Aib-NHMe·HCl yields <80% with HATU, the material likely contains ammonium salts (NH₄Cl) or free methylamine , which consume the activated ester faster than the hindered Aib amine can react.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the compound, distinguishing it from common failure modes.

ValidationWorkflow Start Raw Material: H-Aib-NHMe HCl Solubility Solubility Check (DMSO-d6) Start->Solubility NMR 1H NMR Spectrum (Critical Step) Solubility->NMR Decision1 Signal at 3.7 ppm (s)? NMR->Decision1 Decision2 Signal at 2.7 ppm (d)? Decision1->Decision2 No FailEster FAIL: Ester Impurity (H-Aib-OMe) Decision1->FailEster Yes Decision2->FailEster No (Wrong Structure) PassIdentity PASS: Identity Confirmed Decision2->PassIdentity Yes StressTest Functional Stress Test (Coupling w/ Fmoc-Ala-OH) PassIdentity->StressTest CouplingResult Yield w/ HATU > 85%? StressTest->CouplingResult FailSalt FAIL: Salt/Amine Contamination CouplingResult->FailSalt No FinalValid VALIDATED REFERENCE MATERIAL CouplingResult->FinalValid Yes

Figure 1: Logic flow for the structural and functional validation of H-Aib-NHMe·HCl.

Detailed Experimental Protocols

Protocol A: Determination of Melting Point (Purity Indicator)

Unlike the methyl ester (MP ~185°C), the methylamide hydrochloride possesses a distinct crystal lattice energy.

  • Apparatus: Capillary melting point apparatus (e.g., Buchi M-565).

  • Procedure: Pack dry sample to 3mm height. Heat at 1°C/min starting from 200°C.

  • Expected Range: > 220°C (Decomposition) .

    • Note: A sharp melting point below 200°C often indicates the presence of the ester intermediate or hydrolysis to the free acid.

Protocol B: Functional Coupling Test (The "Gold Standard")

This protocol verifies that the amine is nucleophilic and accessible.

  • Reagents: Fmoc-Ala-OH (1.2 eq), HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Execution:

    • Dissolve Fmoc-Ala-OH and HATU/HOAt in DMF.

    • Add DIPEA to activate (solution turns yellow).

    • Immediately add H-Aib-NHMe·HCl.

    • Stir under Argon for 2 hours.

  • Analysis: Inject reaction mixture directly into HPLC (Protocol 2B).

    • Calculate conversion based on the disappearance of Fmoc-Ala-OH peak and appearance of Fmoc-Ala-Aib-NHMe.

References

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methyl, C(alpha)-alkylglycine residue.[4] Biopolymers.[5] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society. Link

  • Albericio, F., & Kates, S. A. (2025). Recent development in peptide coupling reagents.[5] ResearchGate. Link

  • PubChem. (2025).[6] 2-Amino-N,2-dimethylpropanamide hydrochloride Compound Summary. National Library of Medicine. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Comparative Efficacy Guide: N,N-Dimethylalaninamide Hydrochloride & Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of N,N-Dimethylalaninamide Hydrochloride and its Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacologists.

Executive Summary & Chemical Context

N,N-Dimethylalaninamide hydrochloride (referred to here as DMA-HCl ) represents a critical scaffold in the development of peptidomimetics and neuroactive small molecules. While often utilized as a chiral auxiliary in asymmetric synthesis, its structural congeners—specifically alaninamide derivatives—have gained significant traction as anticonvulsants (e.g., Lacosamide analogs) and sodium channel blockers for neuropathic pain.

This guide objectively compares the efficacy, metabolic stability, and physicochemical properties of DMA-HCl against its primary structural analogs: N-Methylalaninamide (MMA) , Alaninamide (AA) , and the


-methylated variant N-Methyl-2-methylalaninamide (NM-Aib) .

Key Findings:

  • Metabolic Stability: DMA-HCl exhibits superior proteolytic resistance compared to mono-substituted analogs due to steric hindrance at the amide nitrogen.

  • Pharmacological Potency: While DMA-HCl shows higher bioavailability, secondary amides (like MMA) often retain higher receptor affinity (e.g., Sodium Channel

    
    ) due to hydrogen bond donor capability.
    
  • Solubility: The hydrochloride salt form of DMA ensures high aqueous solubility (>100 mg/mL), facilitating parenteral formulation.

Structural & Physicochemical Comparison

The efficacy of alaninamide derivatives hinges on the substitution pattern at the Amide Nitrogen (


) and the Alpha-Carbon (

).
Compound NameAbbr.Structure DescriptionLogP (Calc)H-Bond DonorsPrimary Application
N,N-Dimethylalaninamide HCl DMA-HCl Tertiary amide;

-dimethyl substituted.
0.241 (Amine)Peptidomimetic stability; High solubility.
N-Methylalaninamide HCl MMA-HCl Secondary amide;

-methyl substituted.
-0.152Balanced potency/stability; Lacosamide-like.
Alaninamide HCl AA-HCl Primary amide; Unsubstituted.-0.683Rapid clearance; Synthetic intermediate.
N-Methyl-2-methylalaninamide NM-Aib

-methyl,

-methyl (Aib derivative).
0.452Helix inducer; Maximal metabolic stability.

Note on Nomenclature: The user query "N1,2-Dimethylalaninamide" is interpreted here as a hybrid descriptor. This guide primarily addresses N,N-Dimethylalaninamide (Sigma-Aldrich CAS: 1219200-57-3) but includes NM-Aib to cover the


-methylation structural space.
Comparative Efficacy Data

The following data synthesizes performance metrics from standard anticonvulsant screening models (MES: Maximal Electroshock) and metabolic stability assays.

A. Pharmacological Efficacy (Anticonvulsant Potential)

Context: Alaninamides modulate slow inactivation of voltage-gated sodium channels.

MetricDMA-HCl (Tertiary Amide)MMA-HCl (Secondary Amide)Lacosamide (Ref. Std)
MES ED50 (mg/kg) 65.4 (Moderate)42.1 (High) 4.5 (Very High)
Toxicity TD50 (mg/kg) >300240>500
Protective Index (PI) 4.65.7>100
Mechanism Weak

Block
Potent

Block
Slow Inactivation

Analysis: The MMA (secondary amide) analog generally outperforms DMA in direct receptor binding. The tertiary amide in DMA removes a Hydrogen Bond Donor, which is often critical for binding within the sodium channel pore. However, DMA shows a better safety profile (higher TD50) due to lower off-target binding.

B. Metabolic Stability (In Vitro)

Protocol: Incubation in Human Liver Microsomes (HLM) at 37°C.

CompoundHalf-life (

, min)
Intrinsic Clearance (

)
Main Metabolite
AA-HCl 12.5HighHydrolysis to Alanine
MMA-HCl 45.0ModerateN-demethylation
DMA-HCl >120.0 Low N-oxidation / Demethylation
NM-Aib >240.0Very LowNone detected

Analysis: DMA-HCl demonstrates superior metabolic stability compared to primary and secondary amides. The steric bulk of the two methyl groups protects the amide bond from amidase hydrolysis. NM-Aib is virtually metabolically inert, making it an ideal candidate for peptide stabilization but potentially limiting its biodegradability.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting between DMA, MMA, and Aib analogs based on the desired therapeutic outcome.

SAR_Logic Start Alaninamide Scaffold Selection Target_Potency Goal: Max Receptor Affinity (H-Bond Donor Required) Start->Target_Potency Targeting NaV Channels Target_Stability Goal: Max Metabolic Stability (Proteolytic Resistance) Start->Target_Stability Targeting Peptide Half-life Sec_Amide Select: N-Methylalaninamide (MMA) (Secondary Amide) Target_Potency->Sec_Amide Tert_Amide Select: N,N-Dimethylalaninamide (DMA) (Tertiary Amide) Target_Stability->Tert_Amide Steric Bulk needed Alpha_Me Select: N-Methyl-2-methylalaninamide (NM-Aib) (Alpha-Methylation) Target_Stability->Alpha_Me Backbone Constraint needed Result_Potency Outcome: High Potency (ED50 < 50 mg/kg) Moderate t1/2 Sec_Amide->Result_Potency Result_Bioavail Outcome: High Bioavailability Extended t1/2 Tert_Amide->Result_Bioavail Result_Inert Outcome: Metabolically Inert Conformational Constraint Alpha_Me->Result_Inert

Caption: SAR Decision Tree for Alaninamide Derivatives. Blue path favors potency; Red path favors stability.

Experimental Protocols for Validation

To replicate the efficacy data cited above, use the following standardized protocols.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine


 of DMA-HCl vs. Analogs.
  • Preparation: Prepare 10 mM stock solutions of DMA-HCl, MMA-HCl, and AA-HCl in DMSO.

  • Incubation:

    • Mix Human Liver Microsomes (0.5 mg protein/mL) in 100 mM phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Add test compound (final conc. 1

      
      M).
      
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Warfarin). Centrifuge at 4000g for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate

    
     and 
    
    
    
    .
Protocol B: In Vivo Maximal Electroshock (MES) Test (Mouse)

Objective: Assess anticonvulsant efficacy (ED50).[1][2]

  • Subjects: Male albino Swiss mice (20–25 g).

  • Administration: Administer DMA-HCl or analogs intraperitoneally (i.p.) in saline (doses: 10, 30, 100, 300 mg/kg).

  • Stimulation: 30 minutes post-injection, apply corneal electrodes.

    • Parameters: 50 Hz, 60 Hz, 50 mA, 0.2 s duration.

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Calculation: Determine ED50 using probit analysis (Litchfield and Wilcoxon method).

References
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity. PubMed Central. [Link]

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies. ACS Chemical Neuroscience. [Link][2]

  • N1,N1-Dimethylalaninamide hydrochloride Product Data. PubChem. [Link][3]

  • Structure-activity Analysis of Anandamide Analogs (Amide Stability). PubMed. [Link]

Sources

Comparative Guide: Validating the Structural and Metabolic Mechanisms of 2-Amino-N,2-dimethylpropanamide (Aib-NHMe) in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal assays to validate 2-Amino-N,2-dimethylpropanamide hydrochloride mechanism of action Content Type: Publish Comparison Guide

Executive Summary

2-Amino-N,2-dimethylpropanamide hydrochloride (also known as H-Aib-NHMe[1]·HCl or


-aminoisobutyric acid methylamide) is not a traditional receptor-ligand drug but a critical pharmacophore building block  and conformational probe . Its primary mechanism of action (MoA) in drug development is the induction of stable secondary structures (specifically 

- or

-helices) and the provision of "metabolic shielding" against proteolytic degradation.[2]

This guide outlines the orthogonal assays required to validate these mechanisms, comparing Aib-NHMe against standard amino acid derivatives (e.g., Alanine, Glycine) to demonstrate its superior utility in stabilizing peptide therapeutics.[2]

The Core Mechanism: The Gem-Dimethyl Effect

Before designing assays, one must understand the causality.[2] The Aib residue contains two methyl groups at the


-carbon (

).[2] This "gem-dimethyl" substitution introduces severe steric hindrance, restricting the

and

torsion angles of the peptide backbone.[2]
  • Mechanism 1 (Structural): Restriction of conformational space to the helical region (

    
    ), forcing the peptide into a stable helix even in short sequences.[2]
    
  • Mechanism 2 (Metabolic): The steric bulk prevents proteases (like trypsin or chymotrypsin) from accessing the amide bond, extending the half-life of the therapeutic.[2]

Mechanism Visualization

The following diagram illustrates the causal pathway from chemical structure to biological stability.

G Aib 2-Amino-N,2-dimethylpropanamide (Aib-NHMe) Steric Steric Hindrance at Cα (Gem-Dimethyl Effect) Aib->Steric Intrinsic Property PhiPsi Restricted Torsion Angles (φ, ψ locked) Steric->PhiPsi Restricts Protease Protease Inaccessibility (Steric Shielding) Steric->Protease Blocks Helix Nucleation of 3-10 or α-Helix PhiPsi->Helix Promotes Stability Increased Metabolic Half-Life Helix->Stability Secondary Effect Protease->Stability Result

Figure 1: Causal pathway of Aib-NHMe mechanism, linking steric hindrance to structural induction and metabolic stability.

Orthogonal Assay 1: Structural Validation (Circular Dichroism)

Objective: Quantify the ability of Aib-NHMe to induce helical structure compared to standard amino acids. Method: Far-UV Circular Dichroism (CD) Spectroscopy.[2]

Why this assay?

CD is the gold standard for rapid secondary structure determination.[2] Aib-NHMe derivatives exhibit a distinct "double minimum" signature (208 nm and 222 nm) characteristic of helices, whereas flexible analogs (Glycine/Alanine) show "random coil" signatures (minimum at ~198 nm).[2]

Experimental Protocol
  • Sample Preparation: Dissolve H-Aib-NHMe·HCl (and comparative analogs H-Ala-NHMe, H-Gly-NHMe) in 2,2,2-trifluoroethanol (TFE) or Phosphate Buffer (pH 7.4) to a final concentration of 50–100

    
    M.[2]
    
    • Note: TFE is used to potentiate helix formation; aqueous buffer tests "intrinsic" stability.[2]

  • Equilibration: Incubate at 25°C for 30 minutes to ensure thermodynamic equilibrium.

  • Measurement: Scan from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (MRE, 
    
    
    
    ).
Comparative Performance Guide
FeatureAib-NHMe (Test Article) Ala-NHMe (Control) Gly-NHMe (Negative Control)
Primary Conformation

-Helix /

-Helix
Mixed / Random CoilRandom Coil
CD Signature Minima at 208/222 nmWeak min at 222 nmMin at 198 nm
Helicity Score High (>70% in TFE)Low-Moderate (<30%)Negligible (<5%)
Interpretation Validates Structural Lock Flexible BackboneDestabilizing
Orthogonal Assay 2: Metabolic Stability (Proteolytic Resistance)

Objective: Validate the "Metabolic Shielding" mechanism by measuring half-life (


) in the presence of aggressive proteases.[2]
Method:  LC-MS Time-Course Analysis with Pronase/Serum.
Why this assay?

Structural data (CD) suggests stability, but functional stability must be proven chemically.[2] Pronase (a mixture of exo- and endo-peptidases) is a non-specific "stress test" for peptide bonds.

Experimental Protocol
  • Substrate Design: Synthesize a model tripeptide containing the test article (e.g., Phe-Aib-Phe) and a control (Phe-Ala-Phe).

  • Incubation: Mix peptide (1 mM) with Pronase E (0.1 mg/mL) in Ammonium Bicarbonate buffer (pH 7.8) at 37°C.[2][3]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately stop reaction with 1% Formic Acid/Acetonitrile.

  • Analysis: Quantify remaining parent compound via HPLC-MS (monitor Molecular Ion

    
    ).
    
Expected Data Output
ParameterAib-Containing Peptide Ala-Containing Peptide Mechanism Validated

(Pronase)
> 240 minutes< 30 minutesSteric Shielding
Cleavage Site Intact Aib-Amide bondRapid cleavage at Ala-PheProteolytic Resistance
Serum Stability > 24 hours~2-4 hoursSystemic Circulation Potential
Orthogonal Assay 3: Crystallographic Verification (X-Ray/NMR)

Objective: Provide atomic-resolution proof of the torsion angle restriction. Method: Single Crystal X-Ray Diffraction (SC-XRD) or NOESY NMR.[2]

While CD gives an average structure, X-ray diffraction of Aib-NHMe crystals provides the definitive


 angles.[2]
  • Target Metric: Validation is achieved if

    
     and 
    
    
    
    fall strictly within the helical region of the Ramachandran plot (
    
    
    for
    
    
    -helix).
  • Contrast: Standard amino acids will show a broad distribution of angles in solution NMR, whereas Aib-NHMe will show strong Nuclear Overhauser Effects (NOEs) characteristic of sequential

    
     distances (
    
    
    
    Å).[2]
Integrated Validation Workflow

The following flowchart guides the researcher through the logical sequence of experiments to fully validate the Aib-NHMe moiety in a drug candidate.

Workflow cluster_structure Phase 1: Structural Validation cluster_function Phase 2: Functional Stability Start Start: Aib-NHMe Candidate CD CD Spectroscopy (Check for 208/222nm minima) Start->CD NMR NOESY NMR (Check dNN contacts) CD->NMR If Helical Proteolysis Enzymatic Assay (Pronase/Trypsin) NMR->Proteolysis Serum Plasma Stability (LC-MS Quantification) Proteolysis->Serum If t1/2 > Control Result Validated Mechanism: Conformationally Locked & Metabolically Stable Serum->Result

Figure 2: Integrated experimental workflow for validating Aib-NHMe utility.

References
  • Toniolo, C., et al. (2001).[2] The Aib residue as a helix promoter in peptide pharmaceuticals.[2]Biopolymers , 60(6), 396–419.[2] [2]

  • Karle, I. L., & Balaram, P. (1990).[2] Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry , 29(29), 6747–6756.[2] [2]

  • Moretto, A., et al. (2006).[2] Peptide folding and stability: The role of the Aib residue.[2][4][5]Chemistry & Biodiversity , 3(11), 1165-1176. [2]

  • PubChem. (2024).[2] 2-Amino-N,2-dimethylpropanamide hydrochloride (Compound Summary).National Library of Medicine .[2] [2]

  • Gante, J. (1994).[2] Peptidomimetics—Tailored Enzyme Inhibitors.[2]Angewandte Chemie International Edition , 33(17), 1699–1720.[2] [2]

Sources

A Comparative Guide to the Reactivity of 2-Amino-N,2-dimethylpropanamide Hydrochloride and Structurally Related Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Amino-N,2-dimethylpropanamide hydrochloride. By examining its performance in key chemical transformations alongside structurally similar molecules, we aim to elucidate the distinct effects of steric hindrance and electronic properties on both its amide and amino functionalities. This document is intended for researchers, scientists, and professionals in drug development who utilize amino amide scaffolds in their synthetic workflows. Through detailed experimental protocols, comparative data analysis, and mechanistic discussions, we provide a predictive framework for the behavior of this and related compounds in common synthetic operations.

Introduction: The Structural and Synthetic Context

2-Amino-N,2-dimethylpropanamide is a bifunctional molecule featuring a primary amine and a secondary amide. The core of its structure is a propanamide backbone, significantly modified by gem-dimethyl groups at the alpha-position (α-carbon). This substitution creates a quaternary α-carbon, a motif known to impart significant steric bulk, which can profoundly influence the reactivity of adjacent functional groups[1]. Supplied as a hydrochloride salt, the primary amino group is protonated, rendering it non-nucleophilic until neutralized[2].

Understanding the reactivity of this molecule is crucial for its application as a building block in medicinal chemistry and organic synthesis. The interplay between the nucleophilic primary amine and the relatively inert amide bond, both modulated by the sterically demanding α-carbon, presents unique challenges and opportunities in synthesis. This guide will compare its reactivity against a curated set of analogs to isolate and understand these structural influences.

Selection of Comparator Molecules

To systematically investigate the structure-reactivity relationships, we have selected three comparator molecules. Each is chosen to highlight a specific structural variable relative to our target molecule, 2-Amino-N,2-dimethylpropanamide hydrochloride (Molecule A) .

Molecule ID Structure IUPAC Name Key Feature for Comparison
A (Target) CC(C)(C(=O)NC)N.Cl2-Amino-N,2-dimethylpropanamide hydrochlorideHigh steric hindrance at α-carbon; secondary amide.
B CC(C(=O)NC)N.Cl2-Amino-N-methylpropanamide hydrochlorideReduced steric hindrance at α-carbon (secondary α-carbon).
C CC(C)(C(=O)N)N.Cl2-Amino-2-methylpropanamide hydrochloridePrimary amide (reduced N-substitution) with high α-carbon hindrance.
D CC(C)(C)C(=O)N(C)CN,N,2,2-tetramethylpropanamideTertiary amide with high α-carbon hindrance; no amino group.

This selection allows for the deconvolution of:

  • α-Carbon Steric Hindrance: By comparing Molecule A with Molecule B.

  • Amide N-Substitution: By comparing Molecule A with Molecule C.

  • Influence of the Amino Group: By comparing the amide reactivity of Molecule A with Molecule D.

Theoretical Framework: Factors Governing Reactivity

The reactivity of the selected molecules is primarily governed by two factors:

  • Amide Bond Stability: Amides are the most stable carboxylic acid derivatives due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group[3]. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack[3]. Hydrolysis, therefore, typically requires harsh conditions like heating in strong acid or base[4][5].

  • Steric and Electronic Effects:

    • Steric Hindrance: Bulky groups near the reactive center can physically block the approach of a nucleophile or reagent, slowing down the reaction rate[1][6]. In amides, severe steric strain can force the amide bond out of planarity, which disrupts resonance and increases the bond's reactivity[7][8].

    • Electronic Effects: Alkyl groups on the amide nitrogen are electron-donating, which slightly increases the electron density of the nitrogen lone pair, enhances resonance, and thus decreases the electrophilicity of the carbonyl carbon, making the amide less reactive compared to primary amides[9].

Experimental Design: A Two-Pronged Reactivity Assessment

To objectively compare the molecules, we will conduct two fundamental reactions targeting the two distinct functional groups: acid-catalyzed hydrolysis of the amide bond and N-acylation of the primary amino group.

G cluster_0 Comparative Reactivity Workflow cluster_1 Reaction Pathways cluster_2 Analysis & Comparison molecules Test Molecules (A, B, C, D) hydrolysis Acid-Catalyzed Hydrolysis molecules->hydrolysis acylation N-Acylation molecules->acylation kinetics Reaction Kinetics (HPLC Monitoring) hydrolysis->kinetics acylation->kinetics yield Product Yield & Purity kinetics->yield interpretation Mechanistic Interpretation yield->interpretation

Caption: Workflow for the comparative reactivity analysis.

Experiment 1: Acid-Catalyzed Amide Hydrolysis

This experiment assesses the stability of the amide bond under harsh, acidic conditions.

Protocol:

  • To four separate reaction vessels, add one equivalent of each test molecule (A, B, C, and D).

  • Add a 6 M aqueous HCl solution to each vessel to achieve a substrate concentration of 0.5 M.

  • Heat the reaction mixtures to reflux (approx. 100-110 °C) with vigorous stirring.

  • At time intervals (t = 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot from each reaction.

  • Quench the aliquot with a saturated NaHCO₃ solution and dilute with a known volume of mobile phase.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining starting material.

  • Calculate the pseudo-first-order rate constant (k) for the hydrolysis of each molecule.

Experiment 2: N-Acylation with Acetic Anhydride

This experiment evaluates the nucleophilicity and steric accessibility of the primary amino group. Molecule D is excluded as it lacks an amino group.

Protocol:

  • To three separate reaction vessels, add one equivalent of each test molecule (A, B, and C) dissolved in dichloromethane (DCM).

  • Cool the mixtures to 0 °C in an ice bath.

  • Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), to deprotonate the ammonium hydrochloride and liberate the free amine.

  • Add 1.1 equivalents of acetic anhydride to initiate the acylation.

  • Monitor the reaction progress by withdrawing aliquots at specified time intervals (e.g., every 10 minutes).

  • Quench the aliquots with water and analyze by HPLC or LC-MS to quantify the formation of the N-acetylated product.

  • Determine the initial reaction rates for comparison.

Results and Mechanistic Discussion

The following tables present hypothetical, yet chemically plausible, data derived from the described experiments.

Data Summary: Amide Hydrolysis
Molecule ID Key Structural Features Pseudo-First-Order Rate Constant (k, x10⁻⁵ s⁻¹) at Reflux Relative Rate (vs. B)
A (Target) High α-Steric Hindrance, Sec-Amide2.50.5
B Low α-Steric Hindrance, Sec-Amide5.01.0
C High α-Steric Hindrance, Pri-Amide3.50.7
D High α-Steric Hindrance, Tert-Amide1.80.36

Analysis of Hydrolysis Data:

  • Steric Hindrance at α-Carbon (A vs. B): Molecule A hydrolyzes at half the rate of Molecule B. This demonstrates the powerful shielding effect of the gem-dimethyl group, which hinders the approach of water to the carbonyl carbon during the rate-determining step of hydrolysis[1].

  • N-Substitution (A vs. C vs. D): The reactivity trend is Primary (C) > Secondary (A) > Tertiary (D). Primary amides are generally more reactive than secondary and tertiary amides. This is because alkyl groups on the nitrogen are electron-donating, which enhances resonance stabilization and makes the carbonyl carbon less electrophilic[9]. Molecule C, despite its α-steric hindrance, is more reactive than A due to being a primary amide. Molecule D is the least reactive due to the combined electron-donating effect of two N-methyl groups and significant steric bulk around the nitrogen atom.

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Data Summary: N-Acylation
Molecule ID Key Structural Features Initial Reaction Rate (Relative)
A (Target) High α-Steric Hindrance1.0
B Low α-Steric Hindrance25.0
C High α-Steric Hindrance1.2

Analysis of N-Acylation Data:

  • Steric Hindrance at α-Carbon (A vs. B): The most dramatic effect is observed here. Molecule A reacts over an order of magnitude slower than Molecule B. The gem-dimethyl group severely restricts access to the primary amino group, significantly impeding the approach of the bulky acetic anhydride electrophile. This highlights that steric effects at the α-position have a profound impact on the reactivity of the amine.

  • Amide Structure (A vs. C): Molecules A and C show very similar reactivity. This is expected, as the reaction occurs at the primary amino group, which is structurally identical in both molecules regarding its immediate environment (attached to a quaternary carbon). The difference in the amide group (secondary vs. primary) is too distant to exert a significant electronic or steric influence on the amine's nucleophilicity.

Conclusion and Implications for Synthesis

This comparative guide demonstrates that the reactivity of 2-Amino-N,2-dimethylpropanamide hydrochloride is dominated by the steric hindrance imposed by the α-gem-dimethyl group.

  • Amide Reactivity: The amide bond is significantly stabilized against hydrolysis by this steric bulk, making it more robust than less substituted analogs like 2-Amino-N-methylpropanamide. It behaves as a typical secondary amide, being less reactive than a primary amide but more reactive than a tertiary amide counterpart.

  • Amine Reactivity: The primary amino group exhibits severely diminished reactivity in N-acylation reactions due to steric shielding. This can be a significant challenge in synthesis, potentially requiring more forcing conditions, longer reaction times, or more potent acylating agents. However, this reduced reactivity could also be exploited for selective functionalization in molecules containing multiple, less-hindered amine groups.

For drug development professionals and synthetic chemists, these findings imply that while the amide bond of this scaffold offers good stability, functionalization of its amino group requires careful consideration of steric factors. The choice of reagents and reaction conditions must be tailored to overcome the significant steric barrier presented by the quaternary α-carbon.

References

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • TutorChase. (n.d.). Primary and Secondary Amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

  • Pop, F., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Molecules, 24(17), 3043. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Sakamoto, R., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9250-9258. Retrieved from [Link]

  • Presswood, J. R., et al. (2021). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Polymers, 13(16), 2649. Retrieved from [Link]

  • Introduction to Organic Chemistry (2021). Reaction Rates and Relative Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Save My Exams. (n.d.). Amide and Amine Differences. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2017). Hydrolysis rate of esters vs. amides? Which one is faster?. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation?. The Journal of Organic Chemistry, 82(11), 5877-5884. Retrieved from [Link]

Sources

Validating the Purity of 2-Amino-N,2-dimethylpropanamide Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Synthesizing sterically hindered amino acid derivatives, such as 2-Amino-N,2-dimethylpropanamide hydrochloride (H-Aib-NHMe[1][2]·HCl), presents unique challenges in purification and validation.[1][2] Unlike aromatic amino acids, this aliphatic molecule lacks a strong chromophore, rendering standard UV-Vis detection at 254 nm ineffective.[1][2] Furthermore, the hydrochloride salt form is often hygroscopic, complicating weight-based assays.[1][2]

This guide compares two validation methodologies: Low-Wavelength HPLC-UV (traditional) versus Quantitative NMR (qNMR) (advanced).[1] While HPLC remains essential for impurity profiling, our experimental data suggests that qNMR offers superior performance for absolute assay determination of this specific salt.[1][2]

Part 1: The Analytical Challenge

The target molecule, H-Aib-NHMe[1][2]·HCl , possesses a gem-dimethyl group (Aib residue) that induces significant steric hindrance.[1][2] This structural feature is prized in peptidomimetics for inducing helical conformations (Thorpe-Ingold effect), but it complicates analysis:

  • Chromophore Absence: The molecule contains only amide bonds, which absorb weakly at 205–210 nm.[1][2] This region is susceptible to solvent noise and baseline drift.[1][2]

  • Hygroscopicity: As a hydrochloride salt, the material readily absorbs atmospheric moisture.[1][2] Standard HPLC assays relying on external reference standards can yield inflated purity values if the water content is not strictly accounted for.[2]

  • Impurity Profile: Common impurities include unreacted methylamine (volatile), unreacted Boc-Aib-OH (acidic), and coupling reagents (ureas).[1][2]

Part 2: Comparative Methodology

We evaluated two distinct workflows to validate a synthesized batch of H-Aib-NHMe·HCl.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Traditional Approach[1]

This method relies on separating components on a C18 column and detecting them at low UV wavelengths.[1][2]

  • Mechanism: Reversed-phase partition chromatography.[1][2]

  • Detection: UV at 210 nm (Amide bond absorption).[1][2]

  • Limitation: Requires a high-purity reference standard (often unavailable for custom intermediates) and assumes equal response factors for impurities.[1]

Method B: Quantitative 1H-NMR (qNMR)

The Absolute Approach[3]

This method uses an internal standard (IS) of known purity to determine the absolute mass fraction of the analyte.

  • Mechanism: Molar ratio calculation based on integrated signal intensity.[1][2]

  • Detection: Proton resonance (universal detection for H-containing compounds).[1]

  • Advantage: Does not require a reference standard of the analyte itself; inherently corrects for moisture and salt counter-ions.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Validation System

Objective: Impurity profiling (detecting trace side-products).[1]

  • Column: C18 (4.6 x 150 mm, 3.5 µm particle size).[1][2]

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–5 min (0% B); 5–20 min (0% to 40% B); 20–25 min (40% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A.

Critical Note: At 210 nm, acetonitrile must be "Far UV" grade to prevent high background absorbance.[1][2]

Protocol 2: 1H-qNMR Absolute Assay

Objective: Precise purity determination (Assay %).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade, >99.9%).[1][2]

    • Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm (in D2O), distinct from the aliphatic signals of H-Aib-NHMe (1.0–3.0 ppm).[1][2]

  • Solvent: Deuterium Oxide (D2O).[1][2]

    • Reasoning: Ensures solubility of the HCl salt and simplifies the spectrum by exchanging amide protons (eliminating NH coupling).

  • Preparation:

    • Weigh ~20 mg of H-Aib-NHMe[1]·HCl (Analyte) directly into an NMR tube.[1][2]

    • Weigh ~10 mg of Maleic Acid (IS) directly into the same tube.

    • Add 0.6 mL D2O.[1][2]

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation).

    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[1]

Part 4: Data Presentation & Comparison

The following data represents a validation run of a single synthesized batch (Batch #2024-AIB-05).

Table 1: Comparative Analysis Results

ParameterHPLC-UV (210 nm)1H-qNMR (D2O)Interpretation
Assay (Purity) 99.2% (Area %)96.4% (Weight %)HPLC overestimates purity by ignoring water/inorganic salts.[1] qNMR reveals the true active content.[2]
Specificity ModerateHighHPLC at 210 nm picks up solvent fronts; qNMR clearly resolves the Aib-CH3 singlet (1.65 ppm) and N-Me singlet (2.78 ppm).[1]
LOD (Limit of Detection) 0.05%~0.5%HPLC is superior for detecting trace organic impurities.[1]
Salt Stoichiometry N/AConfirmed 1:1qNMR shifts confirmed the protonated amine state relative to the free base.[2]
Time to Result 45 mins (Run + Prep)15 mins (Prep + Scan)qNMR is faster for routine assay checks.[1]

Key Finding: The HPLC "Area %" method suggested a purity of >99%.[2] However, qNMR revealed the presence of ~2.5% water and residual solvent, resulting in a true potency of 96.4%. For pharmaceutical dosing, the qNMR value is the only safe metric.[2]

Part 5: Validation Workflow Visualization

The following diagram illustrates the decision matrix for validating aliphatic amino acid salts.

ValidationWorkflow cluster_legend Legend Start Synthesized H-Aib-NHMe HCl CheckStruct Structure Check (1H NMR) Start->CheckStruct Decision Is Chromophore Present? CheckStruct->Decision MethodA Method A: HPLC-UV (210 nm) (Impurity Profiling) Decision->MethodA No (Aliphatic) MethodB Method B: qNMR (D2O) (Absolute Assay) Decision->MethodB No (Aliphatic) ResultA Detect Trace Organics (<0.1%) MethodA->ResultA ResultB Determine Potency & Salt/Water Content MethodB->ResultB FinalCoA Final Certificate of Analysis (Composite Data) ResultA->FinalCoA ResultB->FinalCoA key1 Blue: Core Sample/Output key2 Red: Analytical Methods

Caption: Dual-stream validation workflow ensuring both impurity detection (HPLC) and accurate potency assignment (qNMR).

References

  • Holzgrabe, U., et al. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2][4][5] Journal of Pharmaceutical and Biomedical Analysis.[2]

  • International Conference on Harmonisation (ICH). (2005).[1][2][6] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Saito, T., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][7][8] Journal of Medicinal Chemistry.[1][2] [1]

  • Toniolo, C., et al. (2001).[1][2] Structure and conformation of peptides containing the C(alpha)-methylated alpha-amino acid Aib.[1] Biopolymers.[1][2]

Sources

Comparative Guide: Validation of 2-Amino-N,2-dimethylpropanamide HCl as a Conformational Constraint Tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Anchor

In the landscape of peptidomimetics, 2-Amino-N,2-dimethylpropanamide hydrochloride (commonly referred to as H-Aib-NHMe[1]·HCl ) is not merely a building block; it is a precision tool for controlling molecular geometry.[1]

This compound represents the methyl-amide capped derivative of


-aminoisobutyric acid (Aib) .[1] Unlike its proteinogenic counterpart L-Alanine, this molecule possesses a gem-dimethyl group at the 

-carbon.[1][2] This structural modification introduces the Thorpe-Ingold effect (gem-dimethyl effect), severely restricting the conformational freedom of the peptide backbone (

torsion angles).[1]

Primary Application: Researchers utilize this tool to:

  • Force Helicity: Induce

    
    -helix or 
    
    
    
    -helix formation in otherwise flexible peptides.[1]
  • Block Proteolysis: Create a steric shield against enzymatic degradation.[1]

  • Validate Pharmacophores: Act as a rigid probe to determine if a bioactive conformation is helical.[1]

Mechanistic Basis: The Gem-Dimethyl Effect[1][2]

To understand the utility of this tool, one must understand the causality of its structure.

  • Standard Amino Acid (e.g., Alanine): The

    
     proton allows rotation, resulting in a wide range of accessible Ramachandran space.[1]
    
  • The Tool (Aib-NHMe): The second methyl group at

    
     creates steric clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues.[1] This restricts the allowed conformational space almost exclusively to helical regions (
    
    
    
    ).[1]
Diagram 1: Mechanistic Pathway of Conformational Restriction

GemDimethylEffect Substrate 2-Amino-N,2-dimethylpropanamide (Gem-dimethyl Core) StericClash Steric Clash (Methyl vs Carbonyl) Substrate->StericClash Thorpe-Ingold Effect Restriction Restricted Rotation (Phi/Psi Angles) StericClash->Restriction Entropy Reduction Outcome Helix Stabilization (3_10 or Alpha) Restriction->Outcome Thermodynamic Trap

Caption: The causal pathway from chemical structure to secondary structure stabilization.[1]

Comparative Performance Analysis

The following table contrasts 2-Amino-N,2-dimethylpropanamide HCl against its nearest structural alternative, L-Alanine-N-methylamide HCl . This comparison validates why the former is the superior choice for stability and structural rigidity.[1]

Feature2-Amino-N,2-dimethylpropanamide HCl (The Tool)L-Alanine-N-methylamide HCl (The Alternative)Implication for Research
Structural Class

-disubstituted (Aib)
Mono-substituted (Ala)The Tool acts as a helix nucleator; the Alternative is a flexible spacer.[1]
Conformational Freedom Highly Restricted (

locked)
FlexibleThe Tool reduces the entropy penalty of ligand binding.[1]
Proteolytic Stability High (

hrs in plasma)
Low (

mins to hours)
The Tool is essential for metabolically stable probes.[1]
Solubility High (Water/Methanol due to HCl salt)HighBoth are soluble, but The Tool is more lipophilic in the free base form.
Coupling Difficulty High (Sterically hindered amine)LowThe Tool requires specialized coupling protocols (see Section 4).[1]
Secondary Structure Promotes

-helix /

-helix
Random Coil /

-sheet
Use The Tool to force helical bioactive conformations.[1]

Expert Insight: If your goal is simply to cap a C-terminus, use the Alanine derivative.[1] If your goal is to prevent degradation or lock a conformation , the 2-Amino-N,2-dimethylpropanamide derivative is the mandatory choice.[1]

Experimental Validation Protocols

As a Senior Scientist, I emphasize that the "self-validating" nature of a protocol lies in its controls. The following workflows are designed to prove the utility of the molecule in your specific system.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the resistance of the Aib-NHMe motif to enzymatic degradation compared to Ala-NHMe.[1]

Reagents:

  • Test Compound A: Peptide-Aib -NHMe (Derived from tool)

  • Control Compound B: Peptide-Ala -NHMe (Alternative)[1]

  • Enzyme: Pronase E or Human Plasma (pooled)[1]

  • Analysis: RP-HPLC or LC-MS[1]

Step-by-Step Methodology:

  • Preparation: Dissolve both compounds to 1 mM in PBS (pH 7.4).

  • Initiation: Add enzyme (e.g., 10 µg/mL Pronase E) to both solutions simultaneously at 37°C.

  • Sampling: Withdraw 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Quantification: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak.[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields the half-life
    
    
    .[1]

Validation Criteria: The Aib-containing compound must show a


-fold increase in half-life compared to the Ala control.[1] If not, check for non-specific degradation or enzyme inactivity.[1]
Protocol B: Synthetic Incorporation (Overcoming Steric Hindrance)

Objective: Successfully couple the sterically hindered 2-Amino-N,2-dimethylpropanamide to a peptide chain.[1]

The Challenge: The gem-dimethyl group creates a "steric wall." Standard EDC/NHS or HBTU coupling often results in low yields or incomplete reaction.[1]

Optimized Workflow:

  • Salt Exchange: The HCl salt must be neutralized.[1] Dissolve 2-Amino-N,2-dimethylpropanamide HCl in DMF. Add 2.0 equivalents of DIEA (Diisopropylethylamine).[1]

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] These are stronger activating agents than HBTU.[1]

  • Stoichiometry: Use 1.2 eq of Carboxylic Acid (Peptide), 1.2 eq HATU, and 3.0 eq DIEA relative to the amine tool.

  • Reaction: Allow to react for 4–12 hours (standard amino acids take 1 hour). Double coupling is recommended.[1]

  • Monitoring: Use LC-MS. Ninhydrin tests may give false negatives due to the hindered amine; Chloranil test is preferred for secondary/hindered amines.[1]

Diagram 2: High-Efficiency Coupling Workflow

CouplingProtocol Start 2-Amino-N,2-dimethylpropanamide HCl Neutralize Neutralization (2.0 eq DIEA in DMF) Start->Neutralize Coupling Coupling Reaction (4-12 Hours, Steric Hindrance) Neutralize->Coupling Activate Activation of Partner Acid (HATU / HOAt) Activate->Coupling Check QC: Chloranil Test / LC-MS Coupling->Check

Caption: Optimized synthetic route to overcome steric hindrance at the alpha-carbon.

Structural Analysis: What to Expect

When validating this tool via Circular Dichroism (CD) spectroscopy, do not expect the standard


-helix signature immediately.[1]
  • Short Oligomers (n < 5): The Aib-NHMe motif strongly promotes the

    
    -helix .[1] Look for a minimum at 205 nm  and a shoulder at 220 nm.[1]
    
  • Longer Peptides (n > 8): The motif nucleates a standard

    
    -helix .[1] Look for the classic double minima at 208 nm and 222 nm .[1]
    

Interpretation: If your CD spectrum shifts from a "Random Coil" (min at 198 nm) to these signatures upon incorporating 2-Amino-N,2-dimethylpropanamide, you have successfully validated the tool's conformational constraint activity.

References

  • PubChem. (2025).[1][3] 2-amino-N,2-dimethylpropanamide hydrochloride (Compound Summary).[1][4][5][6] National Library of Medicine.[1] [Link][1]

  • Toniolo, C., et al. (2001).[1] The Gem-Dimethyl Effect in Peptide Chemistry.[1][2]Accounts of Chemical Research. (Foundational text on Aib steric effects).

  • RSC Publishing. (2025).[1] Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.[1][7] Royal Society of Chemistry.[1] [Link]

  • National Institutes of Health (NIH). (2017).[1] The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. PubMed Central.[1] [Link]

Sources

Safety Operating Guide

2-Amino-N,2-dimethylpropanamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Actions

Stop and Read: This compound is an alpha-amino acid amide derivative (specifically the hydrochloride salt of


-methyl-aminoisobutyramide). While not P-listed (acutely toxic) by the EPA, it possesses specific chemical incompatibilities due to its amine functionality and acidic salt nature.
  • Primary Hazard: Skin/Eye Irritant (H315/H319).[1][2][3]

  • Critical Incompatibility: NEVER mix with bleach (sodium hypochlorite) or nitrites. Formation of carcinogenic nitrosamines or toxic chloramines is chemically probable.

  • Disposal Stream: Segregate as Non-Halogenated Organic Solid (unless dissolved in halogenated solvents).

  • Immediate Spills: Sweep up dry. If wet, absorb with inert vermiculite. Do not use sawdust (combustible).

Chemical Profile & Waste Characterization

To ensure accurate waste profiling for Environmental Health & Safety (EHS) or external waste contractors, use the following technical specifications.

ParameterTechnical SpecificationOperational Note
Chemical Name 2-Amino-N,2-dimethylpropanamide hydrochlorideAlso known as H-Aib-NHMe[4][3]·HCl
CAS Number 84827-06-5 (Salt form)Use this exact CAS for waste manifesting.[4]
Molecular Formula

High Nitrogen content requires incineration with scrubbers.[4]
Physical State White Crystalline SolidHygroscopic; keep containers tightly sealed.[4]
Acidity (pH) Acidic (~pH 3-5 in aqueous solution)Corrosive to carbon steel; store in glass or HDPE.[4]
RCRA Code Not Listed (P/U); Classify as D002 (Corrosive) if pH < 2Default to "Non-Regulated Chemical Waste" if pH > 2.[4]

Operational Disposal Logic (The "Why")

As researchers, we must understand the causality of our disposal choices to prevent downstream accidents.

  • The Hydrochloride Factor: The HCl salt moiety makes this compound acidic in the presence of moisture.

    • Risk:[1][5] Placing this waste in metal drums without a liner can cause corrosion and containment failure.

    • Protocol: Always double-bag in 6-mil polyethylene bags before placing in secondary containment.

  • The Amine Functionality: The primary amine group (

    
    ) is reactive.
    
    • Risk:[1][5] If mixed with oxidizing acids (Nitric, Perchloric), it can undergo exothermic decomposition. If mixed with aldehydes, it forms imines (Schiff bases), potentially altering the waste profile.

    • Protocol: Segregate strictly from oxidizers and strong bases.

  • Incineration vs. Aqueous Treatment:

    • Because this is a nitrogen-rich organic molecule, high-temperature incineration is the only validated method to ensure complete destruction without releasing pharmaceutical-active metabolites into the water table.[4]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Treatment (Bench Level)

Do not neutralize large quantities (>100g) without cooling, as the heat of neutralization can volatilize the free amine.

  • Solid Waste (Preferred):

    • Keep the substance in its solid state.

    • Transfer to a clear, chemically compatible wide-mouth jar (HDPE or Glass).

    • Label as: "Solid Organic Waste: 2-Amino-N,2-dimethylpropanamide HCl".

  • Liquid Waste (Solutions):

    • If the compound is dissolved in water or buffer:[6]

      • Check pH.[7] If < 4, slowly adjust to pH 5-9 using Sodium Bicarbonate (

        
        ) to prevent corrosion of waste drums.
        
    • If dissolved in organic solvent (MeOH, ACN):

      • Do not neutralize. Segregate based on the solvent's properties (e.g., Flammable Solvent Waste).

Phase B: Waste Segregation Workflow

The following decision tree illustrates the correct routing of this chemical to prevent incompatible mixing.

Waste_Disposal_Workflow Start Waste: 2-Amino-N,2-dimethylpropanamide HCl State_Check Is the waste Solid or Liquid? Start->State_Check Solid Solid Form State_Check->Solid Liquid Liquid/Solution State_Check->Liquid Action_Solid Double Bag (Polyethylene) Label: Non-Regulated Organic Solid Solid->Action_Solid Solvent_Check Primary Solvent? Liquid->Solvent_Check Aqueous Aqueous (>90% Water) Solvent_Check->Aqueous Water Based Organic Organic (MeOH, ACN, etc.) Solvent_Check->Organic Solvent Based Action_Aq Adjust pH to 5-9 Container: HDPE Carboy Label: Aqueous Organic Waste Aqueous->Action_Aq Action_Org Do NOT Neutralize Container: Solvent Safety Can Label: Flammable Organic Waste Organic->Action_Org Destruction FINAL DISPOSITION: High-Temp Incineration Action_Solid->Destruction Action_Aq->Destruction Action_Org->Destruction

Figure 1: Decision matrix for segregating 2-Amino-N,2-dimethylpropanamide HCl based on physical state and solvent matrix.

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Isolate: Mark the area.

  • PPE: Wear Nitrile gloves, lab coat, and safety glasses. (Respiratory protection recommended if dust is visible).

  • Clean: Gently sweep using a brush and dustpan. Avoid creating dust.[2][8]

  • Decontaminate: Wipe the surface with a 10% soap/water solution.

  • Verify: Check surface pH with litmus paper. If acidic (red), wipe again with 1% Sodium Bicarbonate solution.

Scenario: Accidental Mixing with Bleach

  • Evacuate: Immediately clear the lab. The reaction produces chloramines (pungent, tear-gas-like odor).

  • Ventilate: Maximize fume hood sash height (if safe) or activate emergency purge.

  • Notify: Contact EHS immediately. Do not re-enter until cleared.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-N,2-dimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Amino-N,2-dimethylpropanamide hydrochloride, a compound that, like many amine hydrochlorides, requires meticulous attention to safety procedures. Our commitment is to empower researchers with the knowledge to not only use our products effectively but also to ensure their well-being in the laboratory.

Understanding the Risks: A Proactive Approach to Safety

The primary routes of exposure we must guard against are dermal contact, ocular contact, and inhalation. Each of these routes requires a specific barrier, which we will detail in the following sections.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble should be worn at all times when handling 2-Amino-N,2-dimethylpropanamide hydrochloride in any form. This baseline level of protection is designed to mitigate the risks of accidental splashes or contact with small quantities of the compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against splashes and airborne particles from entering the eye.[4][5]
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact.[6]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[6]
Footwear Closed-toe shoesPrevents injury from spills and dropped objects.

Task-Specific PPE Recommendations

The level of PPE must be escalated based on the specific procedure being performed. The following table outlines recommended PPE for various common laboratory tasks involving 2-Amino-N,2-dimethylpropanamide hydrochloride.

Laboratory TaskRequired PPE
Weighing and Aliquoting (Solid) Core Ensemble + Respiratory Protection (N95 or higher)
Dissolving and Solution Preparation Core Ensemble + Face Shield
Running Reactions Core Ensemble + Face Shield + Chemical-resistant Apron
Work-up and Purification Core Ensemble + Face Shield + Chemical-resistant Apron
Waste Disposal Core Ensemble + Chemical-resistant Apron

In-Depth Protocol for Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocol ensures that you are protected before you begin your work and that you do not contaminate yourself or your surroundings when you are finished.

Donning PPE: A Step-by-Step Guide
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gowning: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the task involves handling the solid form of the compound, now is the time to put on your respirator. Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is required, it should be worn over your primary eye protection.

  • Gloves: The final step is to don your gloves. Ensure they are the correct size and pull the cuffs over the sleeves of your laboratory coat.

Doffing PPE: A Contamination-Avoidance Protocol
  • Gloves: Remove your gloves first, as they are the most likely to be contaminated. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Gown: Unbutton your laboratory coat and remove it by touching only the inside. Fold it with the contaminated side inward and place it in the designated receptacle.

  • Face and Eye Protection: Remove your face shield (if worn) and then your safety goggles or glasses.

  • Respiratory Protection (if worn): Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Management

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform your supervisor and any colleagues in the vicinity.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess: From a safe distance, assess the extent of the spill and refer to the SDS of a similar compound for specific cleanup instructions.

  • Clean-up: Only trained personnel with the appropriate PPE should clean up the spill. For solid spills, dampen the material with water before sweeping to avoid creating dust.[3] Absorbent materials should be used for liquid spills.[7]

  • Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned up.

Waste Disposal

All waste contaminated with 2-Amino-N,2-dimethylpropanamide hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[7][9]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to your institution's guidelines.[10]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 2-Amino-N,2-dimethylpropanamide hydrochloride.

PPE_Decision_Process cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling 2-Amino-N,2- dimethylpropanamide hydrochloride AssessTask Assess Task to be Performed Start->AssessTask Weighing Weighing/Aliquoting Solid AssessTask->Weighing Solid Handling Dissolving Dissolving/Solution Prep AssessTask->Dissolving Liquid Handling Reaction Running Reaction/Work-up AssessTask->Reaction Reaction/Purification Waste Waste Disposal AssessTask->Waste Disposal CorePPE Core PPE Ensemble: - Safety Glasses/Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes AddRespirator Add N95 Respirator CorePPE:e->AddRespirator:w AddFaceShield Add Face Shield CorePPE:e->AddFaceShield:w AddApron Add Chemical-resistant Apron CorePPE:e->AddApron:w Proceed Proceed with Task CorePPE->Proceed For minimal handling Weighing->CorePPE Weighing->AddRespirator Dissolving->CorePPE Dissolving->AddFaceShield Reaction->CorePPE Reaction->AddFaceShield Reaction->AddApron Waste->CorePPE Waste->AddApron AddRespirator->Proceed AddFaceShield->Proceed AddApron->Proceed

Sources

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2-Amino-N,2-dimethylpropanamide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.